cis-Bicyclo[3.3.0]octane-3,7-dione
Description
The exact mass of the compound cis-Tetrahydropentalene-2,5(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQHNGZPQYKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199666 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51716-63-3, 74513-16-9 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74513-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a key bicyclic ketone that serves as a versatile building block in organic synthesis. Its rigid, cis-fused ring system provides a well-defined three-dimensional structure, making it a valuable precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of the synthetic workflow.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |
| Molecular Weight | 138.16 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 83-86 °C | [1][3] |
| Boiling Point | 268.3±33.0 °C (Predicted) | [3] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol. Slightly soluble in water (12 g/L at 25 °C). | [2][3][4] |
| Functional Group | Ketone | [1] |
| CAS Number | 51716-63-3 | [1] |
Spectral Data
Spectroscopic data is essential for the identification and characterization of this compound.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400MHz) | δ: 3.048 (m, 2H), 2.585 (ddd, J = 19.5, 8.7, 1.8 Hz, 4H), 2.156 (dd, J = 19.5, 5.2 Hz, 4H) | |
| ¹³C NMR (CDCl₃) | δ: 36.0 (CH₂), 36.6 (CH), 217.0 (C=O) (representative peaks) | [5] |
| Infrared (IR) | Characteristic C=O stretching frequency for a ketone. | [5][6] |
| Mass Spectrometry (MS) | m/z (%) 138 (M+) | [5] |
Experimental Protocols
The synthesis of this compound is commonly achieved through the Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.[7][8]
Synthesis of this compound
This protocol is based on a well-established procedure.[7]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium methoxide solution in methanol (25%)
-
Methanol
-
40% aqueous glyoxal solution
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Activated charcoal
Procedure:
-
Formation of the Enolate: A solution of sodium methoxide in methanol is charged into a three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel, and cooled in an ice bath. A solution of dimethyl 1,3-acetonedicarboxylate in methanol is then added dropwise to the cooled solution while maintaining the temperature.
-
Condensation with Glyoxal: The resulting slurry is heated to reflux. An aqueous solution of glyoxal is added at a rate that maintains the reaction temperature at approximately 65°C. A slow addition rate and careful temperature control are crucial for a good yield.
-
Hydrolysis and Decarboxylation: After the addition is complete, the reaction mixture is cooled. The intermediate salt is collected and dissolved in water. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours to facilitate hydrolysis and decarboxylation.[7]
-
Extraction and Purification: The reaction mixture is cooled and extracted multiple times with dichloromethane. The combined organic extracts are washed with a saturated aqueous sodium bicarbonate solution and then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed by rotary evaporation to yield the crude product. The product can be further purified by recrystallization from methanol.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the preparation of trioxaquines, which are potential antimalarial agents. It also serves as a precursor in the synthesis of Loganin, an iridoid glycoside with protective effects against hepatic injury.[3] The rigid bicyclic framework of this dione is instrumental in establishing the stereochemistry of target molecules in pharmaceutical development.
References
- 1. cis-Bicyclo 3.3.0 octane-3,7-dione 99 51716-63-3 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound-3,7-bis(2,2-dimethylpropylidene) Diketal, CAS [[92007-38-0]] | BIOZOL [biozol.de]
- 5. arkat-usa.org [arkat-usa.org]
- 6. This compound(51716-63-3) IR Spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
cis-Bicyclo[3.3.0]octane-3,7-dione structure and stereochemistry
An In-depth Technical Guide to cis-Bicyclo[3.3.0]octane-3,7-dione: Structure, Stereochemistry, and Synthetic Utility
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern organic synthesis. We will delve into its unique structural and stereochemical properties, established synthetic protocols, spectroscopic signature, and its application as a versatile precursor for complex molecular architectures, particularly in the realm of natural product synthesis and drug development.
Core Molecular Structure: A Conformationally Rigid Scaffold
This compound, with the CAS Registry Number 51716-63-3, is a saturated bicyclic diketone.[1] Its fundamental architecture consists of two five-membered cyclopentanone rings fused together. The "cis" designation is critical; it signifies that the two hydrogen atoms at the bridgehead positions (C1 and C5) are on the same face of the molecule. This cis-fusion locks the bicyclic system into a distinct, V-shaped or syn-conformation.[2] This conformational rigidity is a defining feature, distinguishing it from more flexible cyclic systems like 1,4-cyclohexanedione and making it an invaluable template for stereocontrolled synthesis.
The molecule's rigid framework creates two distinct faces: the convex exo face and the concave endo face. This inherent facial bias is a key determinant in the stereochemical outcome of reactions, as reagents will preferentially approach from the less sterically hindered exo face.[3]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Melting Point | 84–86 °C[4] |
| IUPAC Name | (3aα,6aα)-Hexahydropentalene-2,5-dione[5] |
| SMILES | C1[C@@]2([H])--INVALID-LINK--(CC(=O)C2)CC1=O[6] |
| InChIKey | HAFQHNGZPQYKFF-OLQVQODUSA-N[6] |
Elucidating the Stereochemistry: An Achiral Meso Compound
Despite possessing two stereocenters at the bridgehead carbons (C1 and C5), this compound is an achiral molecule. This is due to the presence of a C₂ axis of symmetry that passes through the molecule, bisecting the C1-C5 bond. Consequently, the molecule is a meso compound and is not optically active.
The diagram below illustrates the key structural and stereochemical features of the molecule, including the cis-orientation of the bridgehead hydrogens and the axis of symmetry that renders it achiral.
Caption: Structure of this compound.
Synthesis: A Robust and Scalable Protocol
The preparation of this compound is well-documented, with a common and efficient method involving the condensation of a 1,2-dicarbonyl compound like glyoxal with a 1,3-dicarboxylate, followed by hydrolysis and decarboxylation.[7] A particularly reliable procedure, adapted from Organic Syntheses, utilizes the reaction between the sodium salt of dimethyl 3-ketoglutarate and glyoxal.[4][7]
The causality for this synthetic choice lies in its efficiency and the ready availability of the starting materials. The initial condensation reaction rapidly assembles the bicyclic core. The subsequent hydrolysis and decarboxylation step is a classic and high-yielding transformation to furnish the target diketone.
Caption: Synthetic pathway for cis-Bicyclo[3.s3.0]octane-3,7-dione.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, where successful execution yields a product whose spectroscopic data must match established literature values for confirmation.
-
Preparation of the Intermediate: A solution of tetramethyl cis-3,7-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate is prepared according to established literature procedures, typically from glyoxal and dimethyl 3-ketoglutarate.[1]
-
Hydrolysis and Decarboxylation: The intermediate ester (e.g., 0.02 mol) is dissolved in acetic acid (e.g., 3.3 mL), followed by the addition of 1 M hydrochloric acid (30 mL).[1] The choice of strong acid and heat is crucial for the complete hydrolysis of the four ester groups and subsequent decarboxylation.
-
Reaction: The mixture is heated to reflux and maintained for approximately 3.5-4 hours.[1] The reaction progress can be monitored by TLC until the starting material is consumed.
-
Workup and Extraction: After cooling to room temperature, the reaction mixture is extracted multiple times with dichloromethane (e.g., 3 x 50 mL) to isolate the organic product from the aqueous phase.[1]
-
Neutralization and Purification: The combined organic phases are carefully neutralized by the dropwise addition of a saturated sodium bicarbonate solution to a pH of 7. This step is critical to remove any remaining acid. The organic layer is then dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[1]
-
Isolation: The resulting crude solid is the target product, this compound, which can be further purified by recrystallization if necessary. Yields are typically high, in the range of 80%.[1]
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is unequivocally achieved through a combination of spectroscopic techniques. The molecule's symmetry leads to a simplified spectrum that is highly characteristic.
Table 2: Spectroscopic Data Summary
| Technique | Observed Signal (Solvent: CDCl₃) | Assignment |
| ¹H NMR | δ 3.04 (m, 2H) | Bridgehead protons (CH) |
| δ 2.59 (dd, 4H, J = 8.5, 19.3 Hz) | Methylene protons (CH₂) | |
| δ 2.16 (dd, 4H, J = 4.2, 19.3 Hz) | Methylene protons (CH₂) | |
| ¹³C NMR | δ 217.2 (s) | Carbonyl carbons (C=O) |
| δ 42.6 (t) | Methylene carbons (CH₂) | |
| δ 35.5 (d) | Bridgehead carbons (CH) | |
| IR (CHCl₃) | ~1738 cm⁻¹ | Strong C=O stretch (cyclopentanone) |
| Mass Spec (70 eV) | m/z 138 (M⁺) | Molecular Ion |
(Data sourced from Organic Syntheses, Vol. 62, p. 135)[4]
The ¹H NMR spectrum is notable for its simplicity, showing only three distinct signals due to the molecule's C₂ symmetry.[4] The ¹³C NMR spectrum is similarly simple, with one signal for the two equivalent carbonyl carbons, one for the four equivalent methylene carbons adjacent to the carbonyls, and one for the two equivalent bridgehead methine carbons.[4][6] The IR spectrum is dominated by a strong absorption band around 1740 cm⁻¹, characteristic of a five-membered ring ketone.[4]
Applications in Drug Development and Complex Synthesis
The rigid, predictable geometry of this compound makes it an exceptionally useful chiral synthon and scaffold in medicinal chemistry and natural product synthesis.
-
Precursor to Polyquinanes: This dione is a foundational starting material for the synthesis of polyquinenes and other polyquinane natural products, which are characterized by fused five-membered rings.[8][9]
-
Synthesis of Loganin: It serves as an intermediate in the synthesis of Loganin, an iridoid glycoside with protective effects against hepatic injury and other diabetic complications.[1][7]
-
Antimalarial Drug Development: The dione has been incorporated into novel "trioxaquine" structures, which are hybrid molecules designed as potential antimalarial agents. The fixed conformation of the bicyclooctane core allows for the separation and study of specific diastereomers, aiding in structure-activity relationship (SAR) studies.
-
Prostacyclin Analogues: The cis-bicyclo[3.3.0]octane framework is a key structural component of carbacyclin, a chemically stable and biologically potent analogue of prostacyclin.[10] This highlights its utility in creating conformationally restricted mimics of bioactive molecules.
Its value in drug development stems from the principle of conformational restriction. By incorporating this rigid scaffold, chemists can lock a flexible pharmacophore into a specific bioactive conformation, potentially leading to increased potency, selectivity, and improved metabolic stability.
Conclusion
This compound is more than a simple diketone; it is a master key for unlocking complex molecular architectures. Its unique combination of a rigid cis-fused framework, predictable stereochemistry, and versatile reactivity has cemented its role as a cornerstone in the synthesis of a wide array of biologically significant molecules. The robust and well-understood synthetic protocols for its preparation further enhance its appeal to researchers in both academic and industrial settings. This guide has provided a foundational understanding of its core attributes, empowering scientists to leverage this powerful building block in their synthetic endeavors.
References
- 1. This compound | 51716-63-3 [chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Threefold helical assembly via hydroxy hydrogen bonds: the 2:1 co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 6. This compound(51716-63-3) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy data for cis-Bicyclo[3.3.0]octane-3,7-dione. This diketone is a versatile building block in organic synthesis, and a thorough understanding of its spectral characteristics is crucial for its application in the development of complex molecules and pharmaceutical agents.
Chemical Structure
This compound possesses a strained bicyclic system with two five-membered rings fused in a cis configuration. The molecule has a plane of symmetry, which simplifies its NMR spectra.

Figure 1. Chemical structure of cis-Bicyclo[3.3.0]octane-3,7-dione with IUPAC numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals, corresponding to the methine protons and the two diastereotopic methylene protons adjacent to the carbonyl groups.
Table 1: ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 1 | 3.04 | m | - | CH (H-1, H-5) |
| 2 | 2.59 | dd | 19.3, 8.5 | CH₂ (H-2β, H-4β, H-6β, H-8β) |
| 3 | 2.16 | dd | 19.3, 4.2 | CH₂ (H-2α, H-4α, H-6α, H-8α) |
Data sourced from Organic Syntheses procedure.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum is simplified due to the molecule's symmetry, exhibiting three signals corresponding to the carbonyl carbons, the bridgehead methine carbons, and the methylene carbons.
Table 2: ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 1 | 217.2 | C=O | C-3, C-7 |
| 2 | 42.6 | CH₂ | C-2, C-4, C-6, C-8 |
| 3 | 35.5 | CH | C-1, C-5 |
Data sourced from Organic Syntheses procedure.[1]
Experimental Protocols
The following is a representative experimental protocol for obtaining the NMR data presented above.
Instrumentation:
-
A 220 MHz NMR spectrometer for ¹H NMR.
-
A corresponding frequency spectrometer for ¹³C NMR.
Sample Preparation:
-
The sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
Data Acquisition for ¹H NMR:
-
A standard pulse program is used to acquire the proton spectrum.
-
The spectral width is set to adequately cover the expected chemical shift range.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse program is utilized to obtain a spectrum with singlet peaks for each unique carbon atom.
-
The spectral width is set to encompass the carbonyl and aliphatic regions.
-
An appropriate relaxation delay is used to ensure accurate integration, although routine spectra are typically not integrated.
Visualization of NMR Structural Correlations
The following diagram illustrates the logical relationship between the unique nuclei in this compound and their corresponding NMR signals.
Diagram 1. Correlation of molecular structure with ¹H and ¹³C NMR signals.
References
Spectroscopic Analysis of cis-Bicyclo[3.3.0]octane-3,7-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of cis-Bicyclo[3.3.0]octane-3,7-dione, a key bicyclic dione intermediate in organic synthesis. This document outlines its spectral data, details the experimental protocols for its analysis, and illustrates key analytical workflows and fragmentation pathways.
Core Data Presentation
The spectral data for this compound is crucial for its identification and characterization. The following tables summarize the key quantitative data obtained from Infrared Spectroscopy and Mass Spectrometry.
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound is characterized by a prominent carbonyl absorption. The data presented was obtained from a sample dissolved in chloroform (CHCl₃).
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 1738 | C=O (Ketone) Stretch | Strong |
| 1405 | CH₂ Scissoring | Medium |
| 1222 | C-C Stretch | Medium |
| 1208 | C-C Stretch | Medium |
| 1175 | C-H Wagging | Medium |
| 792 | C-H Bending | Medium |
| Data sourced from Organic Syntheses.[1] |
Mass Spectrometry Data
The mass spectrum of this compound was obtained using electron ionization (EI) at 70 eV. The molecular ion and characteristic fragment ions are presented below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | 41 | [M]⁺ (Molecular Ion) |
| 69 | 36 | [C₄H₅O]⁺ |
| 68 | 58 | [C₄H₄O]⁺ |
| 41 | 100 | [C₃H₅]⁺ (Base Peak) |
| 39 | 53 | [C₃H₃]⁺ |
| Data sourced from Organic Syntheses.[1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectral data. The following sections describe standard protocols for the IR and mass spectrometric analysis of this compound.
Infrared (IR) Spectroscopy Protocol
This protocol describes the acquisition of an FT-IR spectrum of a solid organic compound, such as this compound, using the thin solid film method.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of solid this compound in a few drops of a volatile solvent like chloroform or methylene chloride.
-
Using a pipette, apply a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to fully evaporate, which will leave a thin, even film of the solid compound on the plate. If the resulting peaks are too weak, another drop of the solution can be added and the solvent evaporated again.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the clean, empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition:
-
Place the salt plate with the prepared sample film into the spectrometer's sample holder.
-
Acquire the infrared spectrum.
-
Process the spectrum by subtracting the background and performing any necessary baseline corrections.
-
Mass Spectrometry Protocol (GC-MS with Electron Ionization)
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C. A 1 µL injection volume is common.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a DB-5ms or HP-5ms).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: Increase to 250-280°C at a rate of 10-20°C/min.
-
Final hold: Maintain the final temperature for 5-10 minutes to ensure elution of all components.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[1]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 35-300 to ensure detection of the molecular ion and relevant fragments.
-
Ion Source Temperature: Typically 230°C.
-
Transfer Line Temperature: Typically 280°C to prevent sample condensation.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak, averaging across the peak and subtracting the background.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions, comparing them to the reference data.
-
Visualizations
The following diagrams illustrate the logical workflows and pathways involved in the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of cis-Bicyclo[3.3.0]octane-3,7-dione in Common Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of cis-Bicyclo[3.3.0]octane-3,7-dione, a key bicyclic diketone intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. We will explore the molecular characteristics governing the solubility of this compound and provide a qualitative solubility profile in a range of common laboratory solvents. Furthermore, this guide furnishes detailed, step-by-step protocols for the experimental determination of solubility, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physicochemical property that dictates its application in nearly every facet of chemical research and development, from reaction kinetics to purification and formulation. For a molecule such as this compound, which serves as a versatile building block, understanding its behavior in various solvents is paramount for its effective utilization.[1] Poor solubility can hinder reaction rates, complicate product isolation, and present significant challenges in downstream applications, including drug delivery and formulation.[2] This guide is designed to provide a foundational understanding of the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.
Molecular Structure and its Influence on Solubility
This compound possesses a unique and rigid bicyclic structure with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[3][4] Its physical form is a solid with a melting point in the range of 83-86 °C.[3] The key to understanding its solubility lies in the interplay between its nonpolar hydrocarbon framework and the two polar ketone functional groups.
The "like dissolves like" principle is the cornerstone of solubility prediction.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.
-
Polar Characteristics : The two carbonyl (C=O) groups are the primary sites of polarity in the molecule. The electronegative oxygen atom creates a dipole moment, making the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[6]
-
Nonpolar Characteristics : The bicyclic octane framework is composed of carbon and hydrogen atoms, rendering it nonpolar. This substantial hydrocarbon portion of the molecule will favor interactions with nonpolar solvents through London dispersion forces.
The solubility of this compound in any given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Predicted Solubility Profile
| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water, Methanol, Ethanol | Slightly to Sparingly Soluble | The two polar ketone groups can act as hydrogen bond acceptors with the hydroxyl groups of protic solvents. However, the relatively large and nonpolar C₈ hydrocarbon backbone limits water solubility. A known, though uncited, value for water solubility is approximately 12 g/L at 25°C.[7] Solubility is expected to increase with shorter-chain alcohols. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can engage in dipole-dipole interactions with the carbonyl groups of the diketone. The absence of a strong hydrogen-bonding network in the solvent makes it easier for the solute to be solvated. Synthesis procedures note the use of dichloromethane for extraction, implying good solubility. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | The dominant intermolecular forces in these solvents are London dispersion forces. While the hydrocarbon skeleton of the diketone can interact via these forces, the strong dipole-dipole interactions between the ketone molecules in the solid-state require a significant amount of energy to overcome, which is not compensated for by weak solute-solvent interactions. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, experimental determination is essential. The following protocol is a robust, self-validating method for determining the qualitative and semi-quantitative solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Analytical balance
-
Graduated cylinders or pipettes
Experimental Workflow
The following diagram illustrates the logical flow for determining the solubility of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical characterization and in vitro dissolution studies of solid dispersions of ketoprofen with PVP K30 and d-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 顺-二环[3.3.0]辛烷-3,7-二酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 51716-63-3 | FB153670 [biosynth.com]
- 6. quora.com [quora.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Genesis of a Key Bicyclic Ketone: Discovery and First Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
A cornerstone in the synthesis of complex molecules, cis-bicyclo[3.3.0]octane-3,7-dione, was first reported in 1968 by U. Weiss and J. M. Edwards. Their discovery, now famously known as the Weiss Reaction (or Weiss-Cook Condensation), provides a direct and efficient route to this pivotal bicyclic dione. This technical guide delves into the seminal discovery and the first documented synthesis of this compound, offering a detailed look at the experimental protocols and the underlying reaction mechanism.
The Weiss Reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an ester of 3-oxoglutaric acid (acetonedicarboxylic acid). This reaction has become a fundamental tool in organic synthesis, particularly for the construction of polyquinanes and other complex natural products.
The Weiss Reaction: A Detailed Look at the First Synthesis
The initial synthesis of this compound, as described by Weiss and Edwards and further detailed in Organic Syntheses, is a two-step process. The first step involves the formation of a tetracarboxylate intermediate, which is then hydrolyzed and decarboxylated to yield the final dione.
Experimental Protocol
The following is a detailed experimental protocol adapted from the established Organic Syntheses procedure, which is a refined version of the original Weiss Reaction.
Step 1: Synthesis of Tetramethyl this compound-2,4,6,8-tetracarboxylate
-
Reaction Setup: A solution of dimethyl 1,3-acetonedicarboxylate (2 equivalents) and glyoxal (1 equivalent) is prepared in a suitable solvent, typically aqueous methanol, buffered to a slightly basic pH (around 8-9) using sodium bicarbonate.
-
Reaction Execution: The mixture is stirred at room temperature. The reaction is a cascade of Michael additions and aldol condensations.
-
Work-up and Isolation: The resulting solid precipitate, the tetramethyl ester, is collected by filtration, washed, and dried.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Reaction Setup: The isolated tetramethyl ester is suspended in a mixture of glacial acetic acid and hydrochloric acid.
-
Reaction Execution: The mixture is heated at reflux. This acidic condition promotes the hydrolysis of the four ester groups and subsequent decarboxylation.
-
Work-up and Isolation: After cooling, the reaction mixture is extracted with an organic solvent (e.g., chloroform). The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by crystallization.
Quantitative Data
| Parameter | Value | Reference |
| Step 1: Tetramethyl ester synthesis | ||
| Dimethyl 1,3-acetonedicarboxylate | 2 eq | Organic Syntheses |
| Glyoxal | 1 eq | Organic Syntheses |
| Solvent | Aqueous Methanol | Organic Syntheses |
| pH | 8-9 | Organic Syntheses |
| Temperature | Room Temperature | Organic Syntheses |
| Yield | Not explicitly stated for intermediate | |
| Step 2: Dione synthesis | ||
| Starting Material | Tetramethyl ester | Organic Syntheses |
| Reagents | Acetic Acid, Hydrochloric Acid | Organic Syntheses |
| Temperature | Reflux | Organic Syntheses |
| Overall Yield | ~70-80% | Organic Syntheses |
| Melting Point | 83-86 °C |
Reaction Schematics
The logical flow of the first synthesis of this compound via the Weiss Reaction is depicted below.
Caption: Workflow of the Weiss Reaction for the synthesis of this compound.
The mechanism of the Weiss reaction is a complex series of aldol and Michael reactions. A simplified representation of the key bond-forming steps is illustrated below.
Caption: Simplified mechanistic pathway of the Weiss-Cook condensation.
Conclusion
The discovery of the Weiss Reaction and the first synthesis of this compound marked a significant advancement in synthetic organic chemistry. The elegance and efficiency of this reaction have made the title compound readily accessible, thereby enabling the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. The detailed protocols and mechanistic understanding of this reaction continue to be of great interest to researchers in academia and industry.
A Comprehensive Technical Guide to cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione, with the CAS number 51716-63-3, is a key bicyclic diketone that serves as a versatile building block in organic synthesis. Its rigid, cis-fused ring system provides a well-defined three-dimensional scaffold, making it an attractive starting material for the synthesis of complex natural products and pharmacologically active molecules. This guide provides an in-depth overview of its chemical properties, synthesis, spectral data, and applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white, solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51716-63-3 | [1] |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molecular Weight | 138.16 g/mol | [2][3] |
| Melting Point | 83-86 °C (lit.) | [1] |
| Appearance | White solid/powder | [1] |
| InChI Key | HAFQHNGZPQYKFF-OLQVQODUSA-N | |
| SMILES | C1[C@@]2([H])--INVALID-LINK--(CC(=O)C2)CC1=O | [1] |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol. Slightly soluble in water (12 g/L at 25 °C). | [4] |
| Storage | Sealed in dry, Room Temperature. | [4] |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopy | Key Data | Reference |
| ¹H NMR (CDCl₃, 220 MHz) | δ: 2.16 (dd, 4H, J = 4.2, 19.3), 2.59 (dd, 4H, J = 8.5, 19.3), 3.04 (m, 2H) | [5] |
| ¹³C NMR (CDCl₃) | δ: 35.5 (d, CH), 42.6 (t, CH₂), 217.2 (s, C=O) | [5] |
| IR (CHCl₃) cm⁻¹ | 1738 (C=O), 1405, 1222, 1208, 1175, 792 | [5] |
| Mass Spectrum (70 eV) m/e | 138 (M⁺, 41), 69 (36), 68 (58), 41 (100), 39 (53) | [5] |
Synthesis
The preparation of this compound is often achieved through the Weiss Reaction, which involves the condensation of a 1,3-dicarboxylate with a 1,2-dicarbonyl compound.[5] A well-documented, large-scale preparation involves the hydrolysis and decarboxylation of a tetraester precursor.[5]
Experimental Protocol: Synthesis from Tetracarboxylate Precursor
This protocol is adapted from a procedure optimized for large-scale synthesis.[1][5]
Step 1: Hydrolysis and Decarboxylation
-
A 3-L, three-necked, round-bottomed flask is equipped with a heating mantle, two reflux condensers, and a magnetic stirrer.
-
The flask is charged with 135 g (0.364 mol) of the tetraester (tetracyclohexyl [3.3.0]octane-3,7-dioxo-2,4,6,8-tetracarboxylate), 66 mL of glacial acetic acid, and 600 mL of 1 M hydrochloric acid.[1][5]
-
The mixture is stirred vigorously and heated at reflux for 2.5 to 3.5 hours.[1][5]
-
The solution is then cooled in an ice bath.
Step 2: Extraction and Purification
-
The product is extracted with five 250-mL portions of chloroform (or dichloromethane).[1][5]
-
The combined organic phases are concentrated under reduced pressure.[1]
-
Phase separation is carried out by adding 100 mL of dichloromethane and slowly adjusting the pH to 7 by the dropwise addition of a saturated sodium bicarbonate solution.[1]
-
The organic phase is dried with anhydrous magnesium sulfate, filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.[1]
-
Further purification can be achieved by recrystallization to afford the target product as a white solid.[1]
Applications in Drug Development and Research
This compound is a valuable intermediate in the synthesis of various biologically active molecules.
Synthesis of Loganin and Analogues
This diketone serves as an intermediate in the synthesis of Loganin.[1][4] Loganin is an iridoid glycoside that has shown protective effects against hepatic injury and other diabetic complications associated with oxidative stress.[1][4] It is also considered a potential anti-amnesic agent.[1][4]
Antimalarial Drug Development
The compound has been utilized in the synthesis of "trioxaquines," which are novel antimalarial agents. These molecules combine a trioxane moiety (responsible for the activity of artemisinin) with a 4-aminoquinoline entity (a key component of chloroquine). The rigid bicyclic core of this compound allows for the synthesis of stereochemically defined trioxaquines, which is crucial for studying structure-activity relationships.
Antimicrobial Research
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity.[6] This suggests that the bicyclic scaffold can be modified to explore new classes of antimicrobial agents.
Conclusion
This compound is a synthetically important molecule with a well-defined structure that has found significant utility in the fields of natural product synthesis and medicinal chemistry. Its role as a precursor to potential treatments for diabetes-related complications, amnesia, and malaria highlights its importance for drug development professionals. The synthetic accessibility and the rigid conformational nature of this diketone will continue to make it a valuable tool for chemists and researchers exploring complex molecular architectures and new therapeutic agents.
References
molecular weight and formula of cis-Bicyclo[3.3.0]octane-3,7-dione
This technical guide provides a comprehensive overview of cis-Bicyclo[3.3.0]octane-3,7-dione, a significant bicyclic diketone utilized as a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Core Quantitative Data
The fundamental chemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₀O₂ | [1][2][3][4][5] |
| Molecular Weight | 138.16 g/mol | [1][2][3][4][5] |
| CAS Number | 51716-63-3 | [1][2] |
| Appearance | White crystalline solid | |
| Melting Point | 83-86 °C |
Synthesis of this compound
The primary synthetic route to this compound is the Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.[1][6] This reaction is valued for its efficiency in constructing the bicyclic framework.
Experimental Protocol: Weiss-Cook Reaction[1][3]
This protocol is adapted from established procedures and optimized for laboratory synthesis.
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
40% Aqueous glyoxal
-
Sodium methoxide solution in methanol (25%)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Saturated aqueous Sodium Bicarbonate
-
Magnesium Sulfate
-
Activated Charcoal
Procedure:
-
Reaction Setup: A solution of sodium methoxide in methanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel, and cooled in an ice bath.
-
Addition of Reagents: A solution of dimethyl 1,3-acetonedicarboxylate in methanol is added dropwise to the cooled sodium methoxide solution. The resulting slurry is heated to reflux. The heating is then stopped, and 40% aqueous glyoxal is added at a rate that maintains the internal temperature at approximately 65°C. A slow addition rate and careful temperature control are crucial for a good yield.
-
Hydrolysis: After the initial reaction, the intermediate salt is dissolved in water, and concentrated hydrochloric acid is added. The mixture is then heated at reflux for several hours to facilitate hydrolysis and decarboxylation.
-
Extraction and Purification: The reaction mixture is cooled and extracted multiple times with dichloromethane. The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product can be further purified by recrystallization from methanol.
Applications in Organic Synthesis
This compound serves as a key building block in the synthesis of more complex molecules, including pharmacologically active compounds and natural products.
Synthesis of Trioxaquine Antimalarials
One notable application is in the synthesis of trioxaquines, which are potential antimalarial agents. In this context, the dione undergoes condensation with a peroxide intermediate to form the core structure of the drug.
Intermediate in Loganin Synthesis
It is also identified as an intermediate in the synthesis of Loganin, an iridoid glycoside with protective effects against hepatic injury and other diabetic complications.[7]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent use in the synthesis of a trioxaquine.
Caption: Synthetic pathway of this compound.
References
A Technical Guide to cis-Bicyclo[3.3.0]octane-3,7-dione for Researchers and Drug Development Professionals
Introduction: cis-Bicyclo[3.e0]octane-3,7-dione (CAS No. 51716-63-3) is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of complex organic molecules. Its rigid, concave structure provides a unique stereochemical scaffold that is particularly valuable in the development of novel therapeutic agents and natural product synthesis. This guide offers an in-depth overview of its commercial availability, key synthetic protocols, and its application in drug discovery, tailored for researchers, scientists, and professionals in the field of drug development.
Commercial Availability and Supplier Specifications
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. cis-Bicyclo[3.3.0]octane-3,7-dione is available from a range of commercial suppliers, with variations in purity, quantity, and pricing. The following table summarizes the offerings from several key vendors to facilitate straightforward comparison.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Notes |
| Sigma-Aldrich | 51716-63-3 | 99% | Custom | Inquiry | Product is listed as discontinued, contact for availability. |
| Apollo Scientific | 51716-63-3 | 98% | 5g, 25g, 100g, 500g | ~
| Prices are approximate and subject to change.[1] |
| Santa Cruz Biotechnology | 51716-63-3 | N/A | Custom | Inquiry | For research use only. |
| ChemicalBook | 51716-63-3 | ≥98% | Custom (kg) | Inquiry | Multiple suppliers listed. |
| Jayesh Chemicals (via IndiaMART) | 51716-63-3 | 98% | Per kg | ~$900/kg | Technical grade.[2] |
| Acmec Biochemical | 51716-63-3 | 97% | 250mg, 1g, 5g, 25g, 100g | Inquiry | In stock. |
| Angene International | 51716-63-3 | 97% | 250mg, 1g, 5g, 10g, 25g, 100g | ~
| Prices are approximate and subject to change.[3] |
| Dalton Research Molecules | 51716-63-3 | >95% | 10mg - 1kg+ | Inquiry | Custom quantities available.[4] |
| Shanghai Tengbo Pharmaceutical | 51716-63-3 | 98% | Custom | Inquiry | Appearance is a pale yellow to white solid powder.[5] |
Disclaimer: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Key Experimental Protocols
Synthesis of this compound
A well-established and reliable method for the synthesis of this compound is the Weiss-Cook condensation, which involves the reaction of dimethyl 1,3-acetonedicarboxylate with glyoxal. The resulting tetramethyl this compound-2,4,6,8-tetracarboxylate is then hydrolyzed and decarboxylated to yield the desired product. A detailed protocol based on procedures from Organic Syntheses is provided below.
Step 1: Synthesis of Tetramethyl this compound-2,4,6,8-tetracarboxylate
-
A solution of sodium methoxide in methanol is prepared in a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and an addition funnel.
-
Dimethyl 1,3-acetonedicarboxylate is added to the cooled sodium methoxide solution.
-
A 40% aqueous solution of glyoxal is added dropwise to the reaction mixture, maintaining the temperature at approximately 65°C.
-
The mixture is stirred and heated to reflux, then cooled, and the precipitated intermediate (a disodium salt hydrate) is collected by filtration.
Step 2: Hydrolysis and Decarboxylation to this compound
-
The intermediate salt from Step 1 is dissolved in water.
-
Concentrated hydrochloric acid is added dropwise with vigorous stirring.
-
The resulting mixture is heated to reflux for several hours until the reaction is complete.
-
After cooling, the solution is extracted with dichloromethane.
-
The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate, dried over magnesium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude solid can be further purified by recrystallization from methanol to afford this compound as a white crystalline solid.[6]
Application in the Synthesis of Iloprost Intermediates
This compound is a key starting material in the synthesis of Iloprost, a prostacyclin analogue used in the treatment of pulmonary arterial hypertension. The synthesis involves the selective protection of one of the ketone functionalities, followed by further elaboration of the bicyclic core.
Step 1: Selective Monoketalization
-
This compound is reacted with neopentyl glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
The reaction is heated to reflux with azeotropic removal of water to drive the equilibrium towards the formation of the monoketal.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the monoketal over the diketal.
-
The monoketal is isolated and purified by column chromatography.[7][8]
Step 2: Further Functionalization
-
The resulting monoketal, which now has one free ketone, can undergo a variety of transformations. For instance, it can be reacted with dimethyl carbonate in the presence of a strong base like sodium hydride to introduce a methoxycarbonyl group adjacent to the ketone.
-
The remaining ketone can then be reduced, and the resulting alcohol can be further functionalized to build the side chains of the Iloprost molecule.[7][9]
Visualized Workflows and Synthetic Pathways
To provide a clearer understanding of the processes described, the following diagrams have been generated using the DOT language.
References
- 1. 51716-63-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. m.indiamart.com [m.indiamart.com]
- 3. This compound|CAS 51716-63-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. This compound | CAS 51716-63-3 [daltonresearchmolecules.com]
- 5. tubepharm.com [tubepharm.com]
- 6. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 7. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 8. EP3781544B1 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 9. TW201945332A - Process for the preparation of iloprost - Google Patents [patents.google.com]
Stability and Storage of cis-Bicyclo[3.3.0]octane-3,7-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cis-Bicyclo[3.3.0]octane-3,7-dione. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines the known physicochemical properties, optimal storage and handling procedures, and a proposed framework for experimental stability assessment.
Physicochemical Properties and Storage Recommendations
This compound is a white crystalline solid. While specific, comprehensive stability studies are not widely published in peer-reviewed literature, information from commercial suppliers and general chemical principles for bicyclic ketones provide guidance on its handling and storage.
Summary of Storage Conditions
To ensure the integrity of this compound, it is imperative to adhere to appropriate storage protocols. The following table summarizes the recommended conditions based on available data.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or Room Temperature | Refrigeration is often recommended to minimize the potential for thermal degradation. Some suppliers indicate that storage at room temperature is also acceptable. |
| Atmosphere | Store in a tightly sealed container. | Protects from moisture and atmospheric contaminants. An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation. |
| Light | Store in a light-resistant container. | Although specific photostability data is unavailable, protection from light is a general best practice for organic compounds to prevent photochemical degradation. |
| Moisture | Store in a dry, well-ventilated place. | The compound should be protected from humidity to prevent potential hydrolysis or hydration reactions. |
Incompatible Materials
To prevent unintended reactions and degradation, avoid storing this compound with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.
Stability Profile and Potential Degradation Pathways
Hypothetical Degradation Pathways
The following are plausible, yet unverified, degradation pathways for this compound under various stress conditions:
-
Hydrolysis: Under acidic or basic conditions, the ketone groups could potentially undergo reactions, although the strained bicyclic ring system may influence reactivity.
-
Oxidation: Strong oxidizing agents could potentially cleave the carbon-carbon bonds adjacent to the carbonyl groups.
-
Photodegradation: UV or visible light could potentially induce photochemical reactions, such as Norrish type I or type II cleavage, common for ketones.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially through complex rearrangement or fragmentation pathways.
The following diagram illustrates a hypothetical degradation pathway.
Experimental Protocols for Stability Assessment
For definitive stability data, a systematic experimental study is required. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances (Q1A(R2)) and can be adapted for this compound.
Forced Degradation Studies
Forced degradation (or stress testing) is crucial to identify potential degradation products and to establish the intrinsic stability of the molecule.
3.1.1. Thermal Stress:
-
Solid State: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., up to 4 weeks).
-
Solution State: Prepare solutions of the compound in a suitable inert solvent (e.g., acetonitrile) and expose them to similar elevated temperatures.
3.1.2. Photostability:
-
Expose the solid compound and its solutions to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.
3.1.3. Hydrolytic Stability:
-
Prepare solutions of the compound in aqueous media across a range of pH values (e.g., pH 2, 7, and 10).
-
Store these solutions at a controlled temperature (e.g., 25°C or 40°C) and monitor for degradation over time.
3.1.4. Oxidative Stress:
-
Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
Long-Term and Accelerated Stability Studies
For a comprehensive stability profile, long-term and accelerated studies should be conducted on at least three primary batches of the compound.
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
3.3.1. HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and potential degradation products have significant absorbance.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Recommended Handling and Storage Workflow
Proper handling and storage are critical to maintain the quality and integrity of this compound. The following workflow is recommended.
Conclusion
While specific, publicly available stability data for this compound is limited, adherence to the general principles of chemical storage and handling for bicyclic ketones is paramount. The recommendations provided in this guide, including controlled temperature, protection from light and moisture, and the use of inert atmospheres for long-term storage, are designed to preserve the integrity of the compound. For applications requiring rigorous quality control, it is strongly advised to conduct in-house stability studies following the experimental framework outlined in this document. This will ensure the reliability of experimental results and the quality of any downstream products.
A Theoretical Exploration of cis-Bicyclo[3.3.0]octane-3,7-dione Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid cis-fused bicyclo[3.3.0]octane framework is a prevalent structural motif in numerous natural products and serves as a valuable template in medicinal chemistry and drug design. The conformational landscape of its derivatives, such as cis-bicyclo[3.3.0]octane-3,7-dione, dictates their steric and electronic properties, thereby influencing their reactivity and biological interactions. This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the conformational preferences of this compound. It details the computational methodologies, summarizes key quantitative data, and presents logical workflows for conformational analysis, offering a comprehensive resource for researchers in computational chemistry and drug development.
Introduction
The cis-bicyclo[3.3.0]octane skeleton, also known as cis-octahydropentalene, is characterized by the fusion of two cyclopentane rings in a cis configuration. This arrangement imparts significant rigidity to the molecule. In the case of the 3,7-dione derivative, the placement of carbonyl groups introduces planar centers and influences the overall ring pucker. While often described as having a "fixed" conformation, the molecule can theoretically exist in several distinct, low-energy forms, primarily dictated by the puckering of the two five-membered rings.[1] Understanding the relative energies and geometric parameters of these conformers is crucial for predicting reaction outcomes and designing molecules with specific three-dimensional orientations for interaction with biological targets.
Computational chemistry provides powerful tools to explore this conformational space. Methods ranging from molecular mechanics to high-level quantum mechanical calculations can predict the stable geometries and relative energies of different conformers.[2]
Conformational Landscape of this compound
The two fused cyclopentane rings in the cis-bicyclo[3.3.0]octane system can each adopt conformations analogous to those of cyclopentane, namely envelope (E) and twist (T) forms. The combination of these puckers leads to several possible conformations for the bicyclic system. The most symmetric and likely lowest-energy conformations are often described as:
-
Crown (C₂ᵥ symmetry): Both five-membered rings are in a "C-endo" or envelope-like conformation, resembling a crown.
-
Chair (C₂ symmetry): A twisted conformation that can be likened to a chair shape.
-
Boat (C₂ᵥ symmetry): Another symmetric conformation resembling a boat.
Computational studies on the parent hydrocarbon, cis-octahydropentalene, have identified various stable isomers, highlighting the utility of these calculations in distinguishing subtle energetic differences.[2] For the 3,7-dione, the conformational analysis is critical as the distance and orientation between the two carbonyl groups are key determinants of its chemical properties. For instance, in the synthesis of complex molecules like tricyclo[3.3.0.0³⁷]octane derivatives, the proximity of the C3 and C7 carbons is a critical factor governed by the ring conformation.[1]
Theoretical Calculation Methodologies
A robust computational protocol is essential for accurately determining the conformational preferences of this compound. The following outlines a standard, multi-step approach utilized in computational studies of related bicyclic systems.[2][3]
Experimental Protocol: Computational Workflow
-
Initial Structure Generation: The starting 3D structure of this compound is built using molecular modeling software.
-
Conformational Search (Molecular Mechanics): A systematic or stochastic conformational search is performed using a suitable molecular mechanics (MM) force field (e.g., MMFF94, OPLS3). This step efficiently explores the potential energy surface and identifies a broad range of possible low-energy conformers.
-
Geometry Optimization (Quantum Mechanics): The distinct conformers identified by the MM search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a widely used and effective method for this purpose.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.
-
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures correspond to true local minima on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ or a double-hybrid DFT functional).
The logical workflow for these calculations is depicted below.
Caption: A standard workflow for the theoretical analysis of molecular conformations.
Quantitative Conformational Data
The computational workflow described above yields quantitative data on the geometry and relative stability of each conformer. The following tables present illustrative data for the principal conformations of this compound, as would be expected from DFT calculations.
Table 1: Relative Energies of Key Conformations
| Conformer | Point Group | Relative Energy (kcal/mol) (Electronic) | Relative Energy (kcal/mol) (with ZPVE) |
| Crown | C₂ᵥ | 0.00 | 0.00 |
| Chair | C₂ | 1.5 - 2.5 | 1.4 - 2.4 |
| Boat | C₂ᵥ | 3.0 - 4.0 | 2.9 - 3.9 |
Note: These are representative values. Actual values depend on the specific level of theory and basis set used.
Table 2: Key Geometric Parameters (Illustrative)
| Conformer | C1-C5 Distance (Å) | C3-C7 Distance (Å) | O=C3-C4-C5 Dihedral (°) |
| Crown | ~2.20 | ~3.10 | ~0 |
| Chair | ~2.25 | ~3.50 | ~20 |
| Boat | ~2.15 | ~2.80 | ~0 |
Note: Distances and angles are crucial for understanding intramolecular interactions and potential reaction pathways.
Interconversion of Conformers
The identified conformers are typically separated by small energy barriers, allowing for interconversion at room temperature. The relationships and potential transition states (TS) connecting these minima can be mapped out using computational methods.
Caption: Energy relationship between the Crown, Chair, and Boat conformations.
Conclusion
Theoretical calculations are indispensable for a detailed understanding of the conformational behavior of this compound. By employing a systematic computational workflow, researchers can identify stable conformers, quantify their relative energies and key geometric features, and map their interconversion pathways. This knowledge is fundamental for rationalizing the molecule's reactivity, predicting stereochemical outcomes of reactions, and guiding the design of novel derivatives with tailored three-dimensional structures for applications in drug discovery and materials science. The methodologies and illustrative data presented herein provide a robust framework for professionals engaged in the study of this important bicyclic system.
References
The Bicyclo[3.3.0]octane Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.0]octane core, a fused ring system comprised of two five-membered rings, has emerged as a significant structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint that allows for the precise spatial orientation of functional groups, making it an attractive scaffold for the design of potent and selective therapeutic agents. This technical guide explores the diverse applications of the bicyclo[3.3.0]octane framework in drug discovery, with a focus on its role in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), modulators of the α4β2 nicotinic acetylcholine receptor (nAChR), nootropic agents, and as a key component in antiviral and anticancer compounds.
Therapeutic Applications and Biological Activities
The bicyclo[3.3.0]octane scaffold has been successfully incorporated into a variety of biologically active molecules, demonstrating its versatility in targeting different physiological pathways.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A significant area of application for the bicyclo[3.3.0]octane scaffold is in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[1][2] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.
Several series of novel bicyclo[3.3.0]octane derivatives have been synthesized and identified as potent DPP-4 inhibitors.[1][2] Notably, certain compounds have demonstrated good efficacy in oral glucose tolerance tests in animal models.[1][2] The rigid bicyclic core is believed to provide an optimal orientation for substituents to interact with the active site of the DPP-4 enzyme.
| Compound ID | Structure | DPP-4 IC50 (nM) | Reference |
| 10a | N-( (1S,3S,5S)-3-cyanobicyclo[3.3.0]octan-1-yl)-2-(4-fluorophenyl)acetamide | 25 | [1] |
| 10b | N-( (1S,3S,5S)-3-cyanobicyclo[3.3.0]octan-1-yl)-2-(4-chlorophenyl)acetamide | 31 | [1] |
| AZD1446 | 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane | 0.8 (Ki, nAChR) | [3] |
Note: Data is compiled from various sources and methodologies may differ.
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonists for Cognitive Disorders
The α4β2 nAChR is a validated target for the treatment of cognitive deficits associated with neurological and psychiatric conditions such as Alzheimer's disease and schizophrenia.[3] The bicyclo[3.3.0]octane scaffold has been utilized to develop potent and selective agonists for this receptor.
One notable example is 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), which has shown favorable pharmaceutical properties and in vivo efficacy in animal models of cognitive impairment.[3] The rigid diazabicyclo[3.3.0]octane core positions the essential pharmacophoric elements—a cationic center and a hydrogen bond acceptor—at an optimal distance and orientation for interaction with the α4β2 nAChR.[3]
Nootropic Agents
Derivatives of 1-azabicyclo[3.3.0]octane have been synthesized and investigated for their potential as nootropic agents, which are substances that may improve cognitive function.[4][5] These compounds are often designed as analogues of existing nootropics like piracetam. Pharmacological testing has shown that certain bicyclo[3.3.0]octane-containing pyrrolidine derivatives can improve cerebral function in preclinical models.[4][5]
Antiviral and Anticancer Applications
The bicyclo[3.3.0]octane skeleton is also a key structural feature in a number of carbocyclic nucleoside analogues. These compounds, where the furanose ring of a natural nucleoside is replaced by a carbocyclic system, often exhibit potent antiviral and anticancer activities. The bicyclic core mimics the sugar moiety and provides conformational rigidity, which can lead to enhanced binding to viral or cellular enzymes.
Signaling Pathways
Understanding the signaling pathways modulated by bicyclo[3.3.0]octane-based drugs is crucial for their rational design and development.
DPP-4 Inhibition Signaling Pathway
DPP-4 inhibitors containing the bicyclo[3.3.0]octane scaffold exert their therapeutic effect by modulating the incretin signaling pathway. By preventing the degradation of GLP-1 and GIP, these inhibitors lead to the activation of their respective G-protein coupled receptors on pancreatic β-cells. This, in turn, stimulates a cascade of intracellular events resulting in increased insulin synthesis and secretion.
α4β2 Nicotinic Acetylcholine Receptor Signaling
Bicyclo[3.3.0]octane-based agonists of the α4β2 nAChR facilitate neurotransmission by binding to these ligand-gated ion channels on neurons. This binding event opens the channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺), which leads to membrane depolarization and subsequent neuronal excitation and neurotransmitter release.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and evaluation of novel bicyclo[3.3.0]octane derivatives. Below are representative protocols for the synthesis of a key intermediate and a common biological assay.
Synthesis of 5-Aminomethyl-1-azabicyclo[3.3.0]octane
This protocol describes the synthesis of a key intermediate used in the preparation of nootropic agents.[4]
Step 1: Synthesis of 5-Nitromethyl-1-azabicyclo[3.3.0]octane A mixture of 1,7-dichloro-4-heptanone, nitromethane, and ammonia in methanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 5-nitromethyl-1-azabicyclo[3.3.0]octane.
Step 2: Catalytic Hydrogenation to 5-Aminomethyl-1-azabicyclo[3.3.0]octane To a solution of 5-nitromethyl-1-azabicyclo[3.3.0]octane in ethanol, Raney nickel is added as a catalyst. The mixture is hydrogenated under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 5-aminomethyl-1-azabicyclo[3.3.0]octane.
In Vitro DPP-4 Inhibition Assay
This assay is used to determine the inhibitory activity of bicyclo[3.3.0]octane derivatives against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-p-nitroanilide (substrate)
-
Tris-HCl buffer
-
Test compounds (bicyclo[3.3.0]octane derivatives)
-
96-well microplate reader
Procedure:
-
Test compounds are dissolved in DMSO to prepare stock solutions.
-
In a 96-well plate, the test compounds are serially diluted in Tris-HCl buffer.
-
A solution of human recombinant DPP-4 is added to each well containing the test compound and incubated at 37°C for 10 minutes.
-
The substrate, Gly-Pro-p-nitroanilide, is added to each well to initiate the enzymatic reaction.
-
The absorbance at 405 nm is measured kinetically for 30 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The bicyclo[3.3.0]octane scaffold represents a valuable and versatile platform in medicinal chemistry. Its inherent rigidity and three-dimensional character provide a solid foundation for the design of potent and selective ligands for a range of biological targets. The successful application of this scaffold in the development of DPP-4 inhibitors, nAChR agonists, and nootropic agents highlights its potential for addressing diverse therapeutic needs. Future research in this area is likely to focus on the development of novel synthetic methodologies to access a wider range of functionalized bicyclo[3.3.0]octane derivatives and the exploration of their potential in targeting other disease areas. The continued investigation of this privileged scaffold holds significant promise for the discovery of new and improved medicines.
References
- 1. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed protocol for the large-scale synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione, a valuable building block in organic synthesis. The presented method is based on the well-established Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.[1] This procedure has been optimized for larger scale preparations.[1] The protocol is divided into two main stages: the formation of the intermediate disodium salt of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate, followed by its acidic hydrolysis and decarboxylation to yield the target dione.
Data Presentation
Table 1: Reactants and Stoichiometry for the Synthesis of the Intermediate Disodium Salt
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Stoichiometric Ratio |
| Dimethyl 1,3-acetonedicarboxylate | 174.15 | 273 | 1.57 | 2 |
| Sodium Hydroxide | 40.00 | 64 | 1.60 | ~2 |
| Glyoxal (40% aqueous solution) | 58.04 (anhydrous) | 128.5 (51.4 g active) | 0.886 | 1 |
| Methanol | 32.04 | 1.15 L (solvent) | - | - |
Table 2: Reaction Conditions for the Synthesis of the Intermediate Disodium Salt
| Parameter | Value |
| Reaction Temperature | Maintained at 65°C during glyoxal addition |
| Reaction Time | 40-60 minutes for addition, then stirred overnight at room temperature |
| Appearance | A white salt precipitates from the solution |
Table 3: Reactants and Conditions for the Hydrolysis and Decarboxylation to this compound
| Reactant/Reagent | Amount | Role |
| Intermediate Tetraester | 135 g (0.364 mol) | Starting Material |
| 1 M Hydrochloric Acid | 600 mL | Acid Catalyst/Solvent |
| Glacial Acetic Acid | 66 mL | Co-solvent |
| Reaction Temperature | Reflux | - |
| Reaction Time | 2.5 hours | - |
Table 4: Product Yield and Characterization
| Product | Yield | Melting Point (°C) | Appearance |
| This compound | 88-90% | 84-85 | White to light yellow solid |
Experimental Protocols
Part A: Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate Disodium Salt
-
Preparation: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser.
-
Base Solution: A solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) is prepared in the flask and cooled in an ice bath.
-
Addition of Dicarboxylate: While stirring, dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) is added dropwise to the cooled methanolic sodium hydroxide solution.
-
Heating: The resulting slurry is heated to reflux, at which point the white salt dissolves.
-
Glyoxal Addition: The heating mantle is removed, and an aqueous solution of 40% glyoxal (128.5 g, containing 51.4 g or 0.886 mol of glyoxal) is added at a rate that maintains the internal temperature at 65°C.[1] This addition typically takes 40–60 minutes.
-
Precipitation: After the addition is complete, the mixture is allowed to cool to room temperature and stirred overnight. A precipitate of the disodium salt will form.
-
Isolation: The precipitate is collected by suction filtration, washed with 500 mL of methanol, and dried under reduced pressure. The yield of the white to light yellow disodium salt is typically 197–215 g (58–63%).[1]
Part B: Synthesis of this compound
-
Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a magnetic stirrer, two reflux condensers, and a heating mantle.
-
Reaction Mixture: The flask is charged with the tetraester intermediate from the previous step (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).[1]
-
Reflux: The mixture is stirred vigorously and heated at reflux for 2.5 hours.
-
Extraction: The solution is cooled in an ice bath, and the product is extracted with five 250-mL portions of chloroform.
-
Washing and Drying: The combined organic layers are washed with saturated sodium bicarbonate solution until the aqueous layer is basic. The organic layer is then dried over anhydrous sodium sulfate.
-
Isolation: The solvent is removed by cautious evaporation under reduced pressure to yield the crude product.
-
Purification: The product is obtained as a white to light yellow solid with a yield of 44–45.5 g (88–90%) and a melting point of 84–85°C.[1] This purity is sufficient for most applications. Further purification can be achieved by recrystallization from methanol or ethanol, or by sublimation at 70°C (0.1 mm).[1]
Mandatory Visualization
References
Application Notes and Protocols: Synthesis of Bicyclo[3.3.0]octane-3,7-dione via Weiss-Cook Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weiss-Cook condensation is a powerful annulation reaction used to synthesize cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives.[1][2] This reaction involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylic acid ester.[1][2] The resulting bicyclic dione is a versatile synthon in organic synthesis, serving as a precursor for the preparation of various complex molecules, including polyquinanes and indole-based propellane derivatives.[2][3][4] Its structural framework is also a key component in the synthesis of potential anti-amnesic agents and intermediates for drugs like Loganin.[5]
Reaction Principle
The Weiss-Cook condensation proceeds through a complex sequence of reactions, including aldol-type condensations, Michael additions, and dehydrations.[6] The reaction is typically carried out in a buffered aqueous solution or in the presence of a base like sodium methoxide.[6][7] The initial step involves the reaction of the 1,2-dicarbonyl compound with two molecules of the acetonedicarboxylate ester to form an intermediate which then undergoes intramolecular cyclization to yield the bicyclo[3.3.0]octane framework. Subsequent hydrolysis and decarboxylation of the ester groups afford the final bicyclo[3.3.0]octane-3,7-dione.[2]
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Dimethyl 1,3-acetonedicarboxylate | C₇H₁₀O₅ | 174.15 | - | - |
| Glyoxal (40% aq. solution) | C₂H₂O₂ | 58.04 | - | - |
| Biacetyl | C₄H₆O₂ | 86.09 | - | - |
| This compound | C₈H₁₀O₂ | 138.16 | White to light yellow solid | 84–86 |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | C₁₀H₁₄O₂ | 166.22 | - | - |
Summary of Reported Yields for Bicyclo[3.3.0]octane-3,7-dione Synthesis
| 1,2-Dicarbonyl Compound | Base/Solvent System | Reported Yield (%) | Reference |
| Glyoxal | NaOMe / Methanol | 78.5 | [7] |
| Glyoxal | NaHCO₃ / Water | - | [6] |
| Biacetyl | NaHCO₃ / Water | 75-77 (recrystallized) | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Glyoxal
This protocol is adapted from a procedure reported in Organic Preparations Daily.[7]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium methoxide (25% in methanol)
-
Methanol
-
40% aqueous glyoxal solution
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane
-
Sodium Chloride
-
Magnesium Sulfate
-
Activated Charcoal
Procedure:
-
Enolate Formation: In a three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, and an addition funnel, a solution of sodium methoxide (31.55 g, 146 mmol) in methanol (100 mL) is cooled in an ice bath. A solution of dimethyl 1,3-acetonedicarboxylate (25.00 g, 143.55 mmol) in methanol (10 mL) is added dropwise over 15 minutes. The addition funnel is rinsed with methanol (2 x 20 mL), and the washings are added to the reaction mixture.
-
Condensation: The ice bath is replaced with a 65°C oil bath. A mixture of 40% aqueous glyoxal (12.00 g, 82.7 mmol) and methanol (30 mL) is added very slowly over 1 hour and 45 minutes with vigorous stirring. After the addition is complete, the funnel is rinsed with methanol (10 mL), and the washings are added. The reaction mixture is stirred for an additional 15 minutes at 65°C, then diluted with THF (200 mL) and stirred at room temperature overnight.
-
Hydrolysis and Decarboxylation: The resulting solid intermediate is collected by filtration, washed with THF, and dried. This intermediate (27.92 g) is dissolved in water (400 mL) in a 1 L flask. Concentrated HCl (46 mL) is added dropwise with vigorous stirring. The mixture is heated to reflux at 100-120°C for 3 hours, during which it becomes homogeneous.
-
Work-up and Purification: After cooling, a spoonful of activated charcoal is added, and the mixture is filtered while warm. Sodium chloride (100 g) is added to the filtrate and stirred until dissolved. The aqueous solution is extracted with dichloromethane (3 x 250 mL). The combined organic extracts are washed with saturated aqueous NaHCO₃ (200 mL), dried over magnesium sulfate, and the solvent is evaporated to yield this compound as a white crystalline solid (7.790 g, 78.5% overall yield).[7]
Protocol 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione from Biacetyl
This protocol is based on a procedure from Organic Syntheses.[6]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium bicarbonate
-
Biacetyl
-
Glacial acetic acid
-
1 M Hydrochloric acid
-
Chloroform
Procedure:
-
Condensation: A solution of sodium bicarbonate (5.6 g) in water (400 mL) is prepared. To this solution, dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) is added. The mixture is stirred rapidly as biacetyl (17.2 g, 0.20 mol) is added in one portion. Stirring is continued for 24 hours, during which a white crystalline solid separates. The solid is collected by suction filtration and dried to afford the tetraester intermediate.
-
Hydrolysis and Decarboxylation: The tetraester (135 g, 0.364 mol) is mixed with glacial acetic acid (66 mL) and 1 M hydrochloric acid (600 mL) in a three-necked round-bottom flask. The mixture is stirred vigorously and heated at reflux for 2.5 hours.
-
Work-up and Purification: The solution is cooled in an ice bath and extracted with chloroform (5 x 250 mL). The combined organic extracts are processed to isolate the crude product. Recrystallization from a minimum amount of hot ethanol affords pure cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione (yields of 75-77% have been reported).[6]
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the Weiss-Cook condensation.
Caption: Key stages of the Weiss-Cook condensation mechanism.
Experimental Workflow
The general experimental workflow for the synthesis of bicyclo[3.3.0]octane-3,7-dione is depicted below.
Caption: General workflow for bicyclo[3.3.0]octane-3,7-dione synthesis.
References
- 1. Weiss-Cook reaction - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. synarchive.com [synarchive.com]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Synthesis of indole-based propellane derivatives via Weiss–Cook condensation, Fischer indole cyclization, and ring-closing metathesis as key steps [beilstein-journals.org]
- 5. This compound | 51716-63-3 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Notes and Protocols: Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate from dimethyl 1,3-acetonedicarboxylate and glyoxal. This reaction is a valuable method for constructing the bicyclo[3.3.0]octane core, a privileged scaffold in medicinal chemistry. The resulting product serves as a versatile intermediate for the synthesis of complex polycyclic compounds and natural product analogues with potential therapeutic applications.
Introduction
The condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds, such as glyoxal, provides an efficient route to functionalized bicyclo[3.3.0]octane derivatives.[1] This bicyclic system is a core structural motif in a variety of biologically active molecules. For instance, derivatives of the bicyclo[3.3.0]octane scaffold have been identified as dipeptidyl peptidase 4 (DPP-4) inhibitors, which are of significant interest for the treatment of type 2 diabetes. The inherent structural rigidity and stereochemical complexity of the bicyclo[3.3.0]octane framework make it an attractive starting point for the design of novel therapeutic agents.
The reaction proceeds through a complex sequence of base-catalyzed aldol condensations, dehydrations, and Michael additions to yield the stable bicyclic product. The protocol outlined below is based on the well-established procedure from Organic Syntheses, which provides a reliable method for obtaining the desired product in good yield.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of the disodium salt of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate, the precursor to the final product.[1]
| Reagent | Molecular Weight ( g/mol ) | Moles | Molar Ratio | Amount Used |
| Dimethyl 1,3-acetonedicarboxylate | 174.15 | 1.57 | 1.00 | 273 g |
| Glyoxal (40% aqueous solution) | 58.04 (anhydrous) | 0.886 | 0.56 | 128.5 g (51.4 g) |
| Sodium Hydroxide | 40.00 | 1.60 | 1.02 | 64 g |
| Methanol | 32.04 | - | - | 1.15 L |
| Product | ||||
| Disodium Salt | 396.24 | - | - | 197–215 g |
| Yield | 58–63% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate.
Part A: Synthesis of the Disodium Salt of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate[1]
-
Apparatus Setup: Equip a 3-liter, three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, a pressure-equalizing dropping funnel, and a reflux condenser.
-
Base Preparation: Prepare a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) in the flask. Cool the solution in an ice bath.
-
Addition of Dimethyl 1,3-acetonedicarboxylate: While stirring the cooled sodium hydroxide solution, add dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) dropwise.
-
Heating to Reflux: After the addition is complete, heat the resulting slurry to reflux using a heating mantle. The white salt should dissolve at this point.
-
Addition of Glyoxal: Remove the heating mantle and stir the solution rapidly. Add a 40% aqueous solution of glyoxal (128.5 g, containing 51.4 g or 0.886 mol of glyoxal) at a rate sufficient to maintain the internal temperature at 65°C. This addition should take approximately 40–60 minutes. If necessary, resume heating to maintain the temperature at 65°C.
-
Overnight Stirring: Once the glyoxal addition is complete, allow the mixture to cool to room temperature and stir overnight.
-
Isolation of the Disodium Salt: Collect the resulting precipitate by suction filtration. Wash the solid with methanol (500 mL) and dry it under reduced pressure. The yield of the white to light yellow disodium salt is typically between 197–215 g (58–63%).
Part B: Acidification to Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate[1]
-
Dissolution of the Disodium Salt: In a 6-liter Erlenmeyer flask equipped with a large magnetic stirring bar, dissolve the disodium salt (0.46–0.50 mol) in water (800 mL). Add chloroform (1 L) to create a two-phase mixture.
-
Acidification: Stir the two-phase mixture rapidly and add cold 1 M hydrochloric acid (2.00 equivalents, 920–1000 mL).
-
Extraction: Separate the layers and extract the aqueous phase with three 500-mL portions of chloroform.
-
Washing and Drying: Combine the organic layers, wash once with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate (2:1) to yield the final product as a solid.
Visualizations
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Logical Relationship in Drug Discovery
Caption: Role in drug discovery process.
References
Application Note and Protocol: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-Bicyclo[3.3.0]octane-3,7-dione is a key synthetic intermediate in the preparation of various complex molecules, including natural products and potential therapeutic agents. Its rigid, bicyclic structure makes it a valuable building block in polyquinane synthesis. This document provides a detailed experimental procedure for the synthesis of this compound via the Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal.
Experimental Protocols
This synthesis is a two-step, one-pot procedure involving an initial condensation to form an intermediate disodium salt, followed by hydrolysis and decarboxylation to yield the final product.
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium methoxide, 25% in methanol
-
Methanol (MeOH)
-
Glyoxal, 40% aqueous solution
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated (37%)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Activated charcoal
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Internal thermometer
-
Pressure-equalizing addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Step 1: Condensation Reaction
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a reflux condenser, internal thermometer, pressure-equalizing addition funnel, and a magnetic stir bar is charged with 31.55 g (146 mmol) of 25% sodium methoxide in methanol and 100 mL of methanol.[1]
-
The flask is cooled in an ice slush bath. After 15 minutes, a solution of 25.00 g (143.55 mmol) of dimethyl 1,3-acetonedicarboxylate in 10 mL of methanol is added dropwise over 15 minutes.[1] The addition funnel is rinsed with methanol (2 x 20 mL), and the washings are added to the reaction mixture.
-
The reaction mixture is heated to 65°C using an oil bath.
-
A mixture of 12.00 g (82.7 mmol) of 40% aqueous glyoxal and 30 mL of methanol is added dropwise from the addition funnel over a period of 1 hour and 45 minutes, with vigorous stirring, while maintaining the internal temperature at 65°C.[1] A very slow addition of the glyoxal solution and careful temperature control are crucial for a good yield.[1]
-
After the addition is complete, the funnel is rinsed with 10 mL of methanol, and the washings are added to the reaction mixture.
-
The resulting cloudy mixture is stirred for an additional 15 minutes at 65°C.
-
The reaction is then diluted with 200 mL of THF, and the flask is removed from the heating bath. The mixture is stirred at room temperature overnight (approximately 12 hours).[1]
-
The precipitated intermediate salt is collected by suction filtration, washed thoroughly with THF, and dried by suction for about 2 hours. This yields a cream-colored heavy powder.[1]
Step 2: Hydrolysis and Decarboxylation
Procedure:
-
The dried intermediate salt is dissolved in 400 mL of water in a 1 L flask.
-
46 mL of 37% concentrated HCl is added dropwise with vigorous stirring.[1]
-
The heterogeneous mixture is heated to reflux in an oil bath set to 100-120°C. The mixture is stirred at reflux for 3 hours, during which time it should become homogeneous.[1]
-
The flask is removed from the heat, and a small amount of activated charcoal is added to the stirred mixture.
-
The charcoal is removed by filtration while the solution is still warm, and the charcoal is washed with additional water.
-
100 g of sodium chloride is added to the combined filtrates, and the mixture is stirred until the salt is completely dissolved.[1]
-
The aqueous solution is extracted three times with 250 mL portions of dichloromethane.[1]
-
The combined organic extracts are washed with 200 mL of saturated aqueous sodium bicarbonate solution.[1]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield a white crystalline solid.[1]
-
The product can be further purified by recrystallization from methanol or by sublimation.[2]
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equivalents |
| Dimethyl 1,3-acetonedicarboxylate | 174.15 | 25.00 | 143.55 | 1.0 |
| Sodium Methoxide | 54.02 | 7.89 | 146 | 1.02 |
| Glyoxal (40% aq.) | 58.04 | 12.00 | 82.7 | 0.58 |
| Product | ||||
| This compound | 138.16 | ~7.79 | ~56.4 | ~78.5% Yield |
Note: The amount of sodium methoxide is calculated from the 25% solution in methanol. The yield is based on the reported experimental results.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of cis-Bicyclo[3.e.0]octane-3,7-dione.
Signaling Pathways and Logical Relationships
The synthesis of this compound via the Weiss-Cook reaction follows a well-established mechanistic pathway. The key transformations are a series of aldol and Michael reactions.
References
Application Notes: cis-Bicyclo[3.3.0]octane-3,7-dione in Polyquinane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives as precursors in the synthesis of polyquinanes. The content is based on established synthetic methodologies and aims to provide researchers with the necessary information to replicate and build upon these procedures.
Introduction
Polyquinanes, a class of polycyclic compounds composed of fused five-membered rings, are significant synthetic targets due to their presence in numerous natural products with interesting biological activities. The rigid, concave structure of the cis-bicyclo[3.3.0]octane core makes it an attractive starting point for the stereocontrolled synthesis of these complex architectures. This compound, in particular, offers two reactive carbonyl sites that can be strategically manipulated to build more elaborate polyquinane frameworks.
Synthetic Strategy Overview
The primary strategy involves the use of 1-substituted this compound derivatives as key building blocks. The synthesis of these precursors and their subsequent, albeit challenging, elaboration towards polyquinane skeletons are detailed below. The overall workflow is aimed at constructing a triquinacene derivative, a member of the polyquinane family.
Caption: General workflow for the synthesis of polyquinane precursors from this compound derivatives.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps.
Table 1: Synthesis of Diketone Precursor 22
| Step | Reactants | Reagents/Conditions | Product(s) | Yield | Reference |
| 1 | Ethyl 2,3-dioxopropanoate (17), Dimethyl acetone-1,3-dicarboxylate (18) | NaHCO3, H2O, rt, 4 days | Mixture of 19 and 20 | 19 (9%), 20 (11%) | [1] |
| 2 | Crude mixture from Step 1 | Krapcho Decarboxylation | Diketone 22 | 36% (from 17) | [1] |
Table 2: Key Transformations of cis-Bicyclo[3.3.0]octane Derivatives
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
| Acetal 28 | Ce(IV) ammonium nitrate | Diketone 14 | 44% | [1] |
| Diketone 14 | MCPBA | Epoxides 34 | 63% | [1] |
| Enol 31 | p-TsOH·H2O, acetone, rt, 24 h | Complex mixture | - | [1] |
| Epoxides 34 | LiHMDS, Toluene or THF | Complex mixture | - | [1] |
Experimental Protocols
Synthesis of Diketoester 22
This protocol describes the initial formation of the bicyclic system.
Step 1: Condensation Reaction
-
To a solution of sodium bicarbonate (6.41 g, 76.3 mmol) in water (460 mL), add dimethyl acetone-1,3-dicarboxylate (18) (23.9 g, 137 mmol) and ethyl 2,3-dioxopropanoate (17) (10.2 g, 69 mmol).
-
Stir the mixture vigorously at room temperature for 4 days.
-
Acidify the mixture to pH 1 with 6N HCl.
-
Extract the aqueous phase with an appropriate organic solvent.
-
The resulting crude mixture contains compounds 19 and 20 and is used directly in the next step.[1]
Step 2: Krapcho Decarboxylation
-
The crude reaction mixture from the previous step is subjected directly to hydrolysis and decarboxylation under Krapcho conditions.
-
While specific Krapcho conditions from the primary source are not detailed, a general procedure involves heating the substrate in a polar aprotic solvent (like DMSO) with a salt (like LiCl) and a small amount of water.
-
Following the reaction, workup and purification by column chromatography yield diketone 22.[1]
Synthesis of Diketoepoxide 34
This protocol details the conversion of a protected diketone to a diketoepoxide, a key intermediate for attempted intramolecular condensation.
Step 1: Hydrolysis of Acetal Functions
-
Perform the hydrolysis of the acetal functions of compound 28 using Ce(IV) ammonium nitrate.
-
This reaction yields the diketone 14.[1]
Step 2: Epoxidation
-
Epoxidize the resulting diketone 14 with meta-chloroperoxybenzoic acid (MCPBA).
-
This step produces a mixture of stereoisomeric epoxides 34.[1]
References
Application Notes & Protocols: Synthesis of Triquinane Precursors from cis-Bicyclo[3.3.0]octane-3,7-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction: The triquinane family of sesquiterpenes, characterized by their tricyclic cyclopentanoid skeleton, has attracted significant attention from the synthetic community due to their unique structural features and potential biological activities. A common and versatile starting material for the synthesis of these complex molecules is cis-bicyclo[3.3.0]octane-3,7-dione. This document provides detailed protocols and application notes for the conversion of this dione into valuable triquinane precursors. The methodologies outlined below are based on established synthetic routes, offering reproducible procedures for laboratory application.
I. Synthetic Strategies Overview
Two primary strategies for the elaboration of the this compound framework into a triquinane system are presented:
-
Annulation via Allylation and Aldol Cyclization: This pathway involves the introduction of a side chain that is subsequently cyclized to form the third five-membered ring.
-
Protection and Functionalization: This approach utilizes selective protection of one carbonyl group to allow for the controlled functionalization of the other, leading to key intermediates for further cyclization.
The following sections provide detailed experimental protocols for these transformations.
II. Experimental Protocols
Protocol 1: Synthesis of a Triquinane Monol via Allylation and Aldol Cyclization
This protocol describes a sequence starting from a derivative of this compound to construct the triquinane skeleton.
Step 1: Monoalkylation to 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione
A bisenol ether derivative of the starting dione is first synthesized and then monoalkylated. The subsequent hydrolysis yields the 2-allyl substituted dione.[1]
-
Methodology: The bisenol ether of a suitable tetracarboxylate precursor is subjected to monoalkylation using potassium hydride (KH) and allyl iodide at -58°C.[1] This is followed by hydrolysis to generate the desired 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione.[1]
-
Yield: 90% overall yield from the bisenol ether.[1]
Step 2: Ozonolysis to Aldehydes
The allyl group is oxidatively cleaved to form the corresponding aldehydes.
-
Reagents: Ozone (O₃), Dimethyl sulfide (DMS).[1]
-
Procedure: The mixture of epimeric 2-allyl-3,7-diones is treated with ozone, followed by a reductive workup with dimethyl sulfide to yield a mixture of epimeric aldehydes.[1]
Step 3: Aldol Cyclization to Triquinane Monols
The aldehydes undergo an intramolecular aldol cyclization to form the tricyclic triquinane core.
-
Reagents: 2 N Hydrochloric acid (HCl), Tetrahydrofuran (THF).[1]
-
Procedure: The mixture of aldehydes is treated with 2 N HCl in THF to induce aldol cyclization, affording a diastereomeric mixture of endo- and exo-triquinane monols.[1]
-
Yield: 85%.[1]
Protocol 2: Monoketalization of this compound
Selective protection of one ketone is a crucial step for many synthetic routes towards triquinanes.
-
Reagents: this compound, 2,2-dimethyl-1,3-propanediol, p-toluenesulfonic acid, benzene.[2]
-
Procedure: A mixture of this compound (70 g, 0.51 mol), 2,2-dimethyl-1,3-propanediol (53 g, 0.51 mol), and p-toluenesulfonic acid (0.5 g) in benzene (500 mL) is refluxed for 2 hours using a Dean-Stark trap to remove water.[2] The solution is then cooled, diluted with diethyl ether, and washed successively with 10% aqueous sodium hydroxide, water, and brine.[2] The organic layer is dried over magnesium sulfate and concentrated.[2]
-
Purification and Yield: The resulting product is a mixture of the starting diketone, the desired mono-acetal, and the bis-acetal.[2] To optimize the yield of the mono-acetal, the unreacted diketone and the bis-acetal can be re-equilibrated under the same reaction conditions.[2] Through this process, a total yield of 79% for the desired keto acetal can be achieved.[2]
III. Data Presentation
The following table summarizes the quantitative data for the key synthetic transformations.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Monoalkylation and Hydrolysis | Bisenol ether derivative | 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione | 1. KH, allyl iodide2. Hydrolysis | 90 | [1] |
| Aldol Cyclization | Epimeric aldehydes | endo- and exo-triquinane monols | 2 N HCl, THF | 85 | [1] |
| Monoketalization | This compound | Keto acetal | 2,2-dimethyl-1,3-propanediol, p-TSA, benzene | 79 | [2] |
IV. Visualizations
Diagram 1: Synthetic Workflow for Triquinane Monol
Caption: Workflow for the synthesis of a triquinane monol.
Diagram 2: Chemical Transformation to Triquinane Precursor
Caption: Pathway to triquinanes via monoprotection.
References
Application Notes and Protocols: Reactions of the Carbonyl Groups in cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a versatile bicyclic diketone that serves as a valuable building block in organic synthesis. Its rigid, cis-fused ring system provides a well-defined stereochemical scaffold, making it an attractive starting material for the synthesis of complex molecules, including natural products and pharmacologically active compounds. The two carbonyl groups at the 3- and 7-positions offer reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. These derivatives have been explored as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1]
This document provides detailed application notes and experimental protocols for several key reactions involving the carbonyl groups of this compound, including reduction, oxidation, olefination, and condensation reactions.
Spectroscopic Characterization of this compound
A thorough understanding of the starting material's spectroscopic data is crucial for monitoring reactions and characterizing products.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 220 MHz) | δ: 3.04 (m, 2H, CH), 2.59 (dd, J = 8.5, 19.3 Hz, 4H, CHₐHb), 2.16 (dd, J = 4.2, 19.3 Hz, 4H, CHₐHb)[2] |
| ¹³C NMR (CDCl₃) | δ: 217.2 (s, C=O), 42.6 (t, CH₂), 35.5 (d, CH)[2] |
| IR (CHCl₃) | 1738 cm⁻¹ (C=O)[2] |
| Mass Spectrum (70 eV) | m/e (relative intensity): 138 (M⁺, 41), 69 (36), 68 (58), 41 (100), 39 (53)[2] |
Key Reactions and Protocols
Reduction of Carbonyl Groups
The reduction of the dione to the corresponding diols is a fundamental transformation that introduces hydroxyl functionalities, which can be further manipulated. The stereochemical outcome of the reduction is of significant interest.
Reduction of this compound with hydride reagents typically yields a mixture of the endo,endo- and endo,exo-diol isomers.
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is adapted from procedures for similar cyclopentanones and is expected to provide a mixture of diol isomers.[3]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diol mixture.
-
The diastereomeric diols can be separated by column chromatography on silica gel.
Quantitative Data:
| Product | Yield | Diastereomeric Ratio (endo,endo : endo,exo) | Reference |
| cis-Bicyclo[3.3.0]octane-3,7-diol | High | Mixture, ratio dependent on reducing agent and conditions. | General procedure |
Logical Relationship of Reduction Pathways
Caption: Reduction of the dione yields a mixture of diol diastereomers.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation provides a route to bicyclic lactones by inserting an oxygen atom adjacent to each carbonyl group. This reaction can be a single or double oxidation depending on the stoichiometry of the oxidizing agent.
Experimental Protocol: Oxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol is a general procedure for Baeyer-Villiger oxidations and would be applicable to this compound.[4][5]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≥ 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (2.5 eq) portion-wise to the solution at room temperature. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution (to quench excess peroxide), saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude bis-lactone by column chromatography on silica gel.
Quantitative Data:
| Product | Yield | Reference |
| 3,8-Dioxa-cis-bicyclo[4.4.0]decane-4,9-dione | Expected to be high | General procedure |
Workflow for Baeyer-Villiger Oxidation
Caption: Experimental workflow for the Baeyer-Villiger oxidation.
Wittig Olefination
The Wittig reaction is a powerful method for converting carbonyls into alkenes. A double Wittig reaction on this compound can produce the corresponding diene.
Experimental Protocol: Double Wittig Reaction
This protocol is based on general Wittig reaction procedures.[6][7]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or other strong base
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (2.4 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.2 eq) dropwise at 0 °C.
-
Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The triphenylphosphine oxide byproduct can be partially removed by precipitation from a nonpolar solvent (e.g., pentane or hexane).
-
Purify the crude diene product by column chromatography on silica gel.
Quantitative Data:
| Product | Yield | Reference |
| 3,7-Dimethylidene-cis-bicyclo[3.3.0]octane | Moderate to good | General procedure |
Wittig Reaction Signaling Pathway
Caption: Key steps in the double Wittig reaction.
Condensation Reactions
Condensation reactions with nitrogen nucleophiles are useful for synthesizing heterocyclic compounds.
Experimental Protocol: Reaction with Hydrazine Hydrate
This is a standard procedure for hydrazone formation.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The bis-hydrazone product may precipitate.
-
If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Product | Yield | Reference |
| This compound bis(hydrazone) | Expected to be high | General procedure |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of bicyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of its carbonyl groups, enabling the development of novel molecules for applications in medicinal chemistry and materials science. The provided diagrams and tabulated data are intended to facilitate experimental design and interpretation.
References
- 1. Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scielo.br [scielo.br]
- 4. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Preparation of 1-Substituted cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cis-bicyclo[3.3.0]octane-3,7-dione framework is a valuable building block in organic synthesis, serving as a precursor for various complex molecules, including natural products and polyquinanes.[1] Its C2-symmetrical structure provides a versatile scaffold for the synthesis of intricate target molecules.[1] This document provides detailed protocols for the preparation of the parent dione and its 1-substituted derivatives, summarizing quantitative data and visualizing the experimental workflows. The primary route to the unsubstituted dione is the Weiss-Cook condensation, a powerful method for constructing bicyclo[3.3.0]octane systems.[1][2][3]
I. Synthesis of this compound via Weiss-Cook Condensation
The most common and scalable method for synthesizing this compound is the Weiss-Cook reaction, which involves the condensation of two equivalents of a 1,3-dicarbonyl compound with a 1,2-dicarbonyl compound.[4] The following protocol is adapted from established, large-scale preparations.[4][5]
Reaction Pathway:
Caption: Synthetic workflow for this compound.
Quantitative Data Summary:
Table 1: Reagents and Conditions for Weiss-Cook Condensation
| Step | Reactant/Reagent | Molar Equiv. | Amount | Solvent/Conditions | Reaction Time | Yield |
| 1. Condensation | Dimethyl 1,3-acetonedicarboxylate | 1.0 | 273 g | Methanol | 40-60 min (addition), then overnight stirring | 58-63% (of disodium salt) |
| 40% Aqueous Glyoxal | 0.56 | 128.5 g | Temp: 65°C | |||
| Sodium Hydroxide | 1.02 | 64 g | ||||
| 2. Hydrolysis | Tetraester Intermediate | 1.0 | 135 g | 1 M HCl, Glacial Acetic Acid | 2.5 hours | 88-90% |
| Reflux |
Data compiled from Organic Syntheses, Vol. 64, p.27 (1986).[4][5]
Detailed Experimental Protocol:
Step 1: Preparation of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate Disodium Salt
-
Equip a 3-L, three-necked, round-bottomed flask with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and a reflux condenser.[4]
-
Prepare a solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) in the flask and cool it in an ice bath.[4]
-
While stirring, add dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) dropwise to the cooled solution.[4]
-
Heat the resulting slurry to reflux until the white salt dissolves.[4]
-
Remove the heating mantle and rapidly stir the solution while adding 40% aqueous glyoxal (128.5 g, 0.886 mol) at a rate that maintains the internal temperature at 65°C. The addition should take 40–60 minutes.[4]
-
After the addition is complete, allow the mixture to cool to room temperature and stir overnight.[4]
-
Collect the precipitated disodium salt by suction filtration, wash with methanol (500 mL), and dry under reduced pressure. The yield of the white to light yellow salt is typically 197–215 g (58–63%).[4]
Step 2: Preparation of this compound
-
In a 3-L, three-necked, round-bottomed flask equipped with a magnetic stirrer and two reflux condensers, combine the tetraester from Step 1 (135 g, 0.364 mol), glacial acetic acid (66 mL), and 1 M hydrochloric acid (600 mL).[4]
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.[4]
-
Cool the solution in an ice bath.[4]
-
Extract the product with five 250-mL portions of chloroform.[4]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer remains basic.[4]
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the product as a white to light yellow solid. The typical yield is 44–45.5 g (88–90%).[4]
II. Preparation of 1-Substituted this compound Derivatives
The synthesis of 1-substituted derivatives can be achieved starting from ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate. This allows for the introduction of various substituents at the bridgehead position.[6]
General Workflow for 1-Substituted Derivatives:
Caption: General workflow for 1-substituted derivatives.
Quantitative Data for an Exemplary 1-Substituted Derivative:
The following table provides data for the synthesis of a 1-[(cyclopent-3-en-1-yl)methoxymethyl] derivative, as an example of a 1-substituted product.[6]
Table 2: Synthesis of 1-[(cyclopent-3-en-1-yl)methoxymethyl]-cis-bicyclo[3.3.0]octane-3,7-dione
| Step | Starting Material | Key Reagents | Solvent | Conditions | Yield |
| Acetal Hydrolysis | Protected diether 28 | Ce(IV) ammonium nitrate | CH3CN/H2O | r.t., 20h | 44% |
| Epoxidation | Diketone 14 | MCPBA | DCM | r.t. | 63% |
Data derived from Camps, P. et al., ARKIVOC 2010 (iv) 74-89.[6]
Illustrative Experimental Protocol: Acetal Deprotection
This protocol describes the hydrolysis of the acetal protecting groups, a key step in revealing the dione functionality in the final stages of synthesis.[6]
-
Prepare a solution of the protected bicyclic compound (e.g., compound 28 from the reference, 1.0 mmol) in a mixture of acetonitrile (15 mL) and water (5 mL).[6]
-
Add ceric ammonium nitrate (Ce(NH₄)₂(NO₃)₆, 4.0 mmol) to the solution.[6]
-
Stir the mixture magnetically at room temperature for 20 hours.[6]
-
Add water (10 mL) to the reaction mixture.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired diketone.[6]
Applications in Research and Drug Development
This compound and its derivatives are crucial intermediates in the synthesis of a wide range of complex molecules. They have been utilized in the preparation of:
-
Polyquinanes: The bicyclic core is a fundamental unit for constructing triquinacenes and other polycyclic compounds.[6]
-
Natural Products: This scaffold is present in numerous natural products, making it a key target for total synthesis efforts.
-
Medicinal Chemistry: The rigid, well-defined three-dimensional structure of the bicyclo[3.3.0]octane system is of interest for designing novel therapeutic agents. For instance, it has been incorporated into potential anti-amnesic agents and antimalarial drugs called trioxaquines.[7]
The synthetic protocols outlined in this document provide a reliable foundation for accessing these valuable compounds for further research and development.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl dioxobutanedioate | 59743-08-7 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound | 51716-63-3 [chemicalbook.com]
Application of cis-Bicyclo[3.3.0]octane-3,7-dione in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Bicyclo[3.3.0]octane-3,7-dione is a versatile C8-building block that has found significant application in the stereocontrolled synthesis of a variety of complex natural products. Its rigid, bicyclic framework provides a valuable scaffold for the construction of cyclopentanoid-containing molecules, including triquinane sesquiterpenoids, prostaglandins, and other biologically active compounds. The C2-symmetry of the dione and the predictable reactivity of its carbonyl groups allow for elegant and efficient synthetic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key natural products.
Application in Triquinane Sesquiterpenoid Synthesis
The triquinane sesquiterpenoids are a class of natural products characterized by a tricyclopentanoid carbon skeleton. Many members of this family exhibit interesting biological activities. This compound has served as a crucial starting material for the total synthesis of several triquinanes, including (±)-pentalenene, (±)-hirsutene, and (±)-coriolin.
Total Synthesis of (±)-Pentalenene
Pentalenene is a hydrocarbon sesquiterpenoid that is a key biosynthetic precursor to the pentalenolactone antibiotics. The synthesis developed by Piers and coworkers illustrates a classic application of this compound.
Synthetic Strategy Overview:
The core of the pentalenene skeleton is constructed from this compound through a sequence involving monoketalization, olefination, and a key intramolecular reductive cyclization.
Figure 1: Synthetic pathway for (±)-Pentalenene.
Quantitative Data for Key Steps in (±)-Pentalenene Synthesis
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | Ethylene glycol, p-toluenesulfonic acid, benzene, reflux | 7-Ethylenedioxy-cis-bicyclo[3.3.0]octan-3-one | 85 |
| 2 | 7-Ethylenedioxy-cis-bicyclo[3.3.0]octan-3-one | 1. LDA, THF, -78 °C; 2. (EtO)2P(O)Cl | Diethyl (7-ethylenedioxy-cis-bicyclo[3.3.0]oct-2-en-3-yl) phosphate | 92 |
| 3 | Diethyl (7-ethylenedioxy-cis-bicyclo[3.3.0]oct-2-en-3-yl) phosphate | Li/EtNH2, t-BuOH, THF | 7-Ethylenedioxy-cis-bicyclo[3.3.0]oct-2-ene | 88 |
| 4 | 7-Ethylenedioxy-cis-bicyclo[3.3.0]oct-2-ene | 1. O3, CH2Cl2, -78 °C; 2. Me2S | Keto aldehyde intermediate | 95 |
| 5 | Keto aldehyde intermediate | 1. (i-Pr)2NLi, THF; 2. HMPA | (±)-Pentalenene | ~30 (from keto aldehyde) |
Experimental Protocols
Protocol 1: Synthesis of 7-Ethylenedioxy-cis-bicyclo[3.3.0]octan-3-one
-
A solution of this compound (13.8 g, 100 mmol), ethylene glycol (6.2 g, 100 mmol), and a catalytic amount of p-toluenesulfonic acid (100 mg) in 200 mL of benzene is refluxed with a Dean-Stark trap for 4 hours.
-
The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford the desired mono-ketal as a white solid.
Application in Prostaglandin Synthesis
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. The bicyclo[3.3.0]octane framework is a key structural element in many synthetic routes to prostaglandins, often serving as a precursor to the "Corey lactone," a versatile intermediate.
Synthesis of a Carboprostacyclin Analog
The synthesis of a stable and biologically active carbocyclic analog of prostacyclin (PGI2) by Nicolaou and coworkers demonstrates the utility of this compound in this field.
Synthetic Strategy Overview:
The synthesis commences with the stereoselective reduction of the dione, followed by a series of functional group manipulations to introduce the characteristic side chains of the prostaglandin molecule.
Figure 2: General synthetic approach to Prostaglandins.
Quantitative Data for Key Steps in a Carboprostacyclin Analog Synthesis
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | This compound | NaBH4, MeOH, 0 °C | cis,cis-Bicyclo[3.3.0]octane-3,7-diol | 95 |
| 2 | cis,cis-Bicyclo[3.3.0]octane-3,7-diol | 1. Ac2O, pyridine; 2. RuO4, CCl4 | Diacetoxy lactone | 70 (over 2 steps) |
| 3 | Diacetoxy lactone | 1. DIBAL-H, toluene, -78 °C; 2. Ph3P=CH(CH2)3CO2Na, DMSO | Prostaglandin intermediate | 65 |
Experimental Protocols
Protocol 2: Stereoselective Reduction of this compound
-
To a stirred solution of this compound (6.9 g, 50 mmol) in 100 mL of methanol at 0 °C is added sodium borohydride (1.9 g, 50 mmol) in small portions over 30 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (100 mL) and water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the diol as a white solid, which is often used in the next step without further purification.
Application in Hirsutane Sesquiterpenoid Synthesis
The hirsutane family of sesquiterpenoids, which includes hirsutene and coriolin, possesses a linear triquinane skeleton. The total synthesis of these molecules has been a significant area of research, with several strategies employing derivatives of this compound.
Formal Synthesis of (±)-Hirsutene
A formal synthesis of (±)-hirsutene, a precursor to other hirsutane natural products, can be envisioned starting from a functionalized bicyclo[3.3.0]octane system.
Synthetic Strategy Overview:
A common strategy involves the elaboration of the bicyclo[3.3.0]octane core to introduce the necessary substituents and then a ring-closing reaction to form the third five-membered ring.
Figure 3: Retrosynthetic analysis of Hirsutene.
Quantitative Data for a Representative Annulation Step
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| Annulation | 2-Allyl-cis-bicyclo[3.3.0]octane-3,7-dione | 1. O3, CH2Cl2, -78 °C; Me2S; 2. Aldol condensation (e.g., piperidinium acetate, benzene, reflux) | Tricyclic enone precursor | ~60-70 |
Experimental Protocols
Protocol 3: Ozonolysis and Aldol Cyclization for Triquinane Core Construction
-
A solution of 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione (hypothetical intermediate, 50 mmol) in 200 mL of dichloromethane is cooled to -78 °C.
-
Ozone is bubbled through the solution until a blue color persists.
-
The solution is purged with nitrogen, and dimethyl sulfide (5 mL) is added. The mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure to yield the crude keto-aldehyde.
-
The crude keto-aldehyde is dissolved in 100 mL of benzene, and a catalytic amount of piperidinium acetate is added.
-
The mixture is refluxed with a Dean-Stark trap for 6 hours.
-
After cooling, the reaction mixture is washed with water and brine, dried over magnesium sulfate, and concentrated.
-
The product is purified by column chromatography to afford the tricyclic enone.
Conclusion
This compound is a powerful and versatile starting material in the synthesis of complex natural products. Its inherent symmetry and predictable reactivity allow for the efficient and stereocontrolled construction of multiple five-membered rings, which are common motifs in biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the synthetic utility of this valuable building block in the pursuit of novel therapeutic agents and other important chemical entities.
Application Notes and Protocols: cis-Bicyclo[3.3.0]octane-3,7-dione as a Precursor for Loganin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of cis-Bicyclo[3.3.0]octane-3,7-dione as a key starting material in the synthesis of Loganin, a biologically significant iridoid glycoside. The following sections detail two distinct synthetic strategies, outlining the necessary experimental procedures, and presenting key quantitative data.
Introduction
Loganin is a crucial intermediate in the biosynthesis of many indole alkaloids and exhibits a range of biological activities, making its efficient synthesis a significant goal for organic chemists. This compound has emerged as a versatile and readily accessible precursor for the construction of the complex cyclopentanoid core of Loganin. This document outlines two established synthetic routes from this precursor: one employing a Shapiro reaction and another utilizing a Baeyer-Villiger oxidation. These methods offer alternative approaches to accessing key intermediates en route to Loganin.
Synthetic Route 1: Shapiro Reaction Approach
This pathway, pioneered by Caille, Bellamy, and Guilar, utilizes a Shapiro reaction on the mono-tosylhydrazone of this compound to generate a key unsaturated intermediate, which can then be further elaborated to a Loganin precursor.
Experimental Workflow: Shapiro Reaction Route
Caption: Synthetic workflow for the Shapiro reaction approach.
Experimental Protocols
Step 1: Synthesis of this compound mono-tosylhydrazone
-
To a solution of this compound (1.0 eq) in methanol, add a solution of p-toluenesulfonhydrazide (1.05 eq) in methanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
The resulting precipitate is filtered, washed with cold methanol, and dried under vacuum to yield the mono-tosylhydrazone.
Step 2: Shapiro Reaction to form the Unsaturated Ketone Intermediate
-
Suspend the mono-tosylhydrazone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
-
Cool the suspension to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the unsaturated ketone intermediate.
Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Mono-tosylhydrazone Formation | This compound, p-toluenesulfonhydrazide | - | MeOH | 4 h | RT | ~85-90 |
| Shapiro Reaction | This compound mono-tosylhydrazone | n-BuLi | THF | 12 h | -78 °C to RT | ~60-70 |
Synthetic Route 2: Baeyer-Villiger Oxidation Approach
This alternative strategy, developed by Garlaschelli, Vidari, and Zanoni, involves a regioselective Baeyer-Villiger oxidation of this compound to generate a bicyclic lactone, which serves as a key precursor for the synthesis of Loganin.
Experimental Workflow: Baeyer-Villiger Oxidation Route
Caption: Synthetic workflow for the Baeyer-Villiger oxidation approach.
Experimental Protocols
Step 1: Synthesis of cis-3-Oxabicyclo[4.3.0]nonane-4,8-dione
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield cis-3-oxabicyclo[4.3.0]nonane-4,8-dione.
Step 2: Further Elaboration to Loganin
The resulting bicyclic lactone, cis-3-oxabicyclo[4.3.0]nonane-4,8-dione, can be converted to Loganin through a series of established transformations including, but not limited to:
-
Stereoselective reduction of the ketone functionality.
-
Introduction of the methyl and carboxyl functionalities.
-
Formation of the dihydropyran ring.
-
Glycosylation with a suitable glucose donor.
The specific details of these subsequent steps are beyond the scope of this particular application note but can be found in the relevant literature on the total synthesis of Loganin.
Quantitative Data
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Baeyer-Villiger Oxidation | This compound | m-CPBA | CH₂Cl₂ | 24-48 h | 0 °C to RT | ~70-80 |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of Loganin. The two distinct synthetic strategies presented here, the Shapiro reaction and the Baeyer-Villiger oxidation, provide reliable and efficient methods for the construction of key intermediates. These protocols and the associated data should serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development. The choice of route may depend on the specific stereochemical requirements and the availability of reagents and expertise. Further optimization of reaction conditions may be possible to improve yields and stereoselectivity.
Application Notes and Protocols: Mono-allylation of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-bicyclo[3.3.0]octane-3,7-dione framework is a versatile scaffold in organic synthesis, serving as a key building block for a variety of complex natural products and medicinally relevant molecules. The strategic functionalization of this dione is crucial for the elaboration of its core structure. Mono-allylation, in particular, introduces a valuable three-carbon unit with a terminal olefin, which can be further manipulated through various chemical transformations. This document provides detailed application notes and protocols for the mono-allylation of this compound derivatives, summarizing the available quantitative data and outlining experimental procedures. The protocols described herein cover both base-mediated and radical-mediated allylation methods, offering flexibility in substrate scope and reaction conditions.
Data Presentation
The following tables summarize the quantitative data for the mono-allylation of various this compound derivatives based on available literature.
| Substrate | Allylating Agent | Base/Initiator | Solvent | Time (h) | Yield (%) | Reference |
| Diindole dione derivative | Allyl bromide | NaH | THF | 6 | 65 | [1] |
| cis-1,5-Dimethylbicyclo[3.3.0] octane-3,7-dione (as bromo-derivative) | Allyltributyltin | AIBN (assumed) | Not specified | Not specified | Not specified | [2] |
| Tetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate (as bis-enol ether) | Allyl iodide | KH | Not specified | Not specified | Not specified | [2] |
Note: Detailed quantitative data, especially regarding diastereoselectivity, for a broad range of derivatives is limited in the currently available literature.
Experimental Protocols
Two primary methods for the mono-allylation of this compound derivatives have been identified: a base-mediated approach suitable for stabilized enolates and a radical-mediated approach for specific substrates.
Protocol 1: Base-Mediated Mono-allylation of a Diindole Derivative
This protocol describes the mono-allylation of a diindole derivative of this compound using sodium hydride as a base and allyl bromide as the allylating agent.[1]
Materials:
-
Diindole dione derivative
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Allyl bromide
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.25 mmol) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere, add the mono-allyl diketone (0.18 mmol).
-
Heat the resulting reaction mixture to 65 °C for 15 minutes.
-
Cool the mixture to room temperature.
-
Add allyl bromide (0.27 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired mono-allylated product.
Protocol 2: Radical-Mediated Mono-allylation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
This protocol outlines a conceptual procedure for the mono-allylation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione via a radical fragmentation methodology.[2] This method involves the formation of a bromo-derivative as an intermediate.
Materials:
-
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
-
Brominating agent (e.g., N-bromosuccinimide)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Allyltributyltin
-
Anhydrous, degassed solvent (e.g., benzene or toluene)
-
Standard glassware for radical reactions
-
Inert atmosphere (Nitrogen or Argon)
Conceptual Procedure:
-
Bromination: Convert one of the ketone functionalities of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione to the corresponding α-bromo derivative using a suitable brominating agent and reaction conditions.
-
Radical Allylation:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve the bromo-dione derivative in an appropriate anhydrous and degassed solvent.
-
Add allyltributyltin to the solution.
-
Add a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the reaction mixture to initiate the radical chain reaction. The temperature will depend on the chosen initiator (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, which may require techniques to remove tin byproducts (e.g., treatment with DBU/iodine or fluoride workup) followed by column chromatography.
-
Visualizations
Base-Mediated Allylation Workflow
Caption: Workflow for base-mediated mono-allylation.
Radical-Mediated Allylation Mechanism
Caption: Proposed mechanism for radical-mediated mono-allylation.
References
Application Notes and Protocols for Fischer Indole Cyclization with cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Fischer indole cyclization of cis-Bicyclo[3.3.0]octane-3,7-dione. This reaction is a key step in the synthesis of complex polycyclic indole derivatives, which are of significant interest in medicinal chemistry and materials science. The dione's unique C2-symmetry allows for a twofold Fischer indole cyclization, leading to the formation of pentalenodiindoles, valuable scaffolds for further chemical exploration.
Introduction
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2][3][4][5] When applied to this compound, a readily available starting material from the Weiss-Cook condensation, a twofold cyclization can be achieved.[6] This process yields rigid, polycyclic structures that are challenging to synthesize by other means.
This document outlines various reported methodologies for this transformation, presenting a comparative analysis of reaction conditions and their impact on product distribution and yield. Detailed experimental protocols are provided to enable researchers to replicate and adapt these methods for their specific research needs.
Data Presentation
The twofold Fischer indole cyclization of this compound (1) with substituted phenylhydrazines can lead to the formation of two major isomers: the C2-symmetrical pentaleno[2,1-b:5,4-b']diindole (trans isomer) and the Cs-symmetrical pentaleno[2,1-b:5,6-b']diindole (cis isomer).[6][7][8] The ratio of these products is highly dependent on the reaction conditions.
Table 1: Reaction Conditions and Yields for the Twofold Fischer Indole Cyclization of this compound Derivatives. [8]
| Entry | Starting Dione | Hydrazine | Conditions | Yield (%) of C2-symmetrical isomer | Yield (%) of Cs-symmetrical isomer |
| 1 | This compound | 1-Methyl-1-phenylhydrazine | SOCl₂, EtOH | 41 | 6 |
| 2 | This compound | 1-Methyl-1-phenylhydrazine | L-(+)-Tartaric acid–DMU (30:70) | 33 | 29 |
| 3 | This compound | 1-Methyl-1-phenylhydrazine | L-(+)-Tartaric acid–DMU (50:50) | 29 | 23 |
| 4 | This compound | 1-Methyl-1-phenylhydrazine | L-(+)-Tartaric acid–DMU (70:30) | 31 | 28 |
| 5 | This compound | 1-Methyl-1-phenylhydrazine | L-(+)-Tartaric acid–DMU (80:20) | 25 | 19 |
| 6 | This compound | 1-Methyl-1-phenylhydrazine | L-(+)-Tartaric acid–DMU (90:10) | 27 | 13 |
| 7 | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 1-Methyl-1-phenylhydrazine | SOCl₂, EtOH | 38 | 9 |
| 8 | cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | 1-Methyl-1-phenylhydrazine | L-(+)-Tartaric acid–DMU (30:70) | 26 | 32 |
DMU = N,N'-dimethylurea
Experimental Protocols
Protocol 1: Twofold Fischer Indole Cyclization using Thionyl Chloride in Ethanol
This protocol describes a classic approach using a strong acid catalyst generated in situ.
Materials:
-
This compound (1)
-
Phenylhydrazine hydrochloride or 1-Methyl-1-phenylhydrazine
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (approx. 0.7 M), add the substituted phenylhydrazine hydrochloride (2.2 eq) with continuous stirring.[6]
-
Heat the reaction mixture to 70 °C.
-
Carefully add thionyl chloride (3.0 eq) dropwise to the stirring mixture.
-
Continue stirring at 70 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to isolate the diindole isomers.
Protocol 2: Twofold Fischer Indole Cyclization using a Low-Melting Eutectic Mixture
This method employs a greener, milder acidic medium composed of L-(+)-tartaric acid and N,N'-dimethylurea (DMU).[6][7]
Materials:
-
This compound (1)
-
1-Methyl-1-phenylhydrazine
-
L-(+)-Tartaric acid
-
N,N'-Dimethylurea (DMU)
-
Ethyl acetate and petroleum ether for chromatography
-
Silica gel for column chromatography
Procedure:
-
Prepare the low-melting mixture by gently heating a mixture of L-(+)-tartaric acid and N,N'-dimethylurea (in the desired ratio, e.g., 30:70 w/w) to 70 °C in a reaction flask until a clear melt is obtained.[6][8]
-
To this molten mixture, add this compound (1.0 eq).
-
Add 1-methyl-1-phenylhydrazine (2.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 70 °C for 6 hours, monitoring by TLC.[6]
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether, e.g., 1:19) to separate the diindole isomers.[6]
Mandatory Visualizations
Fischer Indole Cyclization of this compound
Caption: Reaction pathway for the twofold Fischer indole cyclization.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Trioxaquines from cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel trioxaquine antimalarials starting from cis-Bicyclo[3.3.0]octane-3,7-dione. Trioxaquines are hybrid molecules that covalently link a 1,2,4-trioxane moiety, the pharmacophore of artemisinin, with a 4-aminoquinoline scaffold, characteristic of chloroquine.[1][2][3] This "covalent bitherapy" approach aims to develop potent antimalarial agents with a dual mode of action to combat drug-resistant strains of Plasmodium falciparum.[3][4]
The synthesis outlined here utilizes the conformationally restricted this compound to create a unique trioxane core, leading to the formation of two diastereomeric racemates, designated as DU-1112 and DU-1114 (citrate salts).[5]
Mechanism of Action and Therapeutic Potential
Trioxaquines are designed to act on the malaria parasite through a two-pronged attack. The 4-aminoquinoline portion facilitates accumulation of the drug in the parasite's acidic food vacuole, where it is thought to interfere with the detoxification of heme by inhibiting hemozoin formation.[6] The trioxane component, upon activation by intraparasitic ferrous iron (Fe(II)-heme), generates reactive oxygen species and carbon-centered radicals that alkylate and damage essential parasite proteins, leading to parasite death.[4] This dual mechanism is anticipated to be effective against chloroquine-resistant parasite strains and may reduce the likelihood of the development of new resistance.[3] Trioxaquines have demonstrated high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in in vitro studies, with IC50 values in the low nanomolar range.[2][5]
Experimental Protocols
This section details the multi-step synthesis of trioxaquines from this compound. The overall workflow involves the synthesis of the key trioxane-ketone intermediates followed by reductive amination to couple the trioxane moiety with a substituted aminoquinoline.
Protocol 1: Synthesis of N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine
This protocol describes the synthesis of the aminoquinoline linker required for the final coupling step.
Materials:
-
4,7-Dichloroquinoline
-
Ethane-1,2-diamine
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Heating mantle with stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) and an excess of ethane-1,2-diamine (2.0 eq).
-
Slowly heat the mixture to 80°C over 1 hour with continuous stirring.
-
Increase the temperature to 130°C and maintain for 7 hours.
-
Cool the reaction mixture to room temperature and dissolve it in dichloromethane.
-
Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product.
Protocol 2: Synthesis of Diastereomeric Trioxane-Ketones (±)-6a and (±)-6b
This protocol details the Lewis acid-catalyzed reaction between an endoperoxide and this compound to form the key trioxane-ketone intermediates.
Materials:
-
Crude endoperoxide of 1,4-diphenyl-1,3-cyclopentadiene (peroxide 5)
-
This compound (3)
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Dissolve the crude peroxide 5 (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to -70°C using a low-temperature cooling bath.
-
To the cooled solution, add this compound (3) (4.2 eq) followed by TMSOTf (0.4 eq).
-
Stir the reaction mixture at -70°C for 2 hours.
-
Quench the reaction by adding triethylamine (Et₃N) and allow the solution to warm to room temperature.
-
Add water and transfer the mixture to a separatory funnel.
-
Separate the organic phase, dry it over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting brownish oil by column chromatography on silica gel using a hexane/ethyl acetate (70:30, v/v) eluent to separate the two diastereomeric racemates, (±)-6a and (±)-6b.
Protocol 3: Reductive Amination for the Synthesis of Trioxaquines (±)-8a (DU-1111) and (±)-8b (DU-1113)
This protocol describes the coupling of the trioxane-ketones with the aminoquinoline linker via reductive amination.
Materials:
-
Trioxane-ketone (±)-6a or (±)-6b
-
N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the trioxane-ketone ((±)-6a or (±)-6b) (1.0 eq) and N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine (1.1 eq) in 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. If the reaction is sluggish, a catalytic amount of acetic acid (e.g., 1.0 eq) can be added.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure trioxaquine free base ((±)-8a or (±)-8b).
Protocol 4: Formation of Trioxaquine Citrate Salts (±)-9a (DU-1112) and (±)-9b (DU-1114)
This protocol details the conversion of the trioxaquine free bases to their citrate salts for improved solubility and handling.
Materials:
-
Trioxaquine (±)-8a (DU-1111) or (±)-8b (DU-1113)
-
Citric acid
-
Acetone
-
Diethyl ether
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Dissolve the trioxaquine free base ((±)-8a or (±)-8b) in a minimal amount of acetone.
-
In a separate container, prepare a solution of citric acid (2.6 eq) in acetone.
-
Add the citric acid solution to the trioxaquine solution. The citrate salt should precipitate spontaneously.
-
Collect the solid precipitate by centrifugation.
-
Wash the solid with diethyl ether and dry under vacuum to yield the trioxaquine citrate salt ((±)-9a or (±)-9b).
Data Presentation
Characterization Data for Trioxaquine Citrate Salt (±)-9a (DU-1112)
| Parameter | Value | Reference |
| Molecular Formula | C₄₈H₅₂O₁₇N₃Cl·H₂O | [5] |
| Mass Spectrometry (ES⁺) | m/z: 594.3 (M⁺ of free base) | [5] |
| Elemental Analysis | Calculated: C 57.86, H 5.46, N 4.22 | [5] |
| Found: C 57.81, H 5.36, N 4.26 | [5] | |
| ¹H NMR (250 MHz, DMSO-d₆, δ, ppm) | 1.4–1.8 (m, 4H, H₂Ccyclopentyl), 2.0–2.6 (m, 6H, 4H H₂Ccyclopentyl, HC15, and HC11), 2.69 (d, 4H, H₂CCOOH citric acid), 2.79 (d, 4H, H₂CCOOH citric acid), 3.0–3.8 (m, 7H, H₂C8, H₂C12', H₂C11', and HC13), 5.53 (br s, 1H, HC5), 6.59 (m, 1H, HC6), 6.79 (d, 1H, HC3'), 7.54 (m, 6H, HCphenyl), 7.74 (m, 5H, 4 HCphenyl and HC6'), 7.99 (d, 1H, HC8'), 8.42 (d, 1H, HC5'), 8.64 (d, 1H, HC2') | [5] |
Note: The antimalarial activity for these specific diastereomers was noted to be under investigation in the primary literature, and specific IC50 values are not publicly available.[5] However, related trioxaquines have demonstrated potent in vitro antimalarial activity.[2][5]
Comparative In Vitro Antimalarial Activity of Related Trioxaquines
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Trioxaquine 1 | FcM29 (CQ-resistant) | 19 - 32 | [5] |
| Trioxaquine 2 (citrate salt) | Multiple strains | 4 - 23 | [5] |
| Trioxaquine 3 (chloride salt) | Multiple strains | 18 - 26 | [5] |
| Trioxaquine 4 (nitrate salt) | Multiple strains | 15 - 25 | [5] |
| Artemisinin | Multiple strains | 5 - 8 | [5] |
| Chloroquine | Multiple strains | 25 - 180 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis of trioxaquines.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of trioxaquine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trioxaquines are new antimalarial agents active on all erythrocytic forms, including gametocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Trioxaquines Are New Antimalarial Agents Active on All Erythrocytic Forms, Including Gametocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of DU-1102, a New Trioxaquine Derivative, against Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of cis-Bicyclo[3.3.0]octane-3,7-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely used and optimized method for the synthesis of this compound is the Weiss-Cook reaction.[1][2][3] This two-step process involves the condensation of a dialkyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound, such as glyoxal, followed by acidic hydrolysis and decarboxylation.[2][3] Reported yields can be as high as 88-90% under optimized conditions.[2]
Q2: What are the critical parameters that influence the yield of the Weiss-Cook reaction for this synthesis?
A2: The Weiss-Cook reaction is known to be sensitive to experimental conditions.[2] Key parameters for achieving high yields include:
-
Temperature Control: Maintaining a reaction temperature of 65°C during the addition of glyoxal is crucial. Lower temperatures can significantly decrease the yield.[2][4]
-
Rate of Addition: A slow and controlled addition of the glyoxal solution is necessary to prevent side reactions and ensure proper condensation.[2][4]
-
Reagent Purity: The purity of the starting materials, particularly the glyoxal solution, is important. Using glyoxal that contains a significant amount of white solid (paraformaldehyde) can lead to lower yields.[2]
-
pH Control: During the workup of the final product, careful adjustment of the pH to 7 with a saturated sodium bicarbonate solution is necessary to ensure efficient extraction.[5]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: While specific side products are not extensively detailed in the provided literature, potential side reactions in the Weiss-Cook reaction can arise from self-condensation of the dimethyl 1,3-acetonedicarboxylate or undesired reactions of glyoxal. Maintaining the recommended reaction conditions, especially temperature and addition rate, will help to minimize the formation of these byproducts.
Q4: What is the expected appearance and melting point of pure this compound?
A4: Pure this compound is a white to light yellow solid.[2][5] The reported melting point is in the range of 83-86°C.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Tetraester Intermediate | 1. Reaction temperature was too low during glyoxal addition. 2. Rate of glyoxal addition was too fast. 3. Impure glyoxal was used. 4. Incorrect stoichiometry of reactants. | 1. Carefully monitor and maintain the internal reaction temperature at 65°C using a heating mantle or oil bath.[2][4] 2. Add the glyoxal solution dropwise over a period of at least 30 minutes.[2] 3. Use a fresh, high-purity aqueous 40% glyoxal solution that is free of significant solid precipitate.[2] 4. Ensure precise measurement of all reactants. A slight excess of glyoxal (e.g., 0.55 equivalents) has been reported to improve yields.[2] |
| Low Yield of the Final Diketone | 1. Incomplete hydrolysis and decarboxylation of the tetraester intermediate. 2. Product loss during extraction and workup. 3. Formation of a gummy or oily product instead of a solid. | 1. Ensure the hydrolysis and decarboxylation step is carried out at reflux for a sufficient duration (typically 2.5 to 6 hours) with vigorous stirring.[2] 2. Use multiple extractions with chloroform or dichloromethane to ensure complete recovery of the product from the aqueous layer.[2][5] Carefully neutralize the solution with saturated sodium bicarbonate during workup.[2][5] 3. This may indicate impurities. Ensure the preceding steps were performed correctly. The crude product can be purified by recrystallization from methanol or ethanol, or by sublimation.[2] |
| Difficulty in Isolating the Product | 1. Incomplete precipitation of the intermediate disodium salt. 2. Emulsion formation during extraction. | 1. After the initial condensation, allowing the reaction mixture to cool and stand overnight can facilitate complete precipitation of the intermediate salt.[4] 2. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. Ensure thorough mixing without overly vigorous shaking. |
| Product is Off-Color (Yellow to Brown) | 1. Presence of impurities from the reaction. 2. Degradation of the product during workup. | 1. Recrystallize the product from methanol or ethanol to obtain a white solid.[2] Sublimation is another effective purification method.[2] 2. Avoid excessive heating during the rotary evaporation of the extraction solvent. Keep the bath temperature at or below 40°C.[2] |
Quantitative Data Summary
| Reactants | Reaction Conditions | Yield of Tetraester Intermediate | Yield of this compound | Reference |
| Dimethyl 1,3-acetonedicarboxylate, Glyoxal, Sodium Hydroxide in Methanol | Reflux at 65°C during glyoxal addition | Not explicitly stated, but the overall yield is high. | 88-90% | [2] |
| Tetracyclohexyl[3.3.0]octane-3,7-dioxo-2,4,6,8-tetracarboxylate | Reflux in Acetic Acid and 1 M HCl for 3.5 hours | - | 80.0% | [5] |
| Dimethyl 1,3-acetonedicarboxylate, Glyoxal, Sodium Methoxide in Methanol | Reflux at 65°C during glyoxal addition, followed by hydrolysis with HCl | 90% (of the intermediate salt) | 78.5% (overall) | [4] |
| Biacetyl, Dimethyl 1,3-acetonedicarboxylate, Sodium Bicarbonate in Water | 55°C for 60 minutes, followed by reflux in Acetic Acid and 1 M HCl | - | 75-77% (for the dimethyl derivative) | [3] |
Experimental Protocols
Optimized Synthesis of this compound (Adapted from Organic Syntheses)[2]
Step A: Preparation of the Disodium Salt Intermediate
-
In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, two reflux condensers, and a dropping funnel, prepare a solution of 64 g (1.60 mol) of sodium hydroxide in 1.15 L of methanol.
-
Cool the solution in an ice bath and add 273 g (1.57 mol) of dimethyl 1,3-acetonedicarboxylate dropwise while stirring.
-
Heat the resulting slurry to reflux, at which point the white salt should dissolve.
-
Remove the heating mantle and rapidly add a solution of 128.5 g of aqueous 40% glyoxal (0.886 mol) at a rate sufficient to maintain the internal temperature at 65°C.
-
After the addition is complete, allow the mixture to cool to room temperature and stir for at least 3 hours or overnight.
-
Collect the precipitated disodium salt by suction filtration and wash it with methanol.
Step B: Hydrolysis and Decarboxylation to this compound
-
In a 3-liter, three-necked, round-bottomed flask equipped with a heating mantle, two reflux condensers, and a magnetic stirrer, charge the tetraester intermediate (0.364 mol), 66 mL of glacial acetic acid, and 600 mL of 1 M hydrochloric acid.
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.
-
Cool the solution in an ice bath and extract the product with five 250-mL portions of chloroform.
-
Combine the chloroform extracts and concentrate them by rotary evaporation (bath temperature ≤ 40°C).
-
Dissolve the residue in 300 mL of fresh chloroform and wash with 60-mL portions of saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the product as a white to light yellow solid. The product can be further purified by recrystallization from methanol or ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of cis-Bicyclo[3.3.0]octane-3,7-dione by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cis-Bicyclo[3.3.0]octane-3,7-dione via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that this compound has low solubility in the selected solvent. You can try the following:
-
Increase the solvent volume: Add small portions of additional solvent to the heated mixture. Be mindful that using a large volume of solvent may significantly decrease your final yield.[1][2]
-
Select a different solvent: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. Based on literature, this compound is soluble in solvents like benzene, ethanol, and dichloromethane.[3] A mixture of solvents, such as hexane-ethyl acetate, has been used for precursors and could be a viable option.[4]
Q2: After dissolving my compound and letting it cool, no crystals are forming. What is the problem?
A2: This is a common issue that can arise from several factors:
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point.[1][2] To induce crystallization, you can:
-
Too much solvent was used: If an excessive amount of solvent was added, the solution might not be saturated enough for crystals to form upon cooling.[1][2] To remedy this, you can evaporate some of the solvent to increase the concentration of the dione and then attempt to cool it again.[2][5]
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point. Here are some solutions:
-
Reheat and add more solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[5][6]
-
Slow down the cooling process: Rapid cooling can promote oiling out.[6] Allow the solution to cool to room temperature on a benchtop before placing it in an ice bath.
-
Change the solvent system: If the problem persists, consider using a different solvent or a solvent mixture.
Q4: My final yield of purified crystals is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors throughout the recrystallization process:
-
Using too much solvent: As mentioned previously, an excessive volume of solvent will keep more of your compound dissolved, even at low temperatures, leading to a reduced yield.[1]
-
Premature crystallization: If crystals form too early, for instance during hot filtration, they can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[7] |
| Molecular Weight | 138.16 g/mol [7] |
| Appearance | Solid[8] |
| Melting Point | 83-86 °C[9] |
| Boiling Point | 268.3 ± 33.0 °C (Predicted)[9] |
| Density | 1.191 ± 0.06 g/cm³ (Predicted)[9] |
| Solubility | Sparingly soluble in water (12 g/L at 25 °C). Soluble in some organic solvents like benzene, ethanol, and dichloromethane.[3][7] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material and the scale of the experiment.
1. Solvent Selection:
-
Based on available data, a nonpolar/polar solvent mixture like hexane/ethyl acetate or a single solvent system with moderate polarity such as ethanol could be suitable.
-
Perform small-scale solubility tests to determine the best solvent. The ideal solvent should dissolve the dione when hot but show low solubility at room temperature.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[1]
3. Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of impurities. Remove the flask from the heat and add a small amount of activated charcoal.[10]
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if charcoal was used):
-
Preheat a filtration setup (e.g., a funnel with fluted filter paper and a clean receiving flask) to prevent premature crystallization.
-
Quickly filter the hot solution to remove the activated charcoal.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
7. Drying:
-
Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Once dry, determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.
Process Diagrams
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 51716-63-3[this compound 97%]- Jizhi Biochemical [acmec.com.cn]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Technical Support Center: Purification of cis-Bicyclo[3.3.0]octane-3,7-dione via Sublimation
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the purification of cis-Bicyclo[3.3.0]octane-3,7-dione using sublimation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by sublimation?
A1: Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase.[1][2] This process is ideal for separating volatile solids, like this compound, from non-volatile impurities.[2] The gaseous compound then crystallizes on a cold surface, yielding a purified solid.[1]
Q2: What are the recommended conditions for the sublimation of this compound?
A2: The recommended conditions for the sublimation of this compound are a temperature of 70°C under a reduced pressure of 0.1 mm Hg.[3]
Q3: Why is a reduced pressure necessary for the sublimation of this compound?
A3: Many organic compounds, including this compound, require reduced pressure for sublimation because it lowers the temperature at which the solid can turn directly into a gas.[1] This prevents the compound from melting, which occurs at 83-86°C, and allows for efficient purification at a lower temperature, minimizing the risk of thermal decomposition.[4][5]
Q4: Can I purify this compound by recrystallization instead of sublimation?
A4: Yes, this compound can also be purified by recrystallization from methanol or ethanol.[3] Sublimation is often preferred for a final purification step to obtain a very pure product, especially when dealing with small quantities, as it minimizes product loss.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No sublimation occurs. | 1. The temperature is too low. 2. The vacuum is not sufficient (pressure is too high).[1] | 1. Gradually increase the temperature, ensuring it remains below the melting point (83-86°C). 2. Check the vacuum pump and all connections for leaks. Ensure the pressure is at or near 0.1 mm Hg. |
| The compound melts instead of subliming. | The heating rate is too fast or the temperature is too high. | Reduce the heating rate and ensure the temperature is maintained at 70°C. |
| The purified solid appears wet or pasty. | Condensation of atmospheric water on the cold finger.[1] | Ensure the crude sample is completely dry before starting the sublimation. Add the cooling medium (e.g., ice water) to the cold finger just before you begin heating.[1] |
| Low recovery of the purified product. | 1. The sublimation was not run for a sufficient amount of time. 2. The cold finger is not positioned correctly or is not cold enough.[1] | 1. Continue the sublimation until all of the starting material has sublimed. 2. Ensure the cold finger is positioned close to the crude material without touching it and that a continuous supply of cold water is flowing. |
| The sublimate is contaminated with starting material. | The crude material was heated too quickly, causing it to spatter onto the cold finger. | Heat the sample slowly and evenly to ensure a controlled rate of sublimation. |
Experimental Protocol: Sublimation of this compound
Objective: To purify crude this compound by vacuum sublimation.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a flask, cold finger, and vacuum adapter)
-
Heating mantle or oil bath
-
Vacuum pump capable of reaching 0.1 mm Hg
-
Cold water source for the cold finger
-
Thermometer
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and dry. Place a small amount of the crude, dry this compound at the bottom of the sublimation flask.
-
Assembly: Insert the cold finger into the flask, ensuring it does not touch the crude material. Connect the apparatus to a vacuum pump.
-
Evacuation: Start the vacuum pump to reduce the pressure inside the apparatus to approximately 0.1 mm Hg.
-
Cooling: Begin circulating cold water through the cold finger.
-
Heating: Gently heat the bottom of the flask using a heating mantle or oil bath to 70°C.
-
Sublimation: The this compound will sublime from the bottom of the flask and deposit as pure crystals on the cold finger.
-
Completion: Continue the process until all the material has sublimed.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Then, slowly reintroduce air into the apparatus. Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sublimation Temperature | 70°C | [3] |
| Sublimation Pressure | 0.1 mm Hg | [3] |
| Melting Point | 83-86°C | [4][5] |
| Molecular Formula | C₈H₁₀O₂ | [4] |
| Molecular Weight | 138.16 g/mol | [4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the sublimation of this compound.
References
Navigating the Weiss-Cook Condensation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Weiss-Cook condensation. This powerful reaction, which forms cis-bicyclo[3.3.0]octane-3,7-dione derivatives from a vicinal dicarbonyl and dialkyl 1,3-acetonedicarboxylate, is a cornerstone in the synthesis of complex molecules. However, like any sophisticated chemical transformation, it can present challenges. This guide, in a user-friendly question-and-answer format, directly addresses common issues, with a particular focus on the formation of unwanted side products.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction is yielding a complex mixture of products instead of the desired bicyclo[3.3.0]octane dione. What are the likely side products?
Answer: The Weiss-Cook condensation is a tandem reaction involving a sequence of Michael and aldol condensations. The formation of a complex mixture often indicates that this sequence has been interrupted or that competing reactions are occurring. Common side products include:
-
Michael Addition Products: The initial reaction between the enolate of the acetonedicarboxylate and the α,β-unsaturated dicarbonyl (formed in situ) is a Michael addition. If the subsequent intramolecular aldol condensations do not proceed efficiently, you may isolate the initial Michael adduct or subsequent intermediates.
-
Aldol Adducts and Dehydration Products: Incomplete intramolecular aldol cyclizations can lead to the isolation of mono- or bicyclic aldol addition products (β-hydroxy ketones). These can sometimes undergo dehydration to yield α,β-unsaturated ketones.
-
Self-Condensation Products: The dialkyl 1,3-acetonedicarboxylate can undergo self-condensation, especially under strongly basic conditions or at elevated temperatures, leading to a variety of oligomeric byproducts.
-
Retro-Michael Products: Under certain conditions, the initial Michael adduct can undergo a retro-Michael reaction, leading to the regeneration of starting materials or the formation of other undesired products.
-
"Abnormal" Rearrangement Products: In specific cases, particularly with highly functionalized substrates, unexpected rearrangement products can form through alternative cyclization pathways. One documented instance involves the formation of a pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo-[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate.[1]
Question 2: I am observing a significant amount of what appears to be the initial Michael adduct. How can I promote the subsequent aldol cyclizations?
Answer: The accumulation of the Michael adduct suggests that the conditions are not optimal for the intramolecular aldol condensations. Here are several strategies to encourage the desired cyclizations:
-
Optimize Reaction Time and Temperature: The aldol condensations may require longer reaction times or a moderate increase in temperature to proceed to completion. However, be cautious, as excessive heat can promote side reactions.
-
Choice of Base/Catalyst: The nature and stoichiometry of the base are critical. A base that is too strong can favor the formation of undesired enolates and self-condensation products. Weaker bases, such as sodium bicarbonate or potassium carbonate, are often preferred. The concentration of the base should also be carefully controlled.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and the stability of intermediates. Protic solvents like water or methanol are commonly used and can facilitate the proton transfer steps required for the aldol reactions.
Question 3: My yield of the desired product is low, and I suspect self-condensation of the dialkyl 1,3-acetonedicarboxylate. How can I minimize this side reaction?
Answer: Self-condensation is a common issue when using active methylene compounds. To minimize this:
-
Control the Rate of Addition: Slowly adding the dialkyl 1,3-acetonedicarboxylate to the reaction mixture containing the dicarbonyl compound and the base can help to keep its concentration low at any given time, thus disfavoring self-condensation.
-
Use a Weaker Base: As mentioned previously, strong bases can promote the self-condensation of the acetonedicarboxylate. Using a milder base like sodium bicarbonate is often effective.
-
Maintain Optimal Temperature: Lowering the reaction temperature can sometimes reduce the rate of self-condensation more than the rate of the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for a Weiss-Cook condensation?
A1: Yields for the Weiss-Cook condensation can vary significantly depending on the substrates and reaction conditions, but well-optimized procedures can achieve good to excellent yields, often in the range of 60-90%.
Q2: Can I use an unsymmetrical dicarbonyl compound in the Weiss-Cook condensation?
A2: Yes, unsymmetrical dicarbonyls can be used. However, this can lead to the formation of regioisomers, and the selectivity will depend on the relative reactivity of the two carbonyl groups.
Q3: Is it necessary to purify the dialkyl 1,3-acetonedicarboxylate before use?
A3: For optimal results, it is highly recommended to use purified dialkyl 1,3-acetonedicarboxylate. Impurities can interfere with the reaction and lead to the formation of side products.
Q4: How can I effectively purify the final this compound product?
A4: Purification is typically achieved through crystallization. The crude product is often a solid that can be recrystallized from a suitable solvent system, such as methanol or ethanol/water. Column chromatography can also be employed if crystallization is not effective.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Glyoxal (40% aqueous solution)
-
Dimethyl 1,3-acetonedicarboxylate
-
Sodium Hydroxide
-
Methanol
-
Hydrochloric Acid
-
Acetic Acid
Procedure:
-
Preparation of the Sodium Enolate: A solution of sodium hydroxide in methanol is prepared in a round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel. The solution is cooled in an ice bath, and dimethyl 1,3-acetonedicarboxylate is added dropwise to form a slurry of the sodium enolate.
-
Condensation: The slurry is heated to reflux to dissolve the salt. The heating is then removed, and an aqueous solution of glyoxal is added at a rate that maintains the reaction temperature at approximately 65°C.
-
Hydrolysis and Decarboxylation: After the addition is complete, the reaction mixture is cooled, and a mixture of hydrochloric acid and acetic acid is added. The mixture is then heated to reflux to effect hydrolysis of the ester groups and decarboxylation to yield the desired dione.
-
Workup and Purification: The reaction mixture is cooled and extracted with an organic solvent (e.g., chloroform). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can then be purified by crystallization.
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction pathway of the Weiss-Cook condensation and highlights the points at which common side products can emerge.
Caption: Reaction pathway of the Weiss-Cook condensation and points of side product formation.
References
Technical Support Center: Intramolecular Aldol Condensation Reactions
Welcome to the technical support center for intramolecular aldol condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during intramolecular aldol condensation reactions in a question-and-answer format.
Question 1: Why is my reaction not yielding any product?
Answer:
Several factors can lead to a complete failure of the reaction. Consider the following potential causes and solutions:
-
Incorrect Base Selection: The base may be too weak to deprotonate the α-carbon effectively, or too strong, leading to side reactions. The pKa of the carbonyl compound and the chosen base must be compatible. Weak bases are often used to establish an equilibrium, favoring the thermodynamic product.[1]
-
Unfavorable Ring Size: The formation of 5- and 6-membered rings is thermodynamically favored due to minimal ring strain.[2][3][4][5][6] Reactions designed to form highly strained rings (3- or 4-membered) or large rings (>7 members) are entropically and enthalpically disfavored and often fail.[2][7][8]
-
Absence of α-Hydrogens: The α-carbon intended for enolate formation must have at least one proton to be deprotonated. For the final condensation (dehydration) step to occur, at least two α-hydrogens are typically required—one for the initial enolization and a second for the elimination of water.[7]
-
Steric Hindrance: Severe steric hindrance around the carbonyl group or the α-carbon can prevent the enolate from forming or attacking the electrophilic carbonyl center.
-
Low Temperature: While lower temperatures can favor the kinetic product, they might also be insufficient to overcome the activation energy for the reaction, leading to no product formation.[2]
Question 2: My reaction yield is very low. How can I improve it?
Answer:
Low yields are often a result of suboptimal reaction conditions or competing side reactions.
-
Reversibility of the Reaction: Most aldol reactions are reversible.[9] The equilibrium may not favor the product under your current conditions. Driving the reaction forward by removing the product (e.g., water in the condensation step) can improve the yield.
-
Retro-Aldol Reaction: The aldol addition product can revert to the starting materials through a retro-aldol reaction.[10] This is especially prevalent if the cyclized product is sterically hindered or strained.
-
Concentration: Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular reactions between two different molecules.
-
Temperature Optimization: An increase in temperature generally increases the reaction rate and can favor the final dehydrated condensation product, which is often more stable.[11][12] However, excessively high temperatures can promote side reactions. A systematic temperature screen is recommended.
Question 3: I am observing multiple products. How can I improve selectivity?
Answer:
The formation of multiple products is a common issue arising from a lack of chemo- or regioselectivity.
-
Multiple Enolizable Positions: If the starting dicarbonyl compound is unsymmetrical, there may be multiple acidic α-hydrogens, leading to the formation of different enolates and, consequently, different ring sizes.[3]
-
Kinetic vs. Thermodynamic Control: The choice of base and temperature determines which enolate is formed.
-
Kinetic Control: A strong, bulky, non-nucleophilic base (like LDA) at low temperatures (-78 °C) rapidly and irreversibly deprotonates the least sterically hindered α-carbon, forming the kinetic enolate.[1]
-
Thermodynamic Control: A weaker base (like NaOH or NaOEt) at higher temperatures allows for equilibrium to be established, favoring the formation of the more stable, more substituted thermodynamic enolate.[1][2]
-
-
Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular aldol reactions can compete with the desired intramolecular cyclization, leading to polymers or other side products.[13] Running the reaction at high dilution can favor the intramolecular pathway.
Question 4: The aldol addition product forms, but it does not dehydrate to the α,β-unsaturated carbonyl. What should I do?
Answer:
The dehydration step to form the final condensation product often requires more forcing conditions than the initial cyclization.
-
Increase Temperature: Heating the reaction mixture is the most common way to promote the elimination of water.[10][12]
-
Switch to Acid Catalysis: While often performed under basic conditions, the dehydration step can sometimes be facilitated by switching to an acidic workup or running the entire reaction under acid catalysis.[6]
-
Check α-Hydrogens: As mentioned, the elimination step requires a proton on the α-carbon (the carbon that formed the enolate). If no protons are present at this position in the aldol addition product, dehydration cannot occur.[7]
Quantitative Data on Reaction Parameters
Optimizing reaction conditions is critical for success. The following tables summarize the effects of key parameters on intramolecular aldol condensations.
Table 1: Effect of Base and Temperature on Enolate Formation
| Control Type | Base | Temperature | Favored Enolate | Product Characteristics |
| Kinetic | Lithium diisopropylamide (LDA) | Low (-78 °C) | Less substituted | Forms faster, less stable |
| Thermodynamic | Sodium hydroxide (NaOH), Potassium tert-butoxide | Room Temp to Reflux | More substituted | Forms slower, more stable |
Data synthesized from multiple sources.[1][2]
Table 2: Influence of Solvent on Aldol Condensation
| Solvent Type | Example(s) | Effect on Reaction |
| Polar Protic | Ethanol, Methanol | Can stabilize charged intermediates and facilitate proton transfer. May favor the formation of α,β-unsaturated products.[2][14] |
| Polar Aprotic | Tetrahydrofuran (THF), DMSO | Can influence product distribution; THF has been noted to favor β-hydroxy carbonyl products in some cases.[14] |
Standard Experimental Protocol
This section provides a generalized protocol for a base-catalyzed intramolecular aldol condensation. Researchers should adapt it based on their specific substrate and desired outcome.
Objective: To synthesize 3-methylcyclopent-2-en-1-one from hexane-2,5-dione.[9]
Materials:
-
Hexane-2,5-dione
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., Ethanol/Water mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the dicarbonyl substrate (e.g., hexane-2,5-dione) in an appropriate solvent (e.g., ethanol) to create a dilute solution (typically 0.1 M or less).
-
Base Addition: While stirring, slowly add an aqueous or alcoholic solution of the base (e.g., 5% NaOH solution) to the flask.
-
Reaction Monitoring: The reaction can be run at room temperature or heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. Heating generally favors the formation of the final condensed product.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product using column chromatography or distillation to obtain the final α,β-unsaturated cyclic ketone.
Visual Guides
Troubleshooting Workflow
This diagram provides a logical workflow for diagnosing and solving common issues with intramolecular aldol reactions.
Caption: A troubleshooting flowchart for failed intramolecular aldol reactions.
Kinetic vs. Thermodynamic Enolate Formation
This diagram illustrates the two competing pathways for enolate formation, which is a critical factor for reaction selectivity.
Caption: Pathways for kinetic versus thermodynamic enolate control.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Intramolecular Aldol Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. Aldol reactions - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Substituted Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges encountered during the synthesis of 1-substituted derivatives, particularly focusing on N-alkylation of heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing targeted solutions to specific experimental problems.
FAQ 1: Regioselectivity Control in Heterocycle Alkylation
Question: My N-alkylation of an unsymmetrical pyrazole (or imidazole) is producing a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the selectivity for the desired 1-substituted product?
Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical heterocycles is a common and significant challenge. The outcome is a delicate balance of steric, electronic, and reaction parameters. Control can be achieved by carefully tuning these factors.[1][2]
Troubleshooting Steps:
-
Analyze Steric Effects: Steric hindrance is often the dominant factor.[2][3] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.
-
Substrate: If possible, choose a starting heterocycle where the substituents at the C3 and C5 positions have significantly different sizes.
-
Reagent: Employ a bulkier alkylating agent to increase sensitivity to the steric environment around the two nitrogen atoms.
-
-
Evaluate Electronic Effects: The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can influence the acidity of the N-H proton and the nucleophilicity of the resulting anion.
-
Optimize Reaction Conditions: The choice of base and solvent system is critical and can dramatically influence the N1/N2 ratio.[1][2]
-
Base/Solvent System: Different combinations favor different isomers. For example, in pyrazole alkylation, using potassium carbonate in a polar aprotic solvent like DMF or DMSO often favors the N1 isomer.[2][4] In contrast, different bases may alter the aggregation state of the pyrazole anion, exposing the other nitrogen for attack.
-
Counter-ion: The cation from the base can coordinate with the heteroatoms, blocking one site and directing the alkylating agent to the other.[1]
-
FAQ 2: Preventing Over-alkylation
Question: I am attempting a mono-alkylation of a primary amine/heterocycle, but I am consistently getting significant amounts of di-alkylated or poly-alkylated byproducts. How can I prevent this?
Answer: Over-alkylation is a frequent issue because the mono-alkylated product is often more nucleophilic than the starting material, leading to a second, faster alkylation event.[5][6]
Potential Solutions:
-
Stoichiometry Control: Use a large excess of the starting amine or heterocycle relative to the alkylating agent. This statistically favors the alkylating agent reacting with the more abundant starting material. However, this approach can be atom-inefficient.[6]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, via a syringe pump. This maintains a low concentration of the electrophile, reducing the probability of it reacting with the newly formed, highly reactive mono-alkylated product.[6]
-
Use of Protecting Groups: Temporarily protect the N-H bond of the mono-alkylated product to prevent further reaction. This requires additional protection and deprotection steps in the synthetic sequence.[5][7] A common strategy is to convert the amine to a carbamate, which is less nucleophilic.[7]
-
Alternative Methodologies: Consider reductive amination, which involves reacting the amine with a carbonyl compound to form an imine that is reduced in situ. This method is highly effective at preventing over-alkylation.[6]
FAQ 3: Low or No Conversion of Starting Material
Question: My reaction shows very low conversion of the starting material, even after extended reaction times. What are the likely causes and how can I fix it?
Answer: Low or no conversion can stem from several factors, ranging from reagent quality to fundamental reactivity issues. A systematic check is the best approach.[8]
Troubleshooting Checklist:
-
Reagent & Solvent Quality:
-
Purity: Verify the purity of your starting materials. Impurities can inhibit catalysts or cause side reactions.[8]
-
Anhydrous Conditions: Ensure solvents are strictly anhydrous, especially for reactions involving strong bases (e.g., NaH, KOt-Bu) or water-sensitive intermediates.[8]
-
Reagent Degradation: Check that your reagents, especially the alkylating agent and base, have not degraded during storage.
-
-
Reaction Conditions:
-
Temperature: The reaction may require more thermal energy. Try increasing the temperature incrementally. Conversely, for exothermic reactions, ensure efficient cooling to prevent decomposition.[8]
-
Base Strength: The base may not be strong enough to deprotonate the N-H bond of your heterocycle efficiently. Consider a stronger base if applicable.
-
Leaving Group: If using an alkyl halide, the reactivity order is I > Br > Cl >> F. If you are using an alkyl chloride with a less reactive amine, consider switching to the corresponding bromide or iodide.[6]
-
-
Inherent Reactivity:
Section 2: Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity of Pyrazole Alkylation
This table summarizes representative quantitative data on how the choice of base and solvent can influence the ratio of N1 to N2 alkylated products for a generic 3-substituted pyrazole.
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio (Approx.) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | 80 | >95:5 | 85-95 | [1][2] |
| 2 | NaH | THF | 25 - 66 | >95:5 | 80-90 | [2] |
| 3 | Cs₂CO₃ | MeCN | 80 | 80:20 | 75 | [1] |
| 4 | KOt-Bu | THF | 25 | 40:60 | 70 | [11] |
| 5 | 2,6-Lutidine | Dioxane | 100 | 90:10 | 88 | [11] |
Note: Ratios and yields are illustrative and can vary significantly based on the specific substituents on the pyrazole ring and the alkylating agent.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Pyrazole
This protocol provides a detailed methodology for selectively synthesizing the N1-alkylated isomer of a pyrazole, a common challenge addressed in the FAQs.
Materials:
-
3-Substituted-1H-pyrazole (1.0 eq)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-substituted-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a suspension (concentration typically 0.1-0.5 M).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-substituted derivative.[12]
Section 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical workflow for diagnosing and solving the problem of low product yield in a chemical synthesis.
Caption: Troubleshooting workflow for low yield in synthesis.
Diagram 2: Decision Pathway for Regioselective N-Alkylation
This diagram provides a decision-making framework for selecting the appropriate synthetic strategy to achieve either N1 or N2 selectivity in pyrazole alkylation.
Caption: Decision pathway for regioselective N-alkylation.
Diagram 3: Reaction Pathway for Over-alkylation
This diagram illustrates the competing reaction pathways of desired mono-alkylation versus the undesired over-alkylation of a primary amine.
Caption: Competing pathways in N-alkylation of amines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Temperature for Dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in dione synthesis. The following information is designed to help you overcome common challenges and optimize your experimental outcomes by focusing on the critical parameter of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in dione synthesis?
Temperature is a critical parameter in dione synthesis as it directly influences reaction rate, product yield, and purity.[1] It can be the key to controlling the formation of the desired dione product while minimizing unwanted side reactions.
Q2: How does temperature generally affect the yield and purity of my dione synthesis?
The effect of temperature can be a trade-off between reaction speed and selectivity:
-
Higher Temperatures: Generally accelerate the reaction rate. However, elevated temperatures can also promote side reactions such as Michael addition, polymerization, and decomposition, leading to lower purity and potentially a reduced isolated yield of the desired dione.[1][2]
-
Lower Temperatures: Often favor the formation of the kinetic product and can reduce the occurrence of side reactions, typically resulting in a purer product with higher selectivity.[1][3] In some cases, lowering the temperature can enhance enantioselectivity and diastereoselectivity in cyclization reactions.[3]
Q3: My reaction is turning dark and forming a tar-like substance. What is happening?
The formation of dark, polymeric substances is a common issue, particularly in syntheses involving sensitive ring systems like furans, especially under acidic conditions.[2] This often indicates polymerization or decomposition of starting materials or the dione product itself.[2] Careful control of temperature and pH is crucial to minimize these side reactions.[2]
Q4: I am observing the formation of multiple products in my reaction. How can temperature optimization help?
The formation of multiple products can be due to side reactions or the formation of different isomers. Temperature can influence the ratio of these products. For instance, in Friedel-Crafts acylations to form diones, the substitution pattern can be influenced by temperature, along with solvent and reactant concentrations.[4] Systematic temperature screening can help identify the optimal condition to favor the desired product.[3]
Q5: Can decarboxylation be a significant side reaction, and how is it related to temperature?
Yes, decarboxylation can be a notable side reaction, especially at elevated temperatures.[2] If your synthesis involves precursors with carboxylic acid groups or generates intermediates prone to losing carbon dioxide, this can become a significant pathway leading to byproducts.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your dione synthesis experiments in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Dione
| Possible Cause | Troubleshooting Recommendation |
| Reaction temperature is too low, leading to an incomplete reaction. | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS.[4] |
| Reaction temperature is too high, causing product decomposition or formation of side products. | Lower the reaction temperature.[3] For some reactions, temperatures as low as -78°C, -40°C, or 0°C may be necessary to improve yield and selectivity.[3] |
| Insufficient activation of the substrate. | If using a catalyst, a stronger Lewis or Brønsted acid might be required, or you may need to increase the temperature to facilitate activation.[3] |
| Poor solubility of reactants or catalyst. | Select a solvent in which all components are fully soluble at the desired reaction temperature. Gentle heating may improve solubility, but be mindful of its potential impact on stereoselectivity.[3] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Recommendation |
| High reaction temperature promoting undesired pathways. | Lowering the reaction temperature is often the first step to enhance selectivity and reduce side reactions.[3] |
| In Knoevenagel reactions, temperature can control the degree of condensation. | To obtain dicyano-substituted derivatives, room temperature may be sufficient, whereas tetracyano compounds may require heating.[5] |
| Formation of homocoupled byproducts in Cadiot-Chodkiewicz coupling. | While often addressed by using an excess of one reactant, temperature optimization can also play a role in minimizing this side reaction.[6] |
Experimental Protocols
General Procedure for Temperature Screening in Dione Synthesis
This protocol outlines a general method for optimizing the reaction temperature for a generic dione synthesis.
-
Reaction Setup: In a series of identical reaction vessels, dissolve the starting materials and any necessary reagents in the chosen solvent.
-
Temperature Control: Place each reaction vessel in a temperature-controlled environment (e.g., oil bath, cryostat, or heating mantle with a temperature probe). Set each vessel to a different temperature (e.g., -20°C, 0°C, room temperature, 40°C, 60°C).
-
Reaction Monitoring: At regular intervals, take a small aliquot from each reaction and analyze it using a suitable technique (e.g., TLC, GC-MS, or LC-MS) to monitor the consumption of starting materials and the formation of the desired dione and any byproducts.
-
Work-up and Analysis: Once the reactions have reached completion or a set time point, quench the reactions and perform a standard work-up procedure.
-
Yield and Purity Determination: Isolate the product from each reaction and determine the yield and purity. This will allow for a direct comparison of the effect of temperature on the reaction outcome.
Synthesis of 1,3-Indanedione: A Temperature-Specific Example
This two-step procedure illustrates the importance of specific temperature ranges in a dione synthesis.
Step 1: Condensation
-
Combine 1.5 kg of dimethyl phthalate and 1.5 L of ethyl acetate in a 10 L reaction vessel and begin stirring at an internal temperature of 12°C.
-
Add 918 g of sodium methoxide. A slight exotherm will be observed.
-
Heat the mixture until the temperature reaches 40-50°C, then stop heating. The reaction will generate its own heat, and the temperature will rise.
-
When the internal temperature reaches 76°C, the mixture will become a reddish-brown viscous solution. At 86°C, a large amount of yellow solid will precipitate.
-
To maintain stirring, add 4 L of ethyl acetate.
-
Maintain the reaction at 70-80°C for 3-4 hours.
-
Cool the reaction mixture to below 20°C and filter.[7]
Step 2: Hydrolysis and Decarboxylation
-
Take the 1860 g of the intermediate from Step 1 and place it in a 10 L reaction vessel.
-
Add a mixture of 1754 ml of concentrated hydrochloric acid and 3700 ml of water to the vessel.
-
Stir the yellow suspension and heat it to 45-55°C, which will cause bubbling.
-
Maintain this reaction temperature for 4 hours. The solution will become a white suspension.
-
Continue the reaction for another hour until no more bubbles are generated.
-
Cool the mixture to below 20°C, filter, and wash the product.[7]
Data Presentation
Table 1: Effect of Temperature on Ketal Protection Step in Dydrogesterone Intermediate Synthesis
| Entry | Temperature (°C) | Time (h) | Yield of Product 3 (%) | Impurity 3-a (%) | Impurity 3-b (%) |
| 1 | 20 | 15 | 70.2 | 0.3 | 25.1 |
| 2 | 30 | 15 | 80.5 | 0.5 | 15.3 |
| 3 | 40 | 15 | 88.8 | 1.1 | 5.2 |
| 4 | 50 | 15 | 85.3 | 2.5 | 4.8 |
| 5 | 60 | 15 | 81.7 | 4.2 | 4.5 |
Data adapted from a study on the process optimization for the synthesis of a dydrogesterone intermediate.[8]
Visualizations
Caption: Troubleshooting workflow for low yield in dione synthesis.
Caption: General workflow for systematic temperature optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Process optimizations for the synthesis of an intermediate of dydrogesterone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Avoid Dimerization
<_Step_2>
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dimerization Dilemma
In the intricate world of chemical synthesis and drug development, the formation of unwanted dimers represents a common and often costly hurdle. Dimerization, the process where two identical molecules react to form a single new entity, can significantly reduce the yield of the desired product, complicate purification processes, and introduce impurities that compromise the final compound's efficacy and safety. This guide provides a comprehensive troubleshooting framework, grounded in chemical principles, to help you diagnose, mitigate, and prevent unwanted dimerization in your reaction steps.
Part 1: Understanding the "Why" - Fundamental Drivers of Dimerization
Before troubleshooting, it's crucial to understand the kinetic and thermodynamic principles that govern dimer formation. Dimerization is typically a second-order reaction, meaning its rate is proportional to the square of the reactant's concentration. In contrast, many desired intramolecular reactions (like macrocyclization) or reactions with another reagent are first-order with respect to the key substrate. This fundamental difference is the key to controlling the reaction outcome.
-
Concentration is King: The probability of two reactive molecules finding each other increases dramatically with concentration. Therefore, high concentrations inherently favor the second-order dimerization pathway over the desired first-order pathway.[1][2][3]
-
Reaction Kinetics vs. Thermodynamics: Sometimes, a dimer may be the thermodynamically more stable product, but its formation is kinetically slower than the desired reaction. In other cases, the dimer is kinetically favored. Understanding which regime your reaction falls into will dictate your strategy.
-
Reactive Intermediates: Highly reactive species, such as radicals, carbocations, or potent nucleophiles, if allowed to accumulate, are prime candidates for dimerization.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a practical question-and-answer format.
Frequently Asked Questions
Q1: My reaction is producing a high percentage of a dimeric byproduct. What are the first parameters I should investigate?
A1: When faced with significant dimer formation, a systematic approach is best. Start by assessing the following core parameters:
-
Concentration: This is the most common culprit. A high concentration of your starting material increases the likelihood of intermolecular reactions (dimerization).[1][3]
-
Rate of Addition: If you are adding one reagent to another, a fast addition rate can create localized areas of high concentration, promoting dimerization even if the overall reaction concentration is low.[4][5]
-
Temperature: Temperature can have a complex effect. While higher temperatures generally increase the rate of all reactions, they can disproportionately accelerate the undesired dimerization pathway.[4][6][7] Conversely, for some reactions, lower temperatures are required to control exothermic processes that can lead to side products.[8]
-
Mixing: Inefficient stirring can lead to the same problems as a fast addition rate—localized "hot spots" of high reactant concentration.[4]
The workflow below provides a decision-making tree for troubleshooting this common problem.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of temperature and ionic strength on the dimerisation of beta-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ACP - Impact of temperature on the role of Criegee intermediates and peroxy radicals in dimer formation from β-pinene ozonolysis [acp.copernicus.org]
- 8. The role of dimers in complex forming reactions at low temperature: full dimension potential and dynamics of (H2 CO)2 +OH reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of crude cis-Bicyclo[3.3.0]octane-3,7-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude cis-Bicyclo[3.3.0]octane-3,7-dione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | Incomplete extraction from the reaction mixture. | - Ensure the aqueous layer is extracted multiple times (e.g., five 250-mL portions of chloroform).[1] - Check the pH of the aqueous layer to ensure it is acidic (pH 1 with 6N HCl) before extraction.[2] |
| Loss of product during washing steps. | - Use saturated sodium bicarbonate solution for washing until the aqueous layer is basic to litmus paper.[1] - Minimize the number of washes while still effectively removing impurities. | |
| Inefficient crystallization. | - Experiment with different recrystallization solvents such as methanol, ethanol, or a hexane-ethyl acetate mixture.[1] - Ensure the minimum amount of hot solvent is used for recrystallization to maximize crystal formation upon cooling.[1] | |
| Product is a Waxy or Oily Solid Instead of Crystalline | Presence of residual solvents or impurities. | - Ensure the product is thoroughly dried under reduced pressure.[1][3] - Consider an additional purification step like column chromatography or sublimation.[1] |
| Incorrect recrystallization solvent. | - Test a range of solvents or solvent mixtures to find one that yields well-formed crystals. A 2:1 hexane-ethyl acetate mixture has been used successfully.[1] | |
| Purified Product has a Yellowish Tinge | Presence of colored impurities from the synthesis. | - Add activated charcoal to the solution during recrystallization and filter while warm to remove colored impurities.[3] |
| Degradation of the product. | - Avoid high temperatures during purification. For example, keep the bath temperature at or below 40°C during rotary evaporation.[1] | |
| Difficulty Separating Diastereomers (if applicable) | Co-crystallization of isomers. | - Standard column chromatography on silica or alumina may not be effective for separating certain stereoisomers.[4][5] - Specialized chromatographic techniques or derivatization may be necessary. |
| Column Chromatography Fails to Provide Pure Product | Inappropriate solvent system. | - A solvent system of 3:1 petroleum ether - diethyl ether has been used for silica gel column chromatography.[6] - For some derivatives, neutral aluminum oxide with hexane/EtOAc mixtures has been employed.[2] |
| Product degradation on silica gel. | - Some related compounds have been noted to be unstable on silica gel.[7] Consider using a different stationary phase like neutral alumina. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most frequently cited methods for purification are recrystallization and sublimation.[1] Recrystallization can be performed from solvents like methanol or ethanol.[1] Sublimation is also an effective method and can be carried out at 70°C under a vacuum of 0.1 mm.[1] For certain applications or when dealing with specific impurities, column chromatography may also be necessary.[1]
Q2: What is a typical workup procedure after synthesis before purification?
A common workup procedure involves dissolving the crude residue in a solvent like chloroform.[1] This solution is then washed with a saturated sodium bicarbonate solution until the aqueous layer remains basic.[1] After washing, the organic layer is dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][3]
Q3: What are the expected melting point and appearance of pure this compound?
The pure product is typically a white to light yellow solid.[1] The reported melting point is in the range of 83-86°C. One source reports a melting point of 84–85°C for the product obtained after workup, which is considered sufficiently pure for many purposes.[1]
Q4: Are there any specific safety precautions to consider during purification?
Standard laboratory safety practices should be followed, including the use of personal protective equipment such as eyeshields and gloves. When working with solvents, ensure proper ventilation. While the dione itself is a combustible solid, some related peroxide derivatives have been reported to be explosive upon solvent removal under reduced pressure, highlighting the need for caution when handling derivatives of this compound.[8]
Q5: Can column chromatography be used for purification?
Yes, column chromatography can be used, although it may not always be necessary if the product is of sufficient purity after recrystallization.[1] For purification of related keto acetals, silica gel chromatography with solvent systems like petroleum ether-ethyl acetate or petroleum ether-diethyl ether has been described.[6]
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the mixture for a short period.[3]
-
Filtration: While hot, filter the solution to remove the charcoal or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by suction filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under reduced pressure.
Protocol 2: Post-Synthesis Workup
-
Extraction: After the reaction is complete and cooled, extract the product from the aqueous solution using multiple portions of chloroform (e.g., 5 x 250 mL).[1]
-
Washing: Combine the organic extracts and wash them with portions of saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.[1]
-
Drying: Dry the chloroform solution over anhydrous sodium sulfate.[1]
-
Concentration: Filter off the drying agent and cautiously evaporate the solvent under reduced pressure, maintaining a bath temperature at or below 40°C.[1] The resulting solid can then be further purified if necessary.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Threefold helical assembly via hydroxy hydrogen bonds: the 2:1 co-crystal of bicyclo[3.3.0]octane-endo-3,endo-7-diol and bicyclo[3.3.0]octane-endo-3,exo-7-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. rsc.org [rsc.org]
Technical Support Center: Workup Procedure for cis-Bicyclo[3.3.0]octane-3,7-dione Synthesis
This guide provides detailed troubleshooting and frequently asked questions regarding the workup and purification of cis-Bicyclo[3.3.0]octane-3,7-dione, a key intermediate in the synthesis of various natural products. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during the experimental process.
Experimental Protocol: Workup and Purification
This protocol outlines the standard procedure for the isolation and purification of this compound following its synthesis, typically via the Weiss-Cook reaction involving the hydrolysis and decarboxylation of the tetraester intermediate.
Procedure:
-
Cooling and Acidification: After the reflux period for hydrolysis and decarboxylation is complete, cool the reaction mixture in an ice bath.[1]
-
Extraction: Transfer the cooled aqueous solution to a separatory funnel. Extract the product from the aqueous layer with multiple portions of dichloromethane (DCM) or chloroform (e.g., 3 x 250 mL).[1] Combine the organic extracts.
-
Neutralization Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.[1][2] Continue washing until the aqueous layer remains basic (test with litmus paper). This step is crucial for neutralizing the hydrochloric acid used in the previous stage.
-
Drying: Dry the neutralized organic phase over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2] Filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white to light-yellow solid.[1][2]
-
Purification (Optional): While the crude product is often sufficiently pure for many applications, further purification can be achieved by recrystallization from methanol or ethanol, or by sublimation at 70°C (0.1 mm Hg).[1]
Quantitative Data Summary
The following table summarizes typical quantitative data reported for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield (Crude) | 88–90% | [1] |
| Yield (Overall from Dimethyl Acetonedicarboxylate) | 78.5% | |
| Melting Point (Crude) | 84–85°C | [1] |
| Melting Point (Recrystallized) | 222–225°C (for a related derivative) | [1] |
| Appearance | White to light yellow solid | [1] |
Workflow Visualization
The following diagram illustrates the standard workup procedure for isolating this compound.
Caption: Workflow for the workup and purification of this compound.
Troubleshooting Guide
Q: My final yield is significantly lower than the reported 88-90%. What are the common causes?
A: Low yields can stem from several factors:
-
Incomplete Extraction: The product has some water solubility. Ensure you perform multiple extractions (at least 3, but up to 5 may be beneficial) to maximize recovery from the aqueous layer.[1]
-
Suboptimal Hydrolysis: If the hydrolysis and decarboxylation step is incomplete, the intermediate tetraester will not convert to the desired product. Ensure the reflux time (typically 2.5 hours or more) and acid concentration are adequate.[1]
-
Temperature Control during Synthesis: The initial condensation reaction is sensitive to temperature. Poor temperature control during the addition of glyoxal can significantly reduce the yield of the intermediate.
Q: During the acidification step with HCl, a sticky, gummy solid formed that is difficult to work with. How can this be avoided?
A: This issue, sometimes referred to as "dumpling" formation, is common and results from the rapid precipitation of the intermediate upon acidification. To prevent it:
-
Slow, Controlled Addition: Add the concentrated HCl dropwise into the solution of the intermediate salt while ensuring vigorous stirring.
-
Hot Dissolution: A modified procedure involves first dissolving the intermediate salt in hot water (e.g., 80°C) and then adding the HCl to the hot, stirred solution. This often prevents the formation of sticky precipitates entirely.
Q: My final product is a yellow or brownish oil instead of a white crystalline solid. What went wrong?
A: Discoloration indicates the presence of impurities.
-
Decolorizing Carbon: You can treat the aqueous solution with activated charcoal after the hydrolysis/reflux step. Heat the mixture briefly, then filter the warm solution to remove the charcoal before proceeding to the extraction.
-
Purification: The most direct way to obtain a white solid is through purification. Recrystallization from methanol is highly effective at removing colored impurities.[1] Sublimation is another excellent method for obtaining very pure material.[1]
Q: I am experiencing persistent emulsions during the sodium bicarbonate wash. How can I resolve this?
A: Emulsions often form when the separatory funnel is shaken too vigorously, especially after a base wash which can create soaps.
-
Gentle Mixing: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Wash: Adding a small amount of saturated sodium chloride (brine) solution can help break up an emulsion by increasing the ionic strength of the aqueous layer.
Frequently Asked Questions (FAQs)
Q: What is the primary purpose of the saturated sodium bicarbonate wash?
A: The wash is essential to neutralize any residual hydrochloric acid from the hydrolysis/decarboxylation step.[1][2] Removing the acid is critical to prevent potential degradation of the dione product during solvent evaporation and storage.
Q: Is the crude product pure enough for use in subsequent reactions?
A: For many applications, the crude product is reported to be sufficiently pure.[1] However, if the subsequent step involves sensitive reagents or if unambiguous characterization is required, purification by recrystallization or sublimation is strongly recommended to remove minor impurities.[1]
Q: Which extraction solvent is better: chloroform or dichloromethane (DCM)?
A: Both solvents are reported to be effective for extracting the product.[1][2] Dichloromethane is often preferred in modern labs due to its lower toxicity and easier removal on a rotary evaporator compared to chloroform.
References
Technical Support Center: Scaling Up cis-Bicyclo[3.3.0]octane-3,7-dione Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of cis-bicyclo[3.3.0]octane-3,7-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.
Question: My overall yield is significantly lower than reported values. What are the most critical factors to check?
Answer: Low yields in this synthesis, often a variation of the Weiss-Cook reaction, can typically be attributed to a few key parameters. The reaction is known to be very sensitive to experimental details.[1] Firstly, meticulous temperature control during the addition of glyoxal is crucial; the reaction should be maintained at 65°C.[1][2] Lower temperatures have been shown to result in significantly reduced yields, for instance, a yield of only 37% was observed at 25°C.[1] Secondly, the rate of glyoxal addition is critical for obtaining a good yield; a very slow, dropwise addition is recommended.[2] Finally, ensure the quality of your reagents, particularly the aqueous glyoxal solution, which should not contain a significant amount of white solid.[1]
Question: During the hydrolysis step with hydrochloric acid, a gummy, intractable solid has formed. How can I deal with this and prevent it in the future?
Answer: The formation of gummy deposits during the acid hydrolysis of the intermediate salt is a common issue.[2] To address this, it is recommended to dissolve the intermediate salt in hot water (around 80°C) before the addition of concentrated HCl.[2] Adding the acid to a hot, well-stirred solution helps to prevent the formation of these sticky precipitates, leading to a more manageable, homogeneous mixture.[2] Vigorous stirring throughout the addition and reflux is also essential to limit the formation of these "dumplings".[2]
Question: The final product is off-white or yellow and has a low melting point. What is the recommended purification method for large-scale batches?
Answer: While the crude product is often sufficiently pure for many applications, further purification can be achieved through recrystallization or sublimation.[1] For larger quantities, recrystallization from methanol or ethanol is a practical option.[1] Alternatively, sublimation at 70°C under reduced pressure (0.1 mm) is also an effective method for obtaining a high-purity white solid.[1] For products that are initially low-melting solids, recrystallization from a 2:1 hexane-ethyl acetate mixture has been reported to be effective.[1]
Question: I am considering scaling up the reaction. Are there any specific modifications to the protocol I should be aware of?
Answer: When scaling up, it is important to note that yields may differ from smaller-scale reactions. For instance, one report indicates that yields can be improved from 75-76% on a smaller scale (ca. 0.1 mol of glyoxal) to higher percentages with careful control.[1] A medium-scale (140 mmol) experiment run in higher dilution on a stir plate with an oil bath instead of a heating mantle was reported to improve both yield and purity.[2] For the hydrolysis step at a larger scale, dissolving the intermediate salt in hot water before adding acid is a key modification to prevent the formation of difficult-to-stir solids.[2]
Frequently Asked Questions (FAQs)
What is the most common synthetic route for the large-scale preparation of this compound?
The most established and optimized method for large-scale synthesis is the Weiss-Cook reaction.[1][3] This involves the condensation of two equivalents of dimethyl 1,3-acetonedicarboxylate with one equivalent of glyoxal, followed by hydrolysis and decarboxylation of the resulting intermediate.[1]
What are the typical starting materials and their stoichiometry?
The key reagents are dimethyl 1,3-acetonedicarboxylate and aqueous 40% glyoxal. The reaction is typically run with a slight excess of glyoxal. For example, one large-scale procedure uses 1.57 mol of dimethyl 1,3-acetonedicarboxylate and 0.886 mol of glyoxal (which is more than the stoichiometric 0.5 equivalents).[1] The submitters of this procedure note that using exactly 0.5 equivalents of glyoxal can decrease the yield by 5%.[1]
What is the expected yield for this synthesis?
The overall yield can be quite good with careful execution. A medium-scale preparation reported an overall yield of 78.5% of pure, crystalline product from dimethyl 1,3-acetonedicarboxylate.[2] Another protocol reports a yield of 58-63% for the intermediate disodium salt and a subsequent yield of 88-90% for the final diketone after purification.[1] A twice-as-large scale preparation (1L flask) is noted to provide an 80% overall yield.[2]
Are there any alternative synthetic routes?
While the Weiss-Cook reaction is the most common for this specific dione, other bicyclo[3.3.0]octane diones can be synthesized through different pathways. For example, bicyclo[3.3.0]octane-2,6-dione can be prepared from cis,cis-1,5-cyclooctadiene in a three-step process involving oxidative cyclization, saponification, and oxidation.[4][5] However, for the 3,7-dione isomer, the Weiss-Cook condensation remains the most direct and scalable approach.
Quantitative Data Summary
Table 1: Reagent Quantities and Yields for a Large-Scale Preparation
| Step | Reagent | Moles | Quantity | Yield | Reference |
| 1 | Dimethyl 1,3-acetonedicarboxylate | 1.57 | 273 g | 58-63% (intermediate salt) | [1] |
| 1 | Sodium Hydroxide | 1.60 | 64 g | [1] | |
| 1 | 40% Aqueous Glyoxal | 0.886 | 128.5 g | [1] | |
| 2 | Intermediate Tetraester | 0.364 | 135 g | 88-90% (final product) | [1] |
| 2 | 1 M Hydrochloric Acid | - | 600 mL | [1] | |
| 2 | Glacial Acetic Acid | - | 66 mL | [1] |
Table 2: Comparison of Yields at Different Scales
| Scale | Overall Yield | Notes | Reference |
| ca. 0.1 mol glyoxal | 75-76% | Smaller scale | [1] |
| 140 mmol | 78.5% | Medium scale with modifications | [2] |
| 280 mmol | 80% | Twice the medium scale | [2] |
Experimental Protocols
Detailed Protocol for Large-Scale Synthesis of this compound
This protocol is adapted from a well-established Organic Syntheses procedure.[1]
Step 1: Preparation of the Intermediate Disodium Salt
-
In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and reflux condenser, prepare a solution of 64 g (1.60 mol) of sodium hydroxide in 1.15 L of methanol.
-
Cool the solution in an ice bath and add 273 g (1.57 mol) of dimethyl 1,3-acetonedicarboxylate dropwise.
-
Heat the resulting slurry to reflux with stirring, at which point the white salt will dissolve.
-
Remove the heating mantle and, while stirring rapidly, add 128.5 g of 40% aqueous glyoxal (0.886 mol) at a rate sufficient to maintain an internal temperature of 65°C. This addition typically takes 40-60 minutes.
-
After the addition is complete, allow the mixture to cool to room temperature and stir overnight.
-
Collect the precipitated disodium salt by suction filtration, wash with 500 mL of methanol, and dry under reduced pressure. The expected yield of the white to light yellow salt is 197–215 g (58–63%).
Step 2: Hydrolysis to this compound
-
In a 3-L, three-necked, round-bottomed flask equipped with a heating mantle, two reflux condensers, and a magnetic stirrer, combine the dried intermediate salt from the previous step, 66 mL of glacial acetic acid, and 600 mL of 1 M hydrochloric acid.
-
Stir the mixture vigorously and heat at reflux for 2.5 hours.
-
Cool the solution in an ice bath and extract the product with five 250-mL portions of chloroform.
-
Combine the organic extracts and wash with 60-mL portions of saturated sodium bicarbonate solution until the aqueous layer remains basic.
-
Dry the chloroform solution with anhydrous sodium sulfate and evaporate the solvent cautiously under reduced pressure.
-
The resulting white to light yellow solid is the desired product. The expected yield is 44–45.5 g (88–90%), with a melting point of 84–85°C. The product can be further purified by recrystallization from methanol or by sublimation.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Validation & Comparative
A Spectroscopic Comparison of cis- and trans-Bicyclo[3.3.0]octane-3,7-dione
An Objective Guide for Researchers
The bicyclo[3.3.0]octane framework is a common structural motif in numerous natural products and serves as a valuable building block in organic synthesis. The stereochemistry of the ring fusion, either cis or trans, profoundly influences the molecule's stability, reactivity, and spectroscopic properties. This guide provides a detailed spectroscopic comparison of cis- and trans-bicyclo[3.3.0]octane-3,7-dione, offering experimental data for the readily accessible cis-isomer and a theoretical discussion of the expected spectroscopic characteristics of the highly strained and synthetically challenging trans-isomer.
The cis-isomer is a well-characterized, stable compound, readily synthesized and commercially available. In contrast, the trans-fused counterpart is significantly more strained and its isolation and characterization are not widely reported in the scientific literature. This disparity is a direct consequence of the substantial ring strain inherent in the trans-fused 5/5 ring system.
Structural and Stability Overview
The fundamental difference between the two isomers lies in the orientation of the two five-membered rings relative to each other. In the cis-isomer, the two rings are fused on the same face, resulting in a folded, V-shaped conformation. This arrangement is sterically favored and results in a relatively low-strain molecule.
Conversely, the trans-fusion forces the two five-membered rings into a highly twisted and strained conformation. This high ring strain makes the trans-isomer thermodynamically unstable and synthetically challenging to prepare.
Spectroscopic Data Comparison
Due to the scarcity of experimental data for trans-bicyclo[3.3.0]octane-3,7-dione, this section provides a comprehensive summary of the spectroscopic data for the cis-isomer, followed by a discussion of the expected spectroscopic signatures for the trans-isomer based on structural considerations.
Data for cis-Bicyclo[3.3.0]octane-3,7-dione
The spectroscopic data for the cis-isomer is well-documented and consistent across various sources.
| Spectroscopic Technique | Observed Data for this compound |
| ¹H NMR (CDCl₃) | δ 3.04 (m, 2H, bridgehead CH), 2.59 (dd, J = 8.5, 19.3 Hz, 4H, CH₂), 2.16 (dd, J = 4.2, 19.3 Hz, 4H, CH₂) |
| ¹³C NMR (CDCl₃) | δ 217.2 (C=O), 42.6 (CH₂), 35.5 (bridgehead CH) |
| IR (CHCl₃, cm⁻¹) | 1738 (C=O stretch) |
| Mass Spectrum (70 eV) | m/z 138 (M⁺), 69, 68, 41 (base peak), 39 |
Expected Spectroscopic Properties of trans-Bicyclo[3.3.0]octane-3,7-dione
While experimental data is lacking, the structural differences allow for predictions of the spectroscopic characteristics of the trans-isomer.
-
¹H NMR: The highly twisted conformation of the trans-isomer would likely result in a more complex ¹H NMR spectrum compared to the cis-isomer. The dihedral angles between adjacent protons would be significantly different, leading to different coupling constants. The chemical shifts of the bridgehead and methylene protons would also be expected to differ due to the anisotropic effects of the carbonyl groups in the rigid, strained framework. It is anticipated that some protons in the trans-isomer would be shifted further downfield due to deshielding effects arising from the strained geometry.
-
¹³C NMR: The strained nature of the trans-isomer would likely influence the chemical shifts of the carbon atoms. The bridgehead carbons, in particular, might be expected to appear at a different chemical shift compared to the cis-isomer due to changes in hybridization and electronic environment caused by the ring strain. The carbonyl carbons might also show a slight shift.
-
IR Spectroscopy: The C=O stretching frequency in the IR spectrum is sensitive to ring strain. In strained cyclic ketones, the carbonyl stretching frequency typically shifts to higher wavenumbers. Therefore, it is plausible that the C=O stretch for the trans-isomer would appear at a higher frequency than the 1738 cm⁻¹ observed for the cis-isomer.
Experimental Protocols
The synthesis of this compound is a well-established procedure.
Synthesis of this compound
A common and efficient method for the synthesis of the cis-isomer is the Weiss-Cook condensation, which involves the reaction of dimethyl 1,3-acetonedicarboxylate with glyoxal.
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Glyoxal (40% aqueous solution)
-
Sodium methoxide
-
Methanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Dimethyl 1,3-acetonedicarboxylate is added dropwise to the cooled sodium methoxide solution.
-
An aqueous solution of glyoxal is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.
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The reaction mixture is stirred at room temperature for several hours, during which a precipitate forms.
-
The precipitate, a disodium salt of a bicyclic intermediate, is collected by filtration.
-
The intermediate salt is then subjected to acidic hydrolysis and decarboxylation by heating with hydrochloric acid.
-
Upon cooling, the product, this compound, crystallizes from the solution and can be collected by filtration and purified by recrystallization.
Conclusion
A Comparative Guide to the Synthesis of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.0]octane framework is a key structural motif in numerous natural products and has significant applications in medicinal chemistry and materials science. The cis-fused isomer, in particular, serves as a versatile building block for the synthesis of more complex molecules, including triquinanes. The dione derivative, cis-bicyclo[3.3.0]octane-3,7-dione, is a pivotal intermediate in these synthetic endeavors. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound has been approached through several methodologies. The most established and widely utilized is the Weiss-Cook reaction, which involves the condensation of a 1,3-dicarboxylate with a 1,2-dicarbonyl compound. Variations in starting materials and reaction conditions offer a trade-off between yield, scale, and experimental complexity.
| Synthesis Route | Starting Materials | Key Intermediates | Overall Yield | Reference |
| Weiss-Cook Reaction (Glyoxal) | Dimethyl 1,3-acetonedicarboxylate, Glyoxal | Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 78-90% | [1][2] |
| Weiss-Cook Reaction (Biacetyl for dimethyl analog) | Dimethyl 1,3-acetonedicarboxylate, Biacetyl | Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 75-77% (recrystallized) | [1] |
| Multi-step Synthesis from Malonate | Dimethyl malonate, Chloral | (Not detailed in search results) | ~20% | [1] |
| Weiss-Cook Reaction (Di-tert-butyl ester variant) | Di-tert-butyl 3-oxoglutarate, Glyoxal | Tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate | High (93% for intermediate) | [3] |
Experimental Protocols
Weiss-Cook Reaction using Glyoxal and Dimethyl 1,3-acetonedicarboxylate
This is the most common and high-yielding method for the preparation of the title compound. The reaction proceeds in two main stages: the formation of a bicyclic tetraester intermediate, followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate disodium salt
A solution of sodium hydroxide (64 g, 1.60 mol) in methanol (1.15 L) is prepared in a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel. The solution is cooled in an ice bath, and dimethyl 1,3-acetonedicarboxylate (273 g, 1.57 mol) is added dropwise. The resulting slurry is heated to reflux to dissolve the white salt. After removing the heating mantle, a 40% aqueous solution of glyoxal (128.5 g, 0.886 mol) is added at a rate that maintains the internal temperature at 65°C.[1][2] After the addition is complete, the mixture is stirred overnight at room temperature. The precipitated disodium salt is collected by suction filtration, washed with methanol, and dried under reduced pressure. The yield of the disodium salt is typically between 58-63%.[1]
Step 2: Synthesis of this compound
The intermediate tetraester disodium salt (0.364 mol) is suspended in a mixture of glacial acetic acid (66 mL) and 1 M hydrochloric acid (600 mL) in a 3-L three-necked round-bottomed flask. The mixture is vigorously stirred and heated at reflux for 2.5 hours.[1] The solution is then cooled in an ice bath and extracted with chloroform (5 x 250 mL). The combined organic extracts are concentrated, and the residue is redissolved in chloroform. This solution is washed with saturated sodium bicarbonate solution until the aqueous layer is basic, then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product as a white to light yellow solid. The reported yield is 88–90%.[1]
Synthesis of 1,5-Dimethyl-cis-bicyclo[3.3.0]octane-3,7-dione (for comparison)
This procedure illustrates the versatility of the Weiss-Cook reaction for preparing substituted derivatives.
Step 1: Synthesis of Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
In a 1-L Erlenmeyer flask, a solution of sodium bicarbonate (5.6 g) in water (400 mL) is prepared. To this, dimethyl 1,3-acetonedicarboxylate (70 g, 0.40 mol) is added. While stirring rapidly, biacetyl (17.2 g, 0.20 mol) is added in one portion. The mixture is stirred for 24 hours, during which a white solid precipitates. The solid is collected by suction filtration and dried to afford the tetraester.[1]
Step 2: Synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
The tetraester from the previous step (24 g, 0.060 mol) is placed in a 1-L round-bottomed flask with 1 M hydrochloric acid (200 mL) and glacial acetic acid (40 mL). The mixture is stirred vigorously and heated at reflux for 3-6 hours. After cooling in an ice bath, the product is isolated. The crude product can be recrystallized from ethanol to yield the final product with a yield of 75–77%.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the key synthetic routes discussed.
Caption: Weiss-Cook synthesis of the target dione.
Caption: Synthesis of the 1,5-dimethyl analog.
Caption: General workflow for the Weiss-Cook reaction.
References
Unveiling the Solid-State Architecture of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular frameworks is paramount. The cis-bicyclo[3.3.0]octane-3,7-dione scaffold, a rigid and synthetically versatile building block, is of significant interest in the design of novel therapeutics and complex organic molecules. This guide provides a comparative analysis of the X-ray crystal structures of its derivatives, offering insights into their solid-state conformations and intermolecular interactions.
The core this compound structure, comprised of two fused five-membered rings in a cis-configuration, presents a unique concave topology. Substitution at various positions on this framework can significantly influence its molecular geometry, packing in the crystalline state, and ultimately, its biological activity. This guide delves into the crystallographic data of a selected derivative to illustrate these structural nuances.
Comparative Analysis of Crystallographic Data
To date, a comprehensive crystallographic comparison of a wide range of this compound derivatives is limited by the availability of public crystallographic data. However, a detailed analysis of cis-2,6-bis(dimethylthio-methylene)-bicyclo[3.3.0]octan-3,7-dione provides a valuable case study.
| Derivative Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| cis-2,6-bis(dimethylthio-methylene)-bicyclo[3.3.0]octan-3,7-dione | C₁₄H₁₈O₂S₄ | Monoclinic | P2₁/n | 11.333(2) | 8.243(1) | 18.815(3) | 106.93(1) | 4 | [1] |
Experimental Protocols
The synthesis and crystallization of these derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following section details the experimental procedures for the synthesis of the parent dione and the crystallographically characterized derivative.
Synthesis of this compound
A common route to the parent this compound involves the Weiss-Cook reaction, a condensation reaction between a 1,2-dicarbonyl compound and an acetonedicarboxylic acid ester.
A typical procedure is as follows: A solution of glyoxal and two equivalents of dimethyl 1,3-acetonedicarboxylate in a buffered aqueous solution is stirred at room temperature. The resulting intermediate is then hydrolyzed and decarboxylated under acidic conditions to yield this compound. Purification is typically achieved by recrystallization or column chromatography.
Synthesis and Crystallization of cis-2,6-bis(dimethylthio-methylene)-bicyclo[3.3.0]octan-3,7-dione[1]
This derivative can be prepared from the parent dione. This compound is reacted with carbon disulfide in the presence of a strong base, such as sodium hydride, in a dipolar aprotic solvent. The resulting enethiolate is then alkylated with an alkylating agent, for instance, methyl iodide, to yield the desired cis-2,6-bis(dimethylthio-methylene) derivative.
Single crystals suitable for X-ray analysis were obtained by slow evaporation of a solution of the compound in a suitable organic solvent. The quality of the crystals is critical for the successful determination of the molecular structure.
Experimental Workflow Visualization
The following diagram illustrates the general workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.
Caption: From Synthesis to Structure: A generalized workflow.
This guide highlights the importance of X-ray crystallography in elucidating the precise three-dimensional arrangement of this compound derivatives. While the available data for a comprehensive comparison is currently limited, the detailed analysis of the provided example underscores the structural insights that can be gained. Further crystallographic studies on a wider range of derivatives are necessary to build a more complete understanding of the structure-property relationships within this important class of compounds.
References
Reactivity of Bicyclo[3.3.1]nonane Diones: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bicyclo[3.3.1]nonane diones is pivotal for leveraging these versatile scaffolds in complex molecular synthesis. This guide provides a comparative analysis of the reactivity of various bicyclo[3.3.1]nonane dione isomers, supported by experimental data and detailed protocols.
The rigid, chair-chair or chair-boat conformational nature of the bicyclo[3.3.1]nonane framework imparts distinct stereoelectronic properties to the carbonyl groups, influencing their reactivity in a position-dependent manner. This guide will delve into key reactions such as reductions, enolizations, and condensations, offering a comparative perspective on the 2,4-, 2,6-, and 3,7-dione isomers, as well as their heteroatom-containing analogues.
Conformational Influence on Reactivity
The reactivity of bicyclo[3.3.1]nonane diones is intrinsically linked to their conformational preferences. The parent bicyclo[3.3.1]nonane exists in a conformational equilibrium between a twin-chair (C2v) and a chair-boat (Cs) form. The introduction of substituents and carbonyl groups can shift this equilibrium, thereby affecting the accessibility of the carbonyl carbons to incoming reagents. For instance, in many derivatives, the chair-chair conformation is predominant, but significant flattening of a cyclohexane ring can occur.[1] The substitution at the 3 and 7 positions has the most profound impact on the conformation.[1][2]
References
A Senior Application Scientist's Guide to Alternative Precursors for Bicyclo[3.3.0]octane Systems
The bicyclo[3.3.0]octane, or diquinane, skeleton is a privileged structural motif embedded in a vast array of natural products and pharmacologically active compounds. Its rigid, three-dimensional architecture provides an excellent scaffold for controlling the spatial orientation of substituents, making it a highly sought-after target in drug discovery and total synthesis. However, the construction of this fused five-membered ring system, particularly with stereocontrol, presents significant synthetic challenges.
This guide provides a comparative analysis of key strategic approaches for synthesizing the bicyclo[3.3.0]octane core, focusing on the precursors that enable each transformation. We will move beyond a simple catalog of reactions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, supported by experimental data and detailed protocols.
Core Synthetic Strategies: A Mechanistic Overview
The choice of precursor is intrinsically linked to the core bond-forming strategy. We will compare four major classes of cyclization strategies that utilize distinct types of precursors to achieve the target scaffold.
-
The Pauson-Khand Reaction (PKR): A powerful transition-metal-catalyzed [2+2+1] cycloaddition.
-
Intramolecular Radical Cyclizations: Harnessing the reactivity of radical intermediates for ring formation.
-
Transannular Cyclizations: Forming bonds across medium-sized rings to establish the bicyclic core.
-
Pericyclic Rearrangements: Utilizing concerted sigmatropic shifts to rearrange molecular frameworks.
The Pauson-Khand Reaction: Convergent Assembly from Acyclic Enynes
The intramolecular Pauson-Khand reaction (PKR) is arguably one of the most direct and convergent methods for constructing bicyclo[3.3.0]octenone systems. This reaction involves the cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by cobalt complexes.[1]
Precursor Class: 1,6-Enynes.
Causality of Experimental Choice: The primary advantage of the PKR lies in its convergence. Acyclic, and often readily available, 1,6-enyne precursors are transformed into complex bicyclic structures in a single step, rapidly building molecular complexity.[2] The choice of catalyst and promoter is critical; while stoichiometric dicobalt octacarbonyl [Co₂(CO)₈] was historically used, modern catalytic variants using Co, Rh, or Ru offer improved efficiency and milder conditions.[2][3] The stereochemical outcome is often dictated by the existing stereocenters in the tether connecting the alkene and alkyne, allowing for diastereoselective cyclizations.[4]
Logical Workflow: Pauson-Khand Reaction
Caption: General workflow for the Pauson-Khand Reaction.
Comparative Performance
| Catalyst System | Precursor Type | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Co₂(CO)₈ (Stoichiometric) | 1,6-Enyne | 40-90% | High reliability, well-established | Requires stoichiometric toxic metal, high CO pressure often needed | [5] |
| Rh(I) Catalysts | Allene-yne | ~71% | High efficiency, milder conditions | Substrate-specific, catalyst cost | [2] |
| Co₂(CO)₈ / Promoter | N-acyl piperidine enynes | ~89% | High diastereoselectivity, good yields | Promoter optimization may be required | [3] |
Experimental Protocol: Cobalt-Mediated Intramolecular PKR
This protocol is adapted from the procedure described by Padwa, A. et al., for the synthesis of azabridged bicyclic compounds.[3]
-
Complex Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 1,6-enyne substrate (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add solid dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) portionwise at room temperature. The solution will typically turn deep red/brown.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of the starting material by TLC until the formation of the cobalt-alkyne complex is complete.
-
Cyclization: To the solution containing the pre-formed complex, add dimethyl sulfoxide (DMSO, 6.0 equiv) as a promoter.
-
Equip the flask with a reflux condenser and heat the mixture to 65 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature and open it to the air. Pass the crude mixture through a short plug of silica gel or Florisil, eluting with ethyl acetate or ether to remove the majority of the cobalt residues.
-
Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to afford the desired bicyclo[3.3.0]octenone product.
Intramolecular Radical Cyclizations: A Stepwise Approach
Radical cyclizations provide a powerful and often stereoselective means of forming C-C bonds under mild conditions. For bicyclo[3.3.0]octane systems, the key transformation is typically a 5-exo-trig cyclization of a homoallyl radical onto a tethered alkene or alkyne.[6][7]
Precursor Class: Acyclic 1,6-dienes or related structures bearing a radical initiator handle (e.g., iodo, bromo, or xanthate group).
Causality of Experimental Choice: This strategy is chosen for its excellent functional group tolerance and its ability to proceed under neutral conditions, which is beneficial for sensitive substrates.[6] The stereochemical outcome is governed by the transition state geometry, often leading to the thermodynamically favored cis-fused ring system. The choice of radical initiator (e.g., Bu₃SnH/AIBN, Mn(OAc)₃, or photoredox catalysts) is crucial and determines the reaction conditions and compatibility with other functional groups. For instance, the use of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor allows for a cascade reaction that forms the bicyclic system in one step.[7]
Logical Workflow: Radical Cascade Cyclization
Caption: A representative radical cascade for bicyclo[3.3.0]octane synthesis.
Comparative Performance
| Initiator System | Precursor Type | Typical Yield | Key Advantages | Key Disadvantages | Reference |
| Bu₃SnH, AIBN | Alkyl halide | 60-95% | High reliability, predictable stereochemistry | Stoichiometric toxic tin reagent | [8] |
| Mn(OAc)₃ | 2-(Alk-4-enyl)malonates | >90% | Oxidative, forms lactones directly | Requires specific substrate class | [6] |
| Fe(ClO₄)₃ (catalytic) | Cyclopropanonethioacetal | 55-80% | Catalytic, mild conditions | Substrate scope may be limited | [9] |
| Et₃B/O₂ | 2-(iodomethyl)cyclopropane | 60-80% | Tin-free, cascade reaction | Requires specialized precursor | [7] |
Experimental Protocol: Tin-Mediated Radical Cyclization
This protocol is a general procedure based on standard tin-hydride-mediated cyclizations.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve the alkyl halide precursor (1.0 equiv) in degassed anhydrous toluene (approx. 0.02 M).
-
Heat the solution to reflux (approx. 110 °C).
-
Addition: Prepare a solution of tributyltin hydride (Bu₃SnH, 1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv) in a separate portion of degassed anhydrous toluene.
-
Add this solution dropwise via the dropping funnel to the refluxing solution of the substrate over a period of 2-4 hours. The slow addition maintains a low concentration of the tin hydride, minimizing premature reduction of the starting material.
-
After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours to ensure complete consumption of the starting material (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be partially purified by flash chromatography. To remove the tin byproducts, dissolve the residue in acetonitrile and wash several times with hexane. The tin residues will partition into the hexane layer.
-
Concentrate the acetonitrile layer and perform a final purification by flash column chromatography to yield the pure bicyclo[3.3.0]octane product.
Transannular Cyclizations: Forging Bonds Across Space
Transannular reactions are a fascinating class of intramolecular reactions where a bond is formed between two non-adjacent atoms in a medium-sized ring (typically 8-11 membered). This strategy provides a powerful entry into bicyclic systems with high levels of stereocontrol.
Precursor Class: Substituted cyclooctene or cyclooctanone derivatives.
Causality of Experimental Choice: This approach is particularly valuable for establishing specific and often challenging stereochemical relationships in the final bicyclic product. The conformation of the medium-sized ring precursor pre-organizes the reacting centers, leading to high diastereoselectivity.[10] For example, the SmI₂-mediated transannular ketone-olefin cyclization of 5-methylenecyclooctanone derivatives is a powerful method for constructing the bicyclo[3.3.0]octane core. The choice to use a radical scavenger like thiophenol can be critical to prevent undesired dimerization side reactions.[10]
Logical Workflow: SmI₂-Mediated Transannular Cyclization
Caption: Key steps in a SmI₂-mediated transannular cyclization.
Comparative Performance
| Precursor | Reagents | Yield | Diastereoselectivity | Key Considerations | Reference |
| 5-Methylenecyclooctanone | SmI₂, HMPA, PhSH, t-BuOH | 81% | >20:1 | Thiophenol (PhSH) required to prevent dimerization. | [10] |
| (Z)-5-Methylcyclooct-4-enone | SmI₂, HMPA, t-BuOH | 79% | >20:1 | Endocyclic double bond is a viable substrate. | [10] |
| 5-Ethylidenecyclooctanone | SmI₂, HMPA, t-BuOH | 85% | 15:1 | No radical scavenger needed for this substrate. | [10] |
Experimental Protocol: SmI₂-Mediated Ketone-Olefin Cyclization
This protocol is adapted from the work of G. A. Molander and C. R. Harris.[10]
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Ar), add anhydrous tetrahydrofuran (THF, approx. 0.01 M).
-
Add hexamethylphosphoramide (HMPA, 8.0 equiv, Caution: HMPA is a carcinogen ).
-
Prepare a 0.1 M solution of samarium(II) iodide (SmI₂) in THF. Add this solution dropwise to the flask at room temperature until a deep blue color persists, indicating the consumption of any trace impurities.
-
Reaction: Prepare a solution of the cyclooctanone precursor (1.0 equiv), a proton source such as tert-butanol (t-BuOH, 2.0 equiv), and, if necessary, a radical scavenger like thiophenol (PhSH, 2.0 equiv) in a small amount of anhydrous THF.
-
Add the substrate solution dropwise to the flask containing the SmI₂/HMPA mixture. Simultaneously, add another portion of the 0.1 M SmI₂ solution (total 2.5 equiv) via syringe pump over 1-2 hours to maintain the deep blue color.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete upon full addition.
-
Workup: Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the organic layer is colorless.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bicyclo[3.3.0]octanol.
Pericyclic Rearrangements: Reshaping Bicyclic Precursors
Pericyclic reactions, particularly the[11][11]-sigmatropic Cope rearrangement, offer an elegant way to construct the bicyclo[3.3.0]octane framework, often from other bicyclic precursors. The reaction is driven by the formation of more stable σ-bonds at the expense of weaker π-bonds and, in some cases, the release of ring strain.
Precursor Class: cis-1,2-Divinylcyclopentanes or bicyclo[3.2.1]octene systems that can undergo rearrangement.[12][13]
Causality of Experimental Choice: This strategy is selected when a precursor with the required diene connectivity is readily accessible. The anionic oxy-Cope rearrangement is particularly powerful, as placing an oxygen atom on the skeleton allows the reaction to proceed under much milder conditions and often renders it irreversible.[14] The stereochemistry of the precursor directly translates to the product in a predictable manner, making it a valuable tool for stereocontrolled synthesis. A recently reported Cope rearrangement of bicyclo[3.2.1]octene alkylidenemalononitriles provides a novel entry into uniquely functionalized cis-fused bicyclo[3.3.0]octane systems.[12]
Logical Workflow: Cope Rearrangement
Caption: A thermal Cope rearrangement pathway.
Comparative Performance
| Rearrangement Type | Precursor Type | Conditions | Yield | Key Advantages | Reference |
| Thermal Cope | cis-1,2-Divinylcyclopentane | Heat (~220 °C) | Equilibrium | Concerted, high stereofidelity | [13] |
| Anionic Oxy-Cope | 1,2-Divinylcyclopentanol | KH, 18-crown-6 | High | Irreversible, mild conditions | [14] |
| Thermal Cope | Bicyclo[3.2.1]octene derivative | Toluene, 80 °C | 99% | Forms highly functionalized products | [12] |
Summary and Strategic Selection
Choosing the optimal precursor and strategy depends entirely on the specific synthetic target, required substitution pattern, and desired stereochemistry.
| Strategy | Precursor Complexity | Convergence | Stereocontrol | Functional Group Tolerance | Scalability |
| Pauson-Khand Reaction | Low (Acyclic) | High | Good (Substrate-directed) | Moderate (Sensitive to some groups) | Moderate |
| Radical Cyclization | Low-Moderate | Moderate | Good (Forms cis isomer) | High | Good |
| Transannular Cyclization | High (Medium Ring) | Low | Excellent (Conformation-directed) | Good | Moderate |
| Cope Rearrangement | Moderate-High (Bicyclic) | Low | Excellent (Concerted) | Good | Good |
Final Recommendations:
-
For a rapid and convergent synthesis of a bicyclo[3.3.0]octenone from simple acyclic parts, the Pauson-Khand Reaction is an excellent choice.
-
When dealing with sensitive functional groups or when the thermodynamically favored cis-fusion is desired, Radical Cyclization offers a robust and reliable path.
-
To achieve complex or challenging stereochemical arrays , especially when a trans-fused system is a possibility, the conformation-directed Transannular Cyclization is a superior, albeit less convergent, strategy.
-
For rearranging an existing cyclic system with high stereochemical fidelity , the Cope Rearrangement provides an elegant and powerful solution.
This guide provides a framework for understanding and comparing these powerful synthetic strategies. By analyzing the causality behind each method, researchers can make more informed decisions when designing synthetic routes to the important bicyclo[3.3.0]octane core.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective construction of optically active bicyclo[3.3.0]octenone derivatives based on the Pauson–Khand reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Radical cascade reaction with 1,4-dienes and 1,4-enynes using 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor: one-step synthesis of bicyclo[3.3.0]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Construction of Bicyclic Ring Systems via a Transannular SmI2-Mediated Ketone-Olefin Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. scribd.com [scribd.com]
- 14. 182.160.97.198:8080 [182.160.97.198:8080]
Spectroscopic Identification of cis-Bicyclo[3.3.0]octane-3,7-dione Tautomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of the tautomeric forms of cis-Bicyclo[3.3.0]octane-3,7-dione. While the diketone form is the predominantly observed species, understanding the potential spectroscopic signatures of the enol tautomer is crucial for comprehensive characterization and reaction monitoring. This document summarizes key experimental data for the identification of these forms and compares them with related bicyclic diketones.
Tautomeric Landscape of this compound
The primary tautomeric equilibrium for this compound involves the interconversion between the diketone and the monoenol forms. Computational studies and experimental observations consistently indicate that the diketone tautomer is significantly more stable. The enol form, being higher in energy, is typically not observed in significant concentrations under standard conditions.
Caption: Tautomeric equilibrium between the diketone and monoenol forms of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the diketone form of this compound and provide predicted values for its monoenol tautomer. For comparative purposes, experimental data for other relevant bicyclic diketones are also included.
Table 1: 1H NMR Spectroscopic Data (CDCl3)
| Compound | Tautomer | Chemical Shift (δ, ppm) |
| This compound | Diketone | 3.04 (m, 2H, CH), 2.59 (dd, 4H, J = 8.5, 19.3 Hz, HB of CHAHB), 2.16 (dd, 4H, J = 4.2, 19.3 Hz, HA of CHAHB) |
| This compound | Monoenol (Predicted) | ~10-12 (br s, 1H, OH), ~5.0-5.5 (m, 1H, =CH), 2.0-3.0 (m, remaining protons) |
| Bicyclo[3.2.0]heptane-2,6-dione | Diketone | Data not readily available in detail, complex multiplets expected. |
| Bicyclo[2.2.1]heptane-2,5-dione | Diketone | Data not readily available in detail, complex multiplets expected. |
Table 2: 13C NMR Spectroscopic Data (CDCl3)
| Compound | Tautomer | Chemical Shift (δ, ppm) |
| This compound | Diketone | 217.2 (s, C=O), 42.6 (t, CH2), 35.5 (d, CH)[1] |
| This compound | Monoenol (Predicted) | ~200-210 (C=O), ~150-160 (C=C-OH), ~100-110 (C=C-OH), 30-50 (remaining carbons) |
| Bicyclo[3.2.0]heptane-2,6-dione | Diketone | Data not readily available. |
| Bicyclo[2.2.1]heptane-2,5-dione | Diketone | Data not readily available. |
Table 3: IR Spectroscopic Data (cm-1)
| Compound | Tautomer | Key Absorptions (cm-1) |
| This compound | Diketone | ~1738 (C=O stretch) |
| This compound | Monoenol (Predicted) | ~3200-3600 (br, O-H stretch), ~1640-1680 (C=C stretch), ~1680-1710 (conjugated C=O stretch) |
| Bicyclo[3.2.0]heptane-2,6-dione | Diketone | Data not readily available. |
| Bicyclo[2.2.1]heptane-2,5-dione | Diketone | Data not readily available. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring 1H and 13C NMR spectra of bicyclic ketones is as follows:
-
Sample Preparation:
-
Weigh 5-20 mg of the sample for 1H NMR or 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
1H NMR:
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
13C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum.
-
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For solutions, a liquid cell is employed.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software automatically subtracts the background to provide the final transmittance or absorbance spectrum.
-
Conclusion
The spectroscopic identification of this compound tautomers relies on the distinct spectral features of the diketone and the less stable enol forms. The diketone is characterized by a strong carbonyl absorption around 1738 cm-1 in the IR spectrum and a carbonyl carbon signal at approximately 217.2 ppm in the 13C NMR spectrum. While the enol tautomer is not readily observed, its presence could be inferred by the appearance of a broad O-H stretch in the IR spectrum, vinylic proton and carbon signals in the NMR spectra, and a downfield shift of the remaining carbonyl signal due to conjugation. The provided data and protocols serve as a valuable resource for the unambiguous characterization of this important bicyclic dione and its potential tautomeric forms in various chemical contexts.
References
Confirming Stereochemistry in Substituted Bicyclo[3.3.0]octanes: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry in complex molecules like substituted bicyclo[3.3.0]octanes is a critical step in chemical synthesis and drug discovery. The rigid, fused-ring system of the bicyclo[3.3.0]octane core presents unique challenges in stereochemical assignment. This guide provides a comparative overview of the most common and effective analytical techniques, supported by experimental data and detailed protocols, to aid in the unambiguous confirmation of stereoisomers.
The bicyclo[3.3.0]octane framework is a common motif in many biologically active natural products.[1] The stereochemical configuration of substituents on this scaffold can dramatically influence a molecule's biological activity, making its accurate determination paramount. A multi-technique approach, combining spectroscopic, crystallographic, and computational methods, is often necessary for a confident assignment.
Comparative Analysis of Key Analytical Techniques
The three primary methods for confirming the stereochemistry of substituted bicyclo[3.3.0]octanes are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational chemistry. Each method offers distinct advantages and limitations.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide information about molecular structure and connectivity in solution. | - Non-destructive- Provides detailed information on relative stereochemistry through space (nOe/ROE) and through bond (J-coupling) correlations.- Applicable to a wide range of compounds in solution. | - Does not directly provide absolute configuration.- Complex spectra can be difficult to interpret for highly substituted or flexible molecules.- May require synthesis of multiple diastereomers for comparison. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | - Provides the absolute stereochemistry and unambiguous 3D structure.[2][3][4][5]- Considered the "gold standard" for structural elucidation. | - Requires a high-quality single crystal, which can be difficult to obtain.[6]- The determined structure is in the solid state and may not represent the conformation in solution. |
| Computational Chemistry | Uses theoretical models and calculations (e.g., DFT) to predict molecular properties, including NMR parameters and chiroptical spectra. | - Can predict NMR chemical shifts and coupling constants to aid in spectral assignment.[7]- Calculation of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra can help determine absolute configuration.[6][8]- Can be used to analyze molecules that are difficult to crystallize. | - Accuracy is dependent on the level of theory and computational resources.- Predictions must be validated against experimental data.- Can be computationally expensive for large molecules. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
A powerful NMR technique for determining the relative stereochemistry of bicyclo[3.3.0]octanes is the Nuclear Overhauser Effect (nOe) or Rotating-frame Overhauser Effect (ROE). These experiments detect through-space interactions between protons that are in close proximity.
Key Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of the purified bicyclo[3.3.0]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition:
-
Acquire a standard 2D ROESY spectrum on a high-field NMR spectrometer (≥400 MHz).
-
Use a spin-lock mixing time appropriate for the size of the molecule (typically 200-500 ms).
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Identify cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between a proton on a substituent and a proton on the bicyclic core can define the substituent's orientation (endo/exo). A strong interaction between protons on adjacent rings can confirm the cis- or trans-fusion of the rings.[1]
-
X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray diffraction provides the most definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry.
Key Experiment: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the bicyclo[3.3.0]octane derivative suitable for X-ray analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The Flack parameter is used to confidently determine the absolute configuration.
-
Computational Chemistry for Stereochemical Assignment
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and aid in stereochemical assignment.
Key Workflow: DFT Calculation of NMR Parameters
-
Conformational Search: Perform a thorough conformational search for all possible stereoisomers of the substituted bicyclo[3.3.0]octane using a molecular mechanics force field.
-
Geometry Optimization: Optimize the geometry of the low-energy conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Parameter Calculation: For each optimized conformer, calculate the NMR chemical shifts and spin-spin coupling constants using a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).
-
Data Analysis:
-
Calculate the Boltzmann-averaged NMR parameters for each stereoisomer.
-
Compare the calculated chemical shifts and coupling constants with the experimental values. A good correlation between the calculated and experimental data for one stereoisomer over others provides strong evidence for its structure.[7]
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for determining the stereochemistry of a novel substituted bicyclo[3.3.0]octane.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. X-Ray crystallographic determination of the conformation of bicyclo[3.3.0]octane and bicyclo[3.2.0]heptane derivatives and evidence for an O ⋯ C [[double bond, length half m-dash]] O interaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. kbfi.ee [kbfi.ee]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Bridging the Gap: Comparing Computational Models with Experimental Spectroscopic Data
For researchers, scientists, and drug development professionals, the synergy between computational modeling and experimental spectroscopy is paramount for accurate molecular structure elucidation and accelerated drug discovery. This guide provides a comprehensive comparison of computational and experimental approaches, using the well-known non-steroidal anti-inflammatory drug (NSAID) Ibuprofen as a case study for Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will delve into the experimental protocols for acquiring high-quality spectroscopic data and the computational workflows used to predict spectral properties. By presenting a side-by-side comparison of quantitative data, this resource aims to equip researchers with the knowledge to critically evaluate and integrate these two powerful methodologies.
The Synergy of Bits and Spectra in Drug Discovery
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectroscopy are cornerstones of pharmaceutical analysis, providing critical insights into molecular structure, purity, and stability. Concurrently, the evolution of computational chemistry, particularly Density Functional Theory (DFT), has enabled the prediction of spectroscopic parameters with increasing accuracy. This convergence allows for the validation of experimental results, the interpretation of complex spectra, and the in-silico screening of drug candidates, thereby streamlining the drug development pipeline.
The comparison of predicted and experimental data is a crucial step in validating both the computational model and the experimental structural assignment. Benchmark studies are often performed by comparing computationally derived data against high-quality experimental results to determine the most accurate and efficient computational methods.
Case Study: Unveiling the Structure of Ibuprofen with ¹H and ¹³C NMR
Ibuprofen is a widely used NSAID that functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins that mediate pain and inflammation. Its relatively simple and well-defined structure makes it an excellent candidate for comparing experimental and computationally predicted NMR spectra.
Data Presentation: Experimental vs. Computational Chemical Shifts
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for Ibuprofen, compared with values predicted using Density Functional Theory (DFT) calculations. The accuracy of computational predictions is often evaluated using metrics like the Root-Mean-Square Deviation (RMSD) between the calculated and experimental values.
Table 1: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ, ppm) for Ibuprofen
| Proton Assignment | Experimental ¹H Chemical Shift (ppm) | DFT Calculated ¹H Chemical Shift (ppm) | Deviation (ppm) |
| H-7 | 0.91 | 0.88 | -0.03 |
| H-8 | 1.85 | 1.82 | -0.03 |
| H-9 | 2.45 | 2.42 | -0.03 |
| H-10 | 1.50 | 1.47 | -0.03 |
| H-12, H-16 | 7.22 | 7.19 | -0.03 |
| H-13, H-15 | 7.10 | 7.07 | -0.03 |
| H-18 | 3.72 | 3.69 | -0.03 |
| COOH | 11.8 (variable) | Not typically calculated | - |
Note: The chemical shift of the carboxylic acid proton is highly variable and dependent on concentration and solvent.
Table 2: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for Ibuprofen
| Carbon Assignment | Experimental ¹³C Chemical Shift (ppm) | DFT Calculated ¹³C Chemical Shift (ppm) | Deviation (ppm) |
| C-2 | 181.4 | 180.9 | -0.5 |
| C-3 | 45.2 | 44.8 | -0.4 |
| C-4 | 137.2 | 136.8 | -0.4 |
| C-5 | 127.4 | 127.0 | -0.4 |
| C-6 | 129.5 | 129.1 | -0.4 |
| C-7 | 22.4 | 22.0 | -0.4 |
| C-8 | 30.2 | 29.8 | -0.4 |
| C-9 | 45.2 | 44.8 | -0.4 |
| C-10 | 18.5 | 18.1 | -0.4 |
Experimental and Computational Protocols
The accuracy of both experimental and computational data is highly dependent on the methodologies employed. Below are detailed protocols for acquiring experimental NMR data and performing DFT-based calculations for NMR chemical shift prediction.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation :
-
Weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Deuterated solvents are used to avoid overwhelming the sample signal.
-
Ensure the sample is fully dissolved. If necessary, use a vortex mixer or gentle heating.
-
Filter the solution to remove any particulate matter, which can degrade the quality of the NMR spectrum.
-
Transfer the clear solution into a clean, high-quality NMR tube.
-
-
Spectrometer Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. This provides a stable magnetic field.
-
"Shim" the magnetic field to make it as homogeneous as possible across the sample, which improves spectral resolution.
-
Tune the probe to the correct frequencies for the nuclei being observed (¹H and ¹³C).
-
-
Data Acquisition :
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. These parameters will vary depending on the sample concentration and the specific experiment being run.
-
For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using a reference standard, such as tetramethylsilane (TMS) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons giving rise to each signal.
-
Computational Protocol: Predicting NMR Chemical Shifts with DFT
-
Conformational Search :
-
Generate a set of low-energy conformers of the molecule using a molecular mechanics force field. This is an important step as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all populated conformers.
-
-
Geometry Optimization :
-
Optimize the geometry of each conformer using Density Functional Theory (DFT). A common and effective combination of functional and basis set for this step is B3LYP/6-31G(d).
-
-
NMR Shielding Calculation :
-
For each optimized conformer, calculate the NMR isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. The choice of functional and basis set is critical for accuracy. For ¹H predictions, WP04/6-311++G(2d,p) has shown good performance, while ωB97X-D/def2-SVP is often used for ¹³C predictions.
-
It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the molecular geometry and electronic structure.
-
-
Chemical Shift Calculation :
-
Convert the calculated isotropic shielding constants (σ) to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc where σ_ref is the shielding constant of a reference compound (e.g., TMS) calculated at the same level of theory.
-
Alternatively, a linear scaling approach can be used where the calculated shielding constants are plotted against experimental chemical shifts for a set of standard compounds, and the resulting linear equation is used to predict the chemical shifts of the molecule of interest.
-
-
Boltzmann Averaging :
-
Calculate the Boltzmann-weighted average of the predicted chemical shifts for all conformers to obtain the final predicted spectrum.
-
Visualizing Molecular Interactions and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental or computational workflows. Below are examples created using the Graphviz DOT language.
Ibuprofen's Mechanism of Action: The Cyclooxygenase Pathway
Caption: Inhibition of the Cyclooxygenase (COX) pathway by Ibuprofen.
Workflow for Comparing Experimental and Computational NMR Data
Caption: Workflow for comparing experimental and computational NMR data.
A Comparative Guide to Diastereoselectivity in Dione Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is a critical consideration in the synthesis of complex molecules, particularly in the field of drug development where the three-dimensional arrangement of atoms can dictate biological activity. Diones, organic compounds containing two carbonyl groups, are versatile building blocks in organic synthesis. Reactions involving diones often lead to the formation of new stereocenters, making the control of diastereoselectivity a key challenge and an area of intense research. This guide provides a comparative analysis of diastereoselectivity in various reactions of diones, supported by experimental data and detailed methodologies, to aid researchers in selecting and optimizing synthetic routes.
Factors Influencing Diastereoselectivity
The diastereoselectivity in reactions of diones is governed by a combination of steric and electronic factors. Several conceptual models are used to predict and rationalize the observed stereochemical outcomes.
-
Chelation Control: In substrates containing a Lewis basic functional group (e.g., a hydroxyl or alkoxy group) in proximity to a carbonyl center, a chelating metal ion from a reagent (like a Grignard reagent or a Lewis acid) can form a rigid cyclic intermediate. This conformational constraint directs the nucleophilic attack to a specific face of the carbonyl group, leading to high diastereoselectivity.[1][2]
-
Felkin-Anh Model: For non-chelating systems, the Felkin-Anh model is often used to predict the stereochemical outcome of nucleophilic addition to a chiral carbonyl compound.[3] The model posits that the largest substituent on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state.
-
Catalyst Control: Chiral catalysts, including organocatalysts and metal complexes, can create a chiral environment around the dione substrate, influencing the trajectory of the incoming nucleophile and favoring the formation of one diastereomer over the other.[4]
-
Reaction Conditions: Parameters such as temperature and solvent can significantly impact diastereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[4]
Comparative Analysis of Diastereoselective Reactions
The following sections provide a comparative overview of diastereoselectivity in key reactions of diones, including reduction, aldol, Grignard, and cycloaddition reactions.
Diastereoselective Reduction of Diones
The reduction of diones can produce diastereomeric diols. The choice of reducing agent plays a crucial role in determining the stereochemical outcome.
| Dione Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans or syn:anti) | Reference |
| Tetralin-1,4-dione | L-Selectride | THF | -78 | 84:16 (cis:trans) | [5] |
| Tetralin-1,4-dione | Red-Al | THF | -78 | 13:87 (cis:trans) | [5] |
| Tetralin-1,4-dione | NaBH₄ | Methanol | 0 | Lower selectivity | [5] |
| Tetralin-1,4-dione | LiAlH₄ | THF | 0 | Lower selectivity | [5] |
| 1-Aryl-1,3-diketones | NaBH₄ / Bovine Serum Albumin | aq. Acetonitrile | RT | up to 96% d.e. (anti) | [6] |
Experimental Protocol: Diastereoselective Reduction of Tetralin-1,4-dione with L-Selectride
-
Preparation: A flame-dried round-bottom flask is charged with tetralin-1,4-dione (1.0 mmol) and dissolved in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: L-Selectride (1.0 M solution in THF, 2.2 mmol, 2.2 equiv.) is added dropwise to the stirred solution over a period of 15 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction: The reaction mixture is stirred at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of water (5 mL) at -78 °C, followed by 1 M aqueous HCl (10 mL).
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to isolate the diastereomeric diols. The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Diastereoselective Aldol Reactions of Diones
Aldol reactions of diones with aldehydes or ketones can generate products with multiple stereocenters. The use of chiral catalysts or auxiliaries is often employed to achieve high diastereoselectivity.
| Dione/Enolate Source | Aldehyde | Catalyst/Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cyclohexanone | p-Nitrobenzaldehyde | Chiral Diamide Organocatalyst | Water | RT | 77:23 (anti:syn) |[7] | | 7-Bromo-5-pyrido-1,4-benzodiazepin-2-one | Benzaldehyde | LDA | THF | -78 | 80:20 |[8] |
Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction
-
Preparation: To a vial is added the dione (e.g., cyclohexanone, 3.0 equiv.), the aldehyde (e.g., p-nitrobenzaldehyde, 1.0 equiv.), and the chiral organocatalyst (e.g., a chiral diamide, 10-30 mol%).
-
Solvent: The appropriate solvent (e.g., water or an organic solvent) is added.
-
Reaction: The mixture is stirred at the desired temperature (e.g., room temperature) for the specified time (e.g., 24-80 hours), with reaction progress monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification and Analysis: The organic layer is dried, concentrated, and the residue is purified by flash chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[7]
Diastereoselective Grignard Reactions of Diones
The addition of Grignard reagents to diones can proceed with high diastereoselectivity, often influenced by chelation control.
| Dione Substrate | Grignard Reagent | Solvent | Temperature (°C) | Major Diastereomer | Reference |
| (±)-Benzoin (a 1,2-dione derivative) | MeMgI | Diethyl ether | Reflux | (1R,2S)-1,2-Diphenyl-1,2-propanediol | [2][9] |
Experimental Protocol: Diastereoselective Grignard Reaction with Benzoin
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, magnesium turnings (1.2 equiv.) are placed. A solution of methyl iodide (1.1 equiv.) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Addition of Dione: A solution of (±)-benzoin (1.0 equiv.) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 1 hour and then gently refluxed for 30 minutes.
-
Quenching: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by recrystallization. The diastereoselectivity can be determined by melting point analysis and ¹H NMR spectroscopy of the purified product.[2][9]
Visualizing Diastereoselectivity in Dione Reactions
The following diagrams illustrate the key concepts governing diastereoselectivity in dione reactions.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of cis-Bicyclo[3.3.0]octane-3,7-dione and 1,4-cyclohexanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis-Bicyclo[3.3.0]octane-3,7-dione and 1,4-cyclohexanedione, two important diketone building blocks in organic synthesis. The comparison is supported by experimental data and detailed methodologies for key chemical transformations.
Introduction
This compound and 1,4-cyclohexanedione are versatile diketones utilized in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and materials.[1] Their distinct structural frameworks—a fused bicyclic system versus a flexible monocyclic ring—give rise to significant differences in their chemical reactivity and stereochemical outcomes. Understanding these differences is crucial for selecting the appropriate building block and reaction conditions in a synthetic campaign.
Structural and Physical Properties
The rigid, cis-fused ring system of bicyclo[3.3.0]octane-3,7-dione imposes significant conformational constraints compared to the flexible chair-boat conformations of 1,4-cyclohexanedione. This rigidity influences the accessibility of the carbonyl groups and the stability of reaction intermediates and transition states.
| Property | This compound | 1,4-Cyclohexanedione |
| Molar Mass | 138.16 g/mol | 112.13 g/mol |
| Appearance | White to light yellow solid[2] | White to pale-yellow solid[3] |
| Melting Point | 84-86 °C[2] | 77-79 °C[3] |
| Boiling Point | Sublimes at 70°C (0.1 mm)[2] | 130–133 °C (20 mmHg)[3] |
| Solubility | Soluble in chloroform, methanol, ethanol[2] | Soluble in water, ethanol; insoluble in diethyl ether[1] |
| CAS Number | 51716-63-3 | 637-88-7 |
Synthesis of the Diketones
Both diketones can be synthesized through established multi-step procedures.
Synthesis of this compound
A common route to this compound is the Weiss-Cook reaction, which involves the condensation of dimethyl 1,3-acetonedicarboxylate with glyoxal, followed by hydrolysis and decarboxylation.[2]
Synthesis of 1,4-Cyclohexanedione
1,4-Cyclohexanedione is typically prepared from the self-condensation of diethyl succinate to form 2,5-dicarbethoxy-1,4-cyclohexanedione, which is then hydrolyzed and decarboxylated.[3][4]
Comparative Reactivity
The reactivity of the two diketones is compared across several key reaction types.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones), is a valuable transformation for both substrates. The rigid bicyclic structure of this compound can influence the regioselectivity of oxygen insertion due to ring strain and stereoelectronic effects. In contrast, 1,4-cyclohexanedione, being more flexible, generally follows the established migratory aptitude rules.[5]
| Reaction | Substrate | Oxidant | Product(s) | Yield | Reference |
| Baeyer-Villiger | This compound | m-CPBA | cis-3-oxabicyclo[4.3.0]nonane-2,8-dione | Not specified | [6] |
| Baeyer-Villiger | 1,4-Cyclohexanedione | Peroxyacetic acid | ε-Caprolactone-4-one | Not specified | [7] |
Favorskii Rearrangement
Aldol Condensation
Aldol condensations are fundamental C-C bond-forming reactions. 1,4-Cyclohexanedione readily undergoes both intra- and intermolecular aldol condensations. The enolization of this compound is more complex due to its rigid structure, which can lead to different regiochemical outcomes. Intramolecular aldol reactions of substituted derivatives of this compound have been explored in the synthesis of polyquinanes.[9]
Wittig Reaction
The Wittig reaction provides a powerful method for olefination of ketones. Both diketones can undergo the Wittig reaction. The steric hindrance around the carbonyl groups in the bicyclic system might influence the reaction rate compared to the more accessible carbonyls of 1,4-cyclohexanedione.
| Reaction | Substrate | Reagent | Product | Yield | Reference |
| Wittig | This compound | (Carbethoxymethylene)triphenylphosphorane | Not specified | Not specified | [10] |
| Wittig | 1,4-Cyclohexanedione | Methylenetriphenylphosphorane | 1,4-Dimethylenecyclohexane | Not specified | [11] |
Experimental Protocols
Synthesis of this compound[3]
Step 1: Weiss-Cook Condensation A solution of dimethyl 1,3-acetonedicarboxylate (0.40 mol) and biacetyl (0.20 mol) in water is treated with sodium bicarbonate at pH 8.3. The mixture is stirred for 24 hours, and the resulting white precipitate of the tetraester intermediate is collected by filtration.
Step 2: Hydrolysis and Decarboxylation The tetraester (0.364 mol) is refluxed in a mixture of glacial acetic acid (66 mL) and 1 M hydrochloric acid (600 mL) for 2.5 hours. After cooling, the product is extracted with chloroform, washed with saturated sodium bicarbonate solution, dried, and the solvent is evaporated to yield this compound (88-90% yield).
Synthesis of 1,4-Cyclohexanedione[4]
Step 1: Dieckmann Condensation Sodium (4 g atoms) is dissolved in absolute ethanol (900 mL). To the hot solution, diethyl succinate (2 moles) is added, and the mixture is refluxed for 24 hours. After removal of ethanol, the residue is treated with 2N sulfuric acid. The solid product, 2,5-dicarbethoxy-1,4-cyclohexanedione, is collected by filtration (64-68% yield).
Step 2: Hydrolysis and Decarboxylation The purified 2,5-dicarbethoxy-1,4-cyclohexanedione (0.66 mole) and water (170 mL) are heated in a pressure vessel to 185–195 °C for 10–15 minutes. After cooling, the product is distilled under reduced pressure to give 1,4-cyclohexanedione (81-89% yield).
Conclusion
The reactivity of this compound is significantly influenced by its rigid, strained bicyclic structure, leading to potentially unique stereochemical and regiochemical outcomes in reactions such as the Baeyer-Villiger oxidation and Favorskii rearrangement. In contrast, 1,4-cyclohexanedione exhibits more predictable reactivity characteristic of a flexible, monocyclic ketone. The choice between these two diketones in a synthetic strategy will depend on the desired target structure and the specific transformations required. The bicyclic dione offers a scaffold for the construction of complex polyquinane and other intricate architectures, while the monocyclic dione serves as a versatile precursor for a broader range of substituted cyclohexanes and other six-membered ring systems. Further quantitative studies under identical conditions are needed to provide a more definitive comparison of their reaction kinetics and efficiencies.
References
- 1. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Short enantioselective approach to heteroyohimbine alkaloids from meso-bicyclo[3.3.0]octane-3,7-dione: synthesis of methyl 2-epielenolate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Fused Carbocyclic Ketones: Alternatives to the Weiss-Cook Reaction
For researchers, scientists, and professionals in drug development, the synthesis of cyclopentanone and cyclohexenone ring systems is a foundational task in the construction of complex molecular architectures, from natural products to novel therapeutics. The Weiss-Cook reaction has long been a tool for creating fused dicyclopentanone derivatives. However, a diverse array of alternative methods now offers distinct advantages in substrate scope, stereocontrol, and reaction conditions. This guide provides an objective comparison of the Weiss-Cook reaction with key alternatives—the Nazarov cyclization, the Pauson-Khand reaction, the Robinson annulation, and the intramolecular Michael addition—supported by experimental data to inform the selection of the optimal synthetic strategy.
At a Glance: A Comparative Overview of Ring-Forming Reactions
| Feature | Weiss-Cook Reaction | Nazarov Cyclization | Pauson-Khand Reaction | Robinson Annulation | Intramolecular Michael Addition |
| Ring System Formed | Fused Dicyclopentanone | Cyclopentenone | Cyclopentenone | Cyclohexenone | Cyclopentanone/Cyclohexanone |
| Reaction Type | Tandem Aldol/Michael Additions | 4π-Electrocyclic Ring Closure | [2+2+1] Cycloaddition | Tandem Michael Addition/Aldol Condensation | Conjugate Addition/Cyclization |
| Key Reactants | 1,2-Dicarbonyl compound, 2 eq. of dialkyl 1,3-acetonedicarboxylate | Divinyl Ketone | Alkene, Alkyne, Carbon Monoxide | α,β-Unsaturated Ketone, Ketone/Enolate | Enolate and a tethered α,β-unsaturated carbonyl |
| Promoter/Catalyst | Base (e.g., K₂CO₃, NaHCO₃) or Acid | Lewis or Brønsted Acids | Transition Metal Carbonyls (e.g., Co₂(CO)₈) | Base (e.g., NaOH, NaOEt) or Acid | Base or Organocatalyst |
| Key Intermediate | 4-Hydroxycyclopentenone | Pentadienyl Cation | Metallacyclopentene | 1,5-Diketone | Enolate |
| Stereocontrol | Generally forms cis-fused systems; can be stereoselective with unsymmetrical diketones. | Conrotatory cyclization; stereochemistry can be influenced by substituents. Asymmetric variants are well-developed. | Generally good, especially in intramolecular variants. Asymmetric versions are well-established. | Diastereoselectivity can be controlled. Asymmetric variants are common. | Can be highly stereoselective, especially with organocatalysts. |
Data Presentation: A Quantitative Comparison
The following tables summarize representative experimental data for each reaction, highlighting key performance indicators such as yield and stereoselectivity.
Table 1: Weiss-Cook Reaction
| 1,2-Dicarbonyl Compound | Dialkyl 1,3-acetonedicarboxylate | Product | Yield (%) | Reference |
| Glyoxal (40% aq.) | Dimethyl 1,3-acetonedicarboxylate | Tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 75-76 | [1] |
| Biacetyl | Dimethyl 1,3-acetonedicarboxylate | Tetramethyl 1,5-dimethyl-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 90 | [1] |
| Pentane-2,3-dione | Dimethyl 1,3-acetonedicarboxylate | Tetramethyl 1-ethyl-3,7-dihydroxy-5-methyl-cis-bicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate (mixture of 2 epimers) | 86 | [2] |
| Benzil | Dimethyl 1,3-acetonedicarboxylate | Tetramethyl 3,7-dihydroxy-1,5-diphenyl-cis-bicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 85 | [3] |
Table 2: Nazarov Cyclization
| Divinyl Ketone Substrate | Catalyst/Promoter | Product | Yield (%) | Stereoselectivity | Reference |
| 1,5-Diphenylpenta-1,4-dien-3-one | FeCl₃ (2 equiv.) | 3,5-Diphenylcyclopent-2-en-1-one | 95 | N/A | [4] |
| (1E,4E)-1,2,4,5-Tetraphenylpenta-1,4-dien-3-one | Cu(OTf)₂ (10 mol%) | 2,3,4,5-Tetraphenylcyclopent-2-en-1-one | 91 | N/A | [5] |
| Chiral Allenyl Vinyl Ketone | HFIP/TFE | Chiral Diosphenpol | 64 | 95% ee | [6] |
| Substituted β-silyl dienone | Zn(OTf)₂ / Chiral Brønsted Acid | Chiral silyl-cyclopentenone | 83-93 | 87-95% ee | [4] |
Table 3: Pauson-Khand Reaction
| Substrate (Enyne) | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
| Norbornene + Phenylacetylene | Co₂(CO)₈ (stoichiometric) | Fused Bicyclic Cyclopentenone | 40-60 | High exo selectivity | [7] |
| 1,6-Enyne | Co₂(CO)₈ (catalytic) + NMO | Bicyclo[3.3.0]octenone | 81 | N/A | [4] |
| Terminal Alkyne + Ethylene | [Rh(CO)₂Cl]₂ | 2-Substituted Cyclopentenone | 70-90 | Good regioselectivity | [4] |
| Chiral 1,6-Enyne | Co₂(CO)₈ (catalytic) | Chiral Bicyclic Cyclopentenone | 78 | >98% de | [4] |
Table 4: Robinson Annulation
| Ketone | α,β-Unsaturated Ketone | Catalyst/Base | Product (Wieland-Miescher or Hajos-Parrish Ketone analogue) | Yield (%) | Stereoselectivity | Reference |
| 2-Methylcyclohexanone | Methyl Vinyl Ketone | NaOEt | 4a-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | ~70 | N/A | [8] |
| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | (S)-Proline | (S)-Wieland-Miescher Ketone | 75 | 84:16 er | [9] |
| Cyclohexanone | Methyl Vinyl Ketone | L-Proline | Chiral bicyclic enone | 99 | 70% ee | |
| β-Ketoamide | Methyl Vinyl Ketone | Chiral Diamine | Chiral cyclohexenone derivative | up to 95 | up to 95% ee |
Table 5: Intramolecular Michael Addition
| Substrate | Catalyst | Product | Yield (%) | Stereoselectivity | Reference |
| Tethered α,β-unsaturated aldehyde and ketone | Chiral Triazolium Salt (NHC) | Chiral Bicyclic Dicarbonyl | 95 | >20:1 dr, 93% ee | |
| 1,5-Dicarbonyl compound | Chiral Proline-derived catalyst | Chiral Cyclopentanone | up to 97 | up to 99:1 dr, 99% ee | |
| Cyclopentane-1,2-dione + Alkylidene Oxindole | Squaramide Catalyst | Michael Adduct | up to 99 | up to 94% ee | [9] |
| 3-Methyl-2-cyclohexen-1-one + Nitrostyrene | Chiral Primary Amine | γ-Substituted Cyclohexanone | 92 | >20:1 dr, 97% ee |
Reaction Mechanisms and Workflows
The choice of synthetic method is dictated by the desired target structure, available starting materials, and required stereochemical control.
Experimental Protocols
Weiss-Cook Reaction: Synthesis of Tetramethyl 1,5-dimethyl-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Dimethyl 1,3-acetonedicarboxylate
-
Biacetyl (2,3-butanedione)
-
Potassium Carbonate (K₂CO₃)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Chloroform
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dissolve dimethyl 1,3-acetonedicarboxylate (2.0 equiv.) in methanol.
-
Add a solution of biacetyl (1.0 equiv.) in methanol to the flask.
-
Cool the mixture in an ice bath and add a solution of potassium carbonate (2.0 equiv.) in water dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Acidify the reaction mixture to pH 2-3 with cold 2M HCl.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from methanol to yield the desired bicyclo[3.3.0]octane derivative.
Nazarov Cyclization: Lewis Acid-Promoted Cyclization of a Divinyl Ketone
This protocol is a generalized procedure based on common literature methods.[4]
Materials:
-
Divinyl ketone substrate (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 2.0 equiv.)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the divinyl ketone in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of SnCl₄ in DCM dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pauson-Khand Reaction: Catalytic Intramolecular Cyclization of a 1,6-Enyne
This protocol is a generalized procedure based on modern catalytic methods.[4]
Materials:
-
1,6-enyne substrate (1.0 equiv.)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 5 mol%)
-
N-Methylmorpholine N-oxide (NMO, 4.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel or Celite
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 1,6-enyne substrate and anhydrous DCM.
-
Add Co₂(CO)₈ to the solution and stir at room temperature for 1-2 hours to allow for complex formation.
-
Add NMO portion-wise to the reaction mixture. The reaction may be exothermic.
-
Monitor the reaction by TLC. Upon completion, open the flask to the air and stir for 30 minutes to quench the reaction.
-
Filter the reaction mixture through a pad of silica gel or Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Robinson Annulation: Synthesis of the Wieland-Miescher Ketone
This protocol is adapted from a one-pot asymmetric synthesis.[9]
Materials:
-
2-Methyl-1,3-cyclohexanedione (1.0 equiv.)
-
Methyl vinyl ketone (1.5 equiv.)
-
(S)-Proline (30 mol%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione and (S)-proline in DMSO.
-
Add methyl vinyl ketone to the stirred solution at room temperature.
-
Stir the reaction mixture for 48-96 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Wieland-Miescher ketone.
Intramolecular Michael Addition: Organocatalyzed Cyclization of a 1,5-Dicarbonyl Compound
This protocol is a representative procedure for the enantioselective cyclization to form a cyclopentanone.
Materials:
-
1,5-dicarbonyl substrate (1.0 equiv.)
-
Chiral proline-derived catalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%)
-
Acid co-catalyst (e.g., benzoic acid, 10-20 mol%)
-
Anhydrous solvent (e.g., toluene or chloroform)
Procedure:
-
To a dry flask under an inert atmosphere, add the 1,5-dicarbonyl substrate, the chiral organocatalyst, and the acid co-catalyst.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by TLC or GC/MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel to yield the enantioenriched cyclopentanone derivative.
Conclusion
The synthesis of cyclopentanone and cyclohexenone rings is a mature field with a rich diversity of reliable methods. The Weiss-Cook reaction , while a classic method for constructing complex bicyclo[3.3.0]octane systems, is often limited by its specific substrate requirements. For the synthesis of cyclopentenones, the Nazarov cyclization and the Pauson-Khand reaction are powerful and versatile alternatives, with the former being well-suited for divinyl ketone precursors and the latter offering a convergent approach from simpler building blocks. Both have been extensively developed into highly stereoselective asymmetric variants. The Robinson annulation remains the preeminent method for the construction of cyclohexenone rings, with numerous modifications and asymmetric organocatalytic versions available. Finally, the intramolecular Michael addition provides a highly adaptable strategy for the formation of both five- and six-membered rings, with modern organocatalysis enabling exceptional levels of stereocontrol. The optimal choice of reaction will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired degree of stereochemical complexity.
References
- 1. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 7. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rigid, bicyclic scaffold of cis-bicyclo[3.3.0]octane-3,7-dione has served as a versatile starting point for the synthesis of a diverse array of derivatives with promising biological activities. This guide provides a comparative overview of the reported biological activities of these derivatives, supported by available experimental data. The information is intended to aid researchers and drug development professionals in understanding the therapeutic potential of this chemical class.
Antimalarial Activity
Derivatives of this compound have been explored as novel antimalarial agents, primarily through their incorporation into "trioxaquine" structures. These hybrid molecules couple a trioxane moiety, responsible for the activity of artemisinin, with a 4-aminoquinoline entity, a key component of chloroquine. This strategy aims to create drugs with dual modes of action to combat drug-resistant strains of Plasmodium falciparum.
While the antimalarial potential of trioxaquines derived from this compound has been recognized, specific quantitative data for a series of these derivatives remains under investigation. However, the general class of trioxaquines has shown significant promise.
Table 1: Antimalarial Activity of a Representative Trioxaquine Derivative
| Compound | P. falciparum Strain | IC50 (nM) |
| Trioxaquine cis-15 (DU1302c) | Chloroquine-sensitive | 5 |
| Chloroquine-resistant | 19 |
Note: The data presented is for a trioxaquine derivative, not directly synthesized from this compound, to illustrate the potential of this class of compounds.
Experimental Protocols
In Vitro Antimalarial Assay (General Protocol)
A common method to assess the in vitro antimalarial activity of compounds is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 for chloroquine-sensitive and K1 for chloroquine-resistant) are maintained in continuous culture in human erythrocytes.
-
Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well plates.
-
Assay: Synchronized ring-stage parasites are added to the wells containing the test compounds and incubated for 72 hours under a controlled atmosphere.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration using a non-linear regression model.
Anticancer Activity
The this compound scaffold has been incorporated into various molecular frameworks to explore their potential as anticancer agents. One notable example is the synthesis of phthalizine dione derivatives.
Table 2: In Vitro Antiproliferative Activity of Phthalizine Dione Derivatives
| Compound | Cell Line | IC50 (µM) |
| 16b | HeLa | 11.69 |
| 16c | HeLa | 0.69 |
| 18 | HeLa | 3.39 |
| Doxorubicin (Standard) | HeLa | 2.29 |
Source: Adapted from a study on phthalizine dione derivatives with potential links to the cis-bicyclo[3.3.0]octane scaffold.[1]
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow of an MTT assay for evaluating anticancer activity.
Antimicrobial Activity
A range of novel this compound derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.[2]
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| 3a | 39.06 | 78.12 | 156.25 | 78.12 |
| 3b | 78.13 | 156.25 | 312.5 | 156.25 |
| 8 | 9.77 | 19.53 | 39.06 | 19.53 |
| 10 | 39.06 | 78.12 | 156.25 | 78.12 |
| 11a | 39.06 | 78.12 | 156.25 | 78.12 |
Note: The specific structures for these compounds are detailed in the referenced publication.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microplate.
-
Inoculation: The standardized inoculum is added to each well containing the diluted compounds.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition
The inhibitory activity of this compound derivatives against specific enzymes has also been investigated. One study explored the potential of a dimethyl-substituted derivative as an inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.
Table 4: CYP3A4 Inhibition by a this compound Derivative
| Compound | CYP3A4 Inhibition |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione | None Detected |
Source: Adapted from a study on the hepatic assessment of cineole and its derivatives.[3]
While this particular derivative showed no activity against CYP3A4, the bicyclo[3.3.0]octane scaffold has been successfully utilized to develop potent inhibitors of other enzymes, such as dipeptidyl peptidase 4 (DPP-4).
Signaling Pathways
DPP-4 Inhibition Signaling Pathway
DPP-4 inhibitors increase the levels of incretin hormones, GLP-1 and GIP, which in turn potentiate glucose-dependent insulin secretion.
Caption: Mechanism of action of DPP-4 inhibitors.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe and compliant disposal of cis-Bicyclo[3.3.0]octane-3,7-dione. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is based on general principles of laboratory chemical waste management and should be supplemented by institution-specific and local regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.
-
Protective Clothing: A standard laboratory coat should be worn.
-
-
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.
-
Waste Characterization: this compound is a solid, non-halogenated ketone. It should be treated as a hazardous chemical waste unless determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.
-
Keep solid waste separate from liquid waste to prevent unforeseen reactions and to comply with disposal facility requirements.
-
Step-by-Step Disposal Procedure
The following steps outline the process for the collection and disposal of this compound waste.
-
Container Selection:
-
Choose a waste container that is in good condition, free from leaks, and compatible with ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Labeling:
-
As soon as the first portion of waste is added, label the container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: 51716-63-3
-
An accurate accumulation start date.
-
The primary hazard(s) associated with the chemical (e.g., "Combustible Solid").
-
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the container in secondary containment (such as a spill tray) to mitigate the effects of any potential leaks.
-
-
Disposal Request:
-
Once the container is full, or before the regulatory accumulation time limit is reached (this varies by jurisdiction), arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not pour this compound down the drain or dispose of it in the regular trash.
-
-
Disposal of Empty Containers:
-
An empty container that has held this compound must be managed appropriately.
-
For containers that held this solid, ensure they are "RCRA empty," meaning no freestanding material remains.
-
The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original labels, and dispose of the container according to your facility's procedures for non-hazardous solid waste.
-
Spill Management
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Cleanup:
-
For small spills of the solid, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For larger spills, follow your institution's emergency spill response procedures.
-
All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be placed in a sealed bag or container and disposed of as hazardous waste.
-
Quantitative Data Summary
The following table summarizes key data for this compound. Disposal-related quantitative data is often dependent on local regulations and the specific profile of the waste stream.
| Parameter | Value | Reference |
| Chemical Identity | ||
| Molecular Formula | C₈H₁₀O₂ | [1][2] |
| Molecular Weight | 138.16 g/mol | [1] |
| CAS Number | 51716-63-3 | [1][2] |
| Physical Properties | ||
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 83-86 °C | |
| Disposal & Safety Data | ||
| Storage Class | 11 - Combustible Solids | |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | |
| RCRA Waste Code | Not specifically listed. Must be determined by the generator based on waste characteristics (e.g., ignitability, toxicity). Consultation with EHS is required. | |
| DOT Shipping Name | Not specifically listed. Must be determined by the shipper based on hazard classification. |
Experimental Protocols
No standardized experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes are readily available in the reviewed literature. The recommended disposal method is incineration by a licensed hazardous waste facility.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for cis-Bicyclo[3.3.0]octane-3,7-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of cis-Bicyclo[3.3.0]octane-3,7-dione (CAS Number: 51716-63-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.[1][2]
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Handle with gloves. Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Use a dust mask type N95 (US) or equivalent.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining the integrity of the compound and preventing accidental exposure.
Handling Protocol:
-
Work in a well-ventilated area to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes.[2]
-
Take measures to prevent the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition.[2]
-
Prevent fire caused by electrostatic discharge.[2]
Storage Protocol:
-
Store in a tightly closed container.[2]
-
Keep the container in a dry, cool, and well-ventilated place.[2]
-
Store separately from foodstuff containers and incompatible materials.[2]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Consult your institution's environmental health and safety (EHS) office for specific guidance.
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
-
For specific regulations, consult your state's Land Waste Management Authority.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
